Product packaging for 6-Bromo-5-methylimidazo[1,2-a]pyridine(Cat. No.:CAS No. 116355-19-2)

6-Bromo-5-methylimidazo[1,2-a]pyridine

Cat. No.: B184065
CAS No.: 116355-19-2
M. Wt: 211.06 g/mol
InChI Key: UGRZKLCCPTTZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-5-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B184065 6-Bromo-5-methylimidazo[1,2-a]pyridine CAS No. 116355-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-7(9)2-3-8-10-4-5-11(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRZKLCCPTTZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC=CN12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283095
Record name 6-Bromo-5-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116355-19-2
Record name 6-Bromo-5-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116355-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. The specific analogue, this compound, serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the bromo and methyl groups on the pyridine ring offers opportunities for further functionalization and molecular elaboration.

The most prevalent and classical approach to the synthesis of the imidazo[1,2-a]pyridine core involves the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. This guide will focus on a two-step synthetic sequence commencing with the preparation of the key intermediate, 2-amino-5-bromo-6-methylpyridine.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the crucial building block, 2-amino-5-bromo-6-methylpyridine. The second step is the cyclocondensation of this intermediate with a suitable two-carbon synthon to construct the fused imidazole ring.

Synthesis_Pathway Start Starting Materials Step1_Reactants 2-Bromo-3-methylpyridine + Sodium Amide Start->Step1_Reactants Step 1: Amination Step1_Product 2-Amino-5-bromo-6-methylpyridine Step1_Reactants->Step1_Product Reaction Step2_Reactants 2-Amino-5-bromo-6-methylpyridine + Chloroacetaldehyde Step1_Product->Step2_Reactants Intermediate Final_Product This compound Step2_Reactants->Final_Product Step 2: Cyclocondensation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine

This procedure details the amination of 2-bromo-3-methylpyridine to yield the key intermediate 2-amino-5-bromo-6-methylpyridine.[1]

Reaction Scheme:

Step1_Reaction Reactant1 2-Bromo-3-methylpyridine Product 2-Amino-5-bromo-6-methylpyridine Reactant1->Product 1. Reflux 2. Ice water quench Reactant2 Sodium Amide (NaNH2) Reactant2->Product Solvent Xylene Solvent->Product

Caption: Reaction scheme for the synthesis of 2-Amino-5-bromo-6-methylpyridine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-3-methylpyridine172.02102 g0.593
Sodium Amide39.0122 g0.564
Xylene-650 g-
Ice Water-As needed-

Procedure:

  • To a reaction vessel, add 650 g of xylene and heat to reflux (115-120 °C) to remove any residual water.

  • Under a nitrogen atmosphere, cool the solvent to 70 °C.

  • Carefully add 22 g of sodium amide to the cooled xylene.

  • Heat the mixture to 118-120 °C.

  • Slowly add 102 g of 2-bromo-3-methylpyridine dropwise to the refluxing mixture.

  • After the addition is complete, maintain the reaction at reflux for 1 hour.

  • Cool the reaction mixture to 45 °C.

  • Pour the cooled reaction mixture into ice water and separate the upper organic layer.

  • Concentrate the xylene layer under atmospheric pressure until approximately 220 g of solvent remains.

  • Cool the concentrated solution to 10-15 °C with stirring to induce crystallization.

  • Collect the resulting crystals by filtration to obtain 2-amino-5-bromo-6-methylpyridine.

Quantitative Data:

ProductYield (g)Yield (%)Purity (%)
2-Amino-5-bromo-6-methylpyridine100 g90.1%99.3%
Step 2: Synthesis of this compound

This step involves the cyclocondensation of 2-amino-5-bromo-6-methylpyridine with chloroacetaldehyde to form the final product. The general principle of this reaction is widely established for the synthesis of the imidazo[1,2-a]pyridine core.

Reaction Scheme:

Step2_Reaction Reactant1 2-Amino-5-bromo-6-methylpyridine Product This compound Reactant1->Product Heating Reactant2 Chloroacetaldehyde (aq.) Reactant2->Product Base Base (e.g., NaHCO3) Base->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Stoichiometric Ratio
2-Amino-5-bromo-6-methylpyridine187.041.0
Chloroacetaldehyde (40% aq. solution)78.501.2
Sodium Bicarbonate (or other suitable base)84.011.2
Ethanol (or other suitable solvent)46.07-

General Procedure:

  • In a suitable reaction flask, dissolve 2-amino-5-bromo-6-methylpyridine in a suitable solvent such as ethanol.

  • Add a base, for example, sodium bicarbonate.

  • To this mixture, add a 40% aqueous solution of chloroacetaldehyde.

  • Heat the reaction mixture at a moderate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing, drying, and removal of the solvent under reduced pressure.

  • Further purification can be achieved by recrystallization or column chromatography.

Note: The specific reaction conditions such as temperature, reaction time, and purification method may require optimization for the best results.

Conclusion

This technical guide provides a clear and detailed pathway for the synthesis of this compound. By following the outlined experimental protocols, researchers can reliably produce this valuable heterocyclic building block for further investigation in drug discovery and development programs. The provided visualizations and data tables are intended to facilitate a comprehensive understanding of the synthetic process.

References

6-Bromo-5-methylimidazo[1,2-a]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-Bromo-5-methylimidazo[1,2-a]pyridine. This compound belongs to the imidazo[1,2-a]pyridine class of fused heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Chemical Properties

This compound is a substituted bicyclic heteroaromatic compound. While specific experimental data for this particular derivative is limited in publicly available literature, its core chemical properties can be inferred from data on closely related compounds and computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇BrN₂[CymitQuimica]
Molecular Weight 211.06 g/mol [CymitQuimica]
CAS Number 116355-19-2[CymitQuimica]
Appearance Solid (predicted)-
Melting Point 76-81 °C (for 6-Bromoimidazo[1,2-a]pyridine)[Sigma-Aldrich]
Boiling Point Not available-
Solubility Limited solubility in water; soluble in organic solvents like DMSO and DMF (predicted)-
Purity Typically available at ≥97%[CymitQuimica]

Note: The melting point provided is for the parent compound, 6-Bromoimidazo[1,2-a]pyridine, and may vary for the 5-methyl derivative.

Synthesis

Based on this established methodology, a plausible synthetic route for this compound would involve the reaction of 2-amino-5-bromo-6-methylpyridine with a suitable two-carbon synthon, such as chloroacetaldehyde or bromoacetaldehyde.

Proposed Experimental Protocol

Reaction: Synthesis of this compound

Materials:

  • 2-amino-5-bromo-6-methylpyridine

  • Chloroacetaldehyde (typically as a 40-50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Ethanol or another suitable solvent

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

Procedure:

  • To a solution of 2-amino-5-bromo-6-methylpyridine in a suitable solvent (e.g., ethanol), add an equimolar or slight excess of chloroacetaldehyde solution.

  • Add a base, such as sodium bicarbonate, to neutralize the hydrogen halide formed during the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours to overnight.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude product.

  • Purification of the crude product can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for specific yields and purity of this compound.

Diagram 1: Proposed Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product 2-amino-5-bromo-6-methylpyridine 2-amino-5-bromo-6-methylpyridine Reaction Condensation Reaction (Stirring, Heat) 2-amino-5-bromo-6-methylpyridine->Reaction Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Workup Solvent Removal & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are not extensively documented, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities, most notably as anticancer agents.

Studies on various substituted imidazo[1,2-a]pyridines have demonstrated their ability to induce apoptosis in cancer cells through multiple signaling pathways. It is plausible that this compound may exhibit similar properties.

Putative Anticancer Mechanism

Based on the known mechanisms of action for this class of compounds, this compound could potentially exert its anticancer effects by:

  • Inhibition of Kinase Signaling: Many imidazo[1,2-a]pyridine derivatives are known to inhibit protein kinases that are crucial for cancer cell survival and proliferation, such as those in the PI3K/AKT/mTOR pathway.

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic pathways.

Hypothetical Signaling Pathway

The following diagram illustrates a potential signaling pathway through which this compound might induce apoptosis in cancer cells, based on the activities of related compounds.

Diagram 2: Hypothetical Apoptotic Signaling Pathway

G cluster_inhibition Inhibition of Survival Pathway cluster_activation Activation of Apoptotic Pathway Compound 6-Bromo-5-methyl- imidazo[1,2-a]pyridine PI3K PI3K Compound->PI3K Inhibits Bax Bax Compound->Bax Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative apoptotic signaling pathway modulated by this compound.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting.

Table 2: Safety and Handling Information

AspectRecommendation
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves, and a lab coat should be worn.
Handling Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
Storage Store in a tightly closed container in a cool, dry place away from incompatible materials.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry, particularly in the development of anticancer agents. While specific experimental data for this molecule is limited, this guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and a hypothesized mechanism of biological action based on the well-documented activities of the imidazo[1,2-a]pyridine scaffold. Further research is warranted to fully elucidate the chemical and biological profile of this specific compound and to explore its therapeutic potential.

Spectroscopic Analysis of 6-Bromo-5-methylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 6-Bromo-5-methylimidazo[1,2-a]pyridine. Due to the limited availability of public spectroscopic data for this specific molecule, this document outlines the standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that would be employed for its characterization. The accompanying data tables are presented as templates to be populated with experimental results.

Molecular Structure

Chemical Name: this compound CAS Number: 116355-19-2[1][2] Molecular Formula: C₈H₇BrN₂[1] Molecular Weight: 211.06 g/mol [1]

Chemical structure of this compound

Spectroscopic Data (Template)

The following tables are structured to present the quantitative data from NMR, IR, and MS analyses of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
MS (Mass Spectrometry) Data
m/zRelative Intensity (%)Assignment
[M+H]⁺
[M]⁺
Fragment
Fragment

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The mixture is then compressed under high pressure using a pellet press to form a thin, transparent KBr pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a blank KBr pellet is recorded first. Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

  • Ionization: The sample is ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation Sample Compound Synthesis & Purification NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data IR_Data Characteristic Absorption Bands IR_Acq->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS_Acq->MS_Data Structure Final Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Data_Integration NMR ¹H & ¹³C NMR C-H Framework Connectivity Structure Structural Elucidation of This compound NMR:h->Structure NMR:c->Structure IR FT-IR Functional Groups IR:f->Structure MS Mass Spec Molecular Weight Formula MS:m->Structure MS:f2->Structure

Caption: Integration of data from different spectroscopic techniques for structural elucidation.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 6-Bromo-5-methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 6-bromo-5-methylimidazo[1,2-a]pyridine and its derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design, polymorphism screening, and intellectual property protection. This document summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes the intricate interplay of intermolecular forces that govern crystal packing.

Synthesis and Crystallization: From Solution to Single Crystal

The synthesis of the 6-bromo-imidazo[1,2-a]pyridine core is versatile, with several established methods. A common approach involves the reaction of a 2-aminopyridine with an α-haloketone. For instance, 6-bromoimidazo[1,2-a]pyridine can be synthesized from 2-amino-5-bromopyridine and a chloroacetaldehyde solution.[2] Microwave-assisted synthesis has also been employed to accelerate the formation of these derivatives.[3]

Obtaining single crystals suitable for X-ray diffraction is a critical step. A typical procedure for the crystallization of a 6-bromo-imidazo[1,2-a]pyridine derivative is outlined below.

Experimental Protocol: Single Crystal Growth

A solution of the synthesized 6-bromo-imidazo[1,2-a]pyridine derivative is prepared in a suitable solvent, such as acetonitrile. The solution is then subjected to slow evaporation at room temperature. Over a period of several days to weeks, single crystals of sufficient quality for X-ray diffraction analysis can be obtained.[4]

The following diagram illustrates the general workflow for the synthesis and crystal structure determination of 6-bromo-imidazo[1,2-a]pyridine derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement start Starting Materials (e.g., 2-amino-5-bromopyridine) reaction Chemical Reaction (e.g., Cyclocondensation) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystal Formation evaporation->crystals goniometer Goniometer with Mounted Crystal crystals->goniometer xray X-ray Source xray->goniometer detector Detector goniometer->detector data_processing Data Processing detector->data_processing structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

A generalized workflow for the synthesis and crystallographic analysis of imidazo[1,2-a]pyridine derivatives.

Crystallographic Data of 6-Bromo-imidazo[1,2-a]pyridine Derivatives

While the crystal structure of the parent this compound is not publicly available, the crystal structures of several closely related derivatives have been reported. The following table summarizes their key crystallographic parameters, providing valuable insights into how different substituents influence the crystal lattice.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine[5]C₁₃H₈Br₂N₂MonoclinicP2₁/c12.133(3)3.9480(10)26.693(6)99.18(3)1263.2(5)4
6-bromo-3-(2-methylpropenyl)imidazo[1,2-a]pyridineC₁₁H₁₁BrN₂MonoclinicP2₁/n10.391(2)7.931(2)13.250(3)99.43(3)1076.6(4)4
2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine[6]C₁₂H₉BrN₄MonoclinicP2₁/c3.9007(14)13.545(5)20.673(8)93.059(5)1090.7(7)4

Molecular Conformation and Intermolecular Interactions

The planarity of the imidazo[1,2-a]pyridine ring system is a key feature of these structures. In 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the dihedral angle between the phenyl and the imidazo[1,2-a]pyridine rings is only 0.62(17)°, indicating a nearly coplanar conformation.[5] This planarity facilitates various non-covalent interactions that stabilize the crystal packing.

Hydrogen Bonding and π-π Stacking

In the absence of strong hydrogen bond donors and acceptors, weaker interactions such as C-H···N and C-H···π hydrogen bonds, as well as π-π stacking, play a crucial role in the crystal engineering of these compounds. For instance, in 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, molecules are linked into chains by N-H···N and C-H···N hydrogen bonds, and these chains are further associated through offset aromatic π–π stacking. In the crystal structure of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, slipped π–π stacking interactions are observed, contributing to the formation of layers.[5]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, this analysis reveals that the most significant contributions to the crystal packing arise from H···Br/Br···H (26.1%), H···H (21.7%), and H···C/C···H (21.3%) contacts.[5]

The following diagram illustrates the conceptual relationship between substituent patterns on the imidazo[1,2-a]pyridine core and the resulting intermolecular interactions that dictate the crystal packing.

packing_influence core 6-Bromo-5-methyl- imidazo[1,2-a]pyridine Core substituent_class Substituent Properties core->substituent_class substituents H-bond Donors (e.g., -NH2, -OH) H-bond Acceptors (e.g., -NO2, -CN) Aromatic Rings (e.g., -Phenyl) Alkyl Chains substituent_class->substituents interactions Dominant Intermolecular Interactions substituents:h_donor->interactions substituents:h_acceptor->interactions substituents:pi_system->interactions substituents:alkyl->interactions interaction_types Strong H-Bonding (N-H...N, O-H...N) Weak H-Bonding (C-H...N, C-H...π) π-π Stacking van der Waals Interactions interactions->interaction_types packing Resulting Crystal Packing interaction_types:h_bond->packing interaction_types:weak_h_bond->packing interaction_types:pi_stacking->packing interaction_types:vdW->packing

Influence of substituents on intermolecular interactions and crystal packing.

Conclusion

The crystal structure of this compound derivatives is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The planarity of the fused ring system provides a scaffold for these interactions, and the nature and position of substituents can be rationally modified to tune the solid-state properties. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and materials science, aiding in the design of novel imidazo[1,2-a]pyridine-based compounds with tailored solid-state characteristics.

References

IUPAC name and CAS number for 6-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 6-Bromo-5-methylimidazo[1,2-a]pyridine, a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This family of compounds has garnered significant interest in medicinal chemistry due to its diverse range of biological activities. This document details the chemical identity, a verified synthetic protocol, and the broader biological context of the imidazo[1,2-a]pyridine scaffold, providing a valuable resource for researchers in drug discovery and development.

Chemical Identification

PropertyValue
IUPAC Name This compound
CAS Number 116355-19-2
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol

Experimental Protocols

Suzuki-Miyaura Coupling of this compound with 3-Thienylboronic Acid

A specific application of this compound in a cross-coupling reaction has been reported, demonstrating its utility as a building block in organic synthesis.[1][2][3]

Reaction Scheme:

G A This compound C Pd catalyst, base A->C B 3-Thienylboronic acid B->C D Coupled Product C->D G cluster_0 Imidazo[1,2-a]pyridine Derivatives cluster_1 Signaling Pathways cluster_2 Cellular Effects Compound 6-Bromo-5-methyl- imidazo[1,2-a]pyridine (Potential Activity) Wnt Wnt/β-catenin Compound->Wnt Inhibition PI3K PI3K/Akt/mTOR Compound->PI3K Inhibition NFkB STAT3/NF-κB Compound->NFkB Modulation Cancer Anticancer Wnt->Cancer PI3K->Cancer NFkB->Cancer Inflammation Anti-inflammatory NFkB->Inflammation

References

The Architectural Evolution of a Privileged Scaffold: A Century of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its journey from a laboratory curiosity to a privileged scaffold in drug discovery is a testament to a century of synthetic innovation. This technical guide provides a comprehensive overview of the discovery and historical development of imidazo[1,2-a]pyridine synthesis, detailing key reactions, experimental protocols, and mechanistic insights.

A Historical Perspective: From Sealed Tubes to Sophisticated Catalysis

The story of imidazo[1,2-a]pyridine synthesis begins in 1925 with the pioneering work of Aleksei Tschitschibabin. His initial method involved the reaction of 2-aminopyridine with bromoacetaldehyde at high temperatures (150-200 °C) in a sealed tube.[1] While this groundbreaking work established the fundamental bond-forming strategy, the yields were modest.[1] Subsequent refinements, such as the inclusion of a base like sodium hydrogen carbonate, allowed for milder reaction conditions and improved efficiency.[1]

The mid-20th century saw the development of several named reactions that have become staples in the synthesis of this heterocyclic system. The Ortoleva-King reaction , for instance, provides a route to 2-arylimidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones in the presence of iodine. Modern variations of this reaction have been developed using iron and other catalysts.[2]

A significant leap in efficiency and molecular diversity came with the advent of multicomponent reactions (MCRs). The Groebke-Blackburn-Bienaymé (GBB) reaction , a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide, has become a powerful tool for the rapid assembly of 3-aminoimidazo[1,2-a]pyridine derivatives.[3][4]

The late 20th and early 21st centuries have been characterized by the development of more sophisticated and efficient synthetic methodologies, largely driven by the advent of transition-metal catalysis. Copper and palladium catalysts, in particular, have enabled a wide array of new bond formations and functionalizations of the imidazo[1,2-a]pyridine core, often under milder conditions and with greater functional group tolerance. Microwave-assisted synthesis has also emerged as a valuable technique for accelerating these reactions and improving yields.[1]

Core Synthetic Methodologies: A Detailed Examination

This section provides a technical overview of the key synthetic strategies for constructing the imidazo[1,2-a]pyridine scaffold, including their mechanisms and typical experimental protocols.

The Tschitschibabin Reaction: The Genesis

The classical Tschitschibabin reaction laid the groundwork for imidazo[1,2-a]pyridine synthesis. The reaction proceeds through an initial N-alkylation of the pyridine ring of 2-aminopyridine with an α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.

Experimental Protocol: A Modern Adaptation of the Tschitschibabin Reaction

A mixture of a 2-aminopyridine derivative (1.0 mmol) and an α-bromoketone (1.0 mmol) is heated in a suitable solvent (e.g., ethanol, DMF) or under solvent-free conditions. A base, such as sodium bicarbonate (1.5 mmol), is often added to neutralize the HBr generated during the reaction. The reaction mixture is typically stirred at temperatures ranging from room temperature to reflux for several hours. After completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization or column chromatography.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Multicomponent Approach

The GBB reaction is a highly efficient one-pot, three-component reaction that provides access to a diverse range of 3-aminoimidazo[1,2-a]pyridines. The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through the formation of a Schiff base from the 2-aminopyridine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide.

Experimental Protocol: Typical GBB Reaction

To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol) is added a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid (e.g., TFA). The isocyanide (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature or heated to reflux for several hours. The product is typically isolated by evaporation of the solvent and purified by column chromatography.

The Ortoleva-King Reaction: An Iodine-Mediated Synthesis

The Ortoleva-King reaction is a classical method for the synthesis of 2-substituted imidazo[1,2-a]pyridines. It involves the reaction of a methyl ketone with iodine and a pyridine derivative. The reaction is believed to proceed through the formation of a pyridinium iodomethyl ketone intermediate. In the context of imidazo[1,2-a]pyridine synthesis, 2-aminopyridine acts as both the pyridine component and the nucleophile for the subsequent cyclization.

Experimental Protocol: A One-Pot Ortoleva-King Synthesis

A mixture of the 2-aminopyridine (2.3 equiv) and iodine (1.2 equiv) is heated. The acetophenone derivative (1.0 equiv) is then added, and the mixture is stirred at an elevated temperature (e.g., 110 °C) for several hours. After cooling, an aqueous base (e.g., NaOH) is added, and the mixture is heated again to facilitate cyclization. The product is then extracted with an organic solvent and purified by column chromatography.[5]

Transition-Metal Catalyzed Syntheses: The Modern Era

The advent of transition-metal catalysis has revolutionized the synthesis of imidazo[1,2-a]pyridines, offering milder reaction conditions, broader substrate scope, and access to novel substitution patterns. Copper and palladium are the most commonly employed metals in these transformations.

Copper-Catalyzed Syntheses: Copper catalysts are versatile and can promote various C-N and C-C bond-forming reactions. A common approach involves the coupling of 2-aminopyridines with ketones, α-diazoketones, or nitroolefins.[6][7] These reactions often proceed via an oxidative C-H functionalization mechanism.[7]

Experimental Protocol: Copper-Catalyzed Synthesis from 2-Aminopyridine and a Ketone

A mixture of the 2-aminopyridine (1.0 mmol), the ketone (1.2 mmol), a copper catalyst (e.g., CuI, Cu(OAc)₂; 5-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0 mmol) in a suitable solvent (e.g., DMSO, DMF) is heated under an atmosphere of air or oxygen. The reaction is monitored by TLC, and upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The product is then purified by column chromatography.

Palladium-Catalyzed Syntheses: Palladium catalysts are particularly effective for C-H activation and cross-coupling reactions, enabling the direct functionalization of the imidazo[1,2-a]pyridine core. These methods allow for the introduction of various aryl, vinyl, and alkyl groups at specific positions of the heterocyclic ring system.

Experimental Protocol: Palladium-Catalyzed C-H Arylation

A mixture of the pre-formed imidazo[1,2-a]pyridine (1.0 mmol), an aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂; 2-5 mol%), a ligand (e.g., PPh₃, Xantphos; 4-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0 mmol) in a suitable solvent (e.g., toluene, dioxane) is heated under an inert atmosphere. After completion, the reaction is cooled, filtered, and the solvent is evaporated. The residue is then purified by column chromatography.

Quantitative Data Summary

The following tables summarize typical yields for various synthetic methodologies, showcasing the influence of different substrates and catalysts.

Table 1: Yields for the Groebke-Blackburn-Bienaymé Reaction with Various Substrates

2-AminopyridineAldehydeIsocyanideCatalystYield (%)
2-AminopyridineBenzaldehydetert-Butyl isocyanideSc(OTf)₃85-95
2-Amino-5-chloropyridineFurfuralCyclohexyl isocyanideYb(OTf)₃86
2-Amino-5-bromopyridine4-ChlorobenzaldehydeBenzyl isocyanideTFA75-85
2-AminopyrazineIsovaleraldehydetert-Butyl isocyanideSc(OTf)₃80-90

Table 2: Yields for Copper-Catalyzed Synthesis from 2-Aminopyridines and Ketones

2-AminopyridineKetoneCopper CatalystBaseYield (%)
2-AminopyridineAcetophenoneCuIK₂CO₃70-85
2-Amino-5-methylpyridine4-MethoxyacetophenoneCu(OAc)₂Cs₂CO₃80-90
2-AminopyridinePropiophenoneCuBrK₃PO₄65-75
2-Amino-4-chloropyridineAcetophenoneCuClK₂CO₃60-70

Mechanistic Pathways Visualized

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic transformations.

Tschitschibabin Reaction Workflow

Tschitschibabin_Reaction cluster_start Starting Materials 2-Aminopyridine 2-Aminopyridine N-Alkylation N-Alkylation 2-Aminopyridine->N-Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-Alkylation Intramolecular_Cyclization Intramolecular_Cyclization N-Alkylation->Intramolecular_Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Dehydration->Imidazo[1,2-a]pyridine

Caption: Logical flow of the Tschitschibabin reaction.

Groebke-Blackburn-Bienaymé Reaction Workflow

GBB_Reaction cluster_start Starting Materials 2-Aminopyridine 2-Aminopyridine Schiff_Base_Formation Schiff_Base_Formation 2-Aminopyridine->Schiff_Base_Formation Aldehyde Aldehyde Aldehyde->Schiff_Base_Formation Isocyanide Isocyanide Nucleophilic_Attack Nucleophilic_Attack Isocyanide->Nucleophilic_Attack Schiff_Base_Formation->Nucleophilic_Attack Cyclization Cyclization Nucleophilic_Attack->Cyclization Aromatization Aromatization Cyclization->Aromatization 3-Amino-Imidazo[1,2-a]pyridine 3-Amino-Imidazo[1,2-a]pyridine Aromatization->3-Amino-Imidazo[1,2-a]pyridine

Caption: Logical flow of the GBB multicomponent reaction.

Ortoleva-King Reaction Workflow

Ortoleva_King_Reaction cluster_start Starting Materials 2-Aminopyridine 2-Aminopyridine Pyridinium_Intermediate_Formation Pyridinium_Intermediate_Formation 2-Aminopyridine->Pyridinium_Intermediate_Formation Methyl_Ketone Methyl_Ketone Methyl_Ketone->Pyridinium_Intermediate_Formation Iodine Iodine Iodine->Pyridinium_Intermediate_Formation Intramolecular_Cyclization Intramolecular_Cyclization Pyridinium_Intermediate_Formation->Intramolecular_Cyclization Aromatization Aromatization Intramolecular_Cyclization->Aromatization 2-Substituted-Imidazo[1,2-a]pyridine 2-Substituted-Imidazo[1,2-a]pyridine Aromatization->2-Substituted-Imidazo[1,2-a]pyridine

Caption: Logical flow of the Ortoleva-King reaction.

Conclusion

The synthesis of imidazo[1,2-a]pyridines has evolved dramatically over the past century, from harsh, low-yielding methods to highly efficient, diverse, and selective catalytic protocols. This journey reflects the broader advancements in synthetic organic chemistry. For researchers and drug development professionals, a deep understanding of these synthetic routes is crucial for the design and development of novel therapeutics based on this privileged scaffold. The continued exploration of new catalytic systems and reaction pathways promises to further expand the accessibility and utility of the imidazo[1,2-a]pyridine core in the years to come.

References

Physical and chemical properties of 6-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry. This document provides a comprehensive overview of its known physical and chemical properties, methods for its synthesis and characterization, and insights into its potential biological activities through the modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Physicochemical Properties

Definitive experimental data for the physical properties of this compound (CAS RN: 116355-19-2) is not extensively available in the public domain. However, based on data from commercial suppliers and analysis of closely related analogs, the following properties can be reported.[1][2][3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Notes
CAS Number 116355-19-2[1][2][3][4]
Molecular Formula C₈H₇BrN₂[1][2][3]
Molecular Weight 211.06 g/mol [1][2]
Appearance Likely a solid at room temperatureBased on related compounds.
Melting Point Not availableData for 6-Bromoimidazo[1,2-a]pyridine is 76-81 °C.[5]
Boiling Point Not availableData for the related 2-Amino-5-bromo-6-methylpyridine is 234.3 °C.[6]
Solubility Not availableImidazo[1,2-a]pyridines generally exhibit solubility in organic solvents.
Purity Typically available at ≥97%[1]

Synthesis and Characterization

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various established synthetic routes. A common and effective method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[7][8]

Proposed Synthetic Protocol

A plausible synthesis for this compound would involve the reaction of 2-amino-5-bromo-6-methylpyridine with a suitable two-carbon synthon, such as chloroacetaldehyde, in the presence of a base.

Reaction Scheme:

Experimental Procedure (General):

  • To a solution of 2-amino-5-bromo-6-methylpyridine in a suitable solvent (e.g., ethanol, DMF), add chloroacetaldehyde and a base (e.g., sodium bicarbonate, potassium carbonate).[7][9]

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure this compound.

Characterization Workflow

The structural confirmation and purity assessment of the synthesized this compound would follow a standard analytical workflow.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Characterize Structure MS Mass Spectrometry (HRMS) NMR->MS IR IR Spectroscopy MS->IR Purity Purity Analysis (e.g., HPLC) IR->Purity Confirm Purity

A general experimental workflow for the synthesis and characterization of a novel chemical compound.

Chemical Reactivity

The imidazo[1,2-a]pyridine ring system is known for its versatile reactivity, allowing for further functionalization. The bromine atom at the 6-position is susceptible to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of substituents. The imidazo[1,2-a]pyridine core itself can also undergo electrophilic substitution reactions.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively studied and shown to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[10] These effects are often attributed to the modulation of key cellular signaling pathways.

STAT3/NF-κB Signaling Pathway

Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can exert anti-inflammatory and anticancer effects by inhibiting the STAT3 and NF-κB signaling pathways.[10][11][12][13] These pathways are crucial regulators of inflammation, cell survival, and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Ligand Binding STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer p-STAT3 Dimer STAT3->STAT3_dimer Dimerization IKK IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Compound Imidazo[1,2-a]pyridine Derivative Compound->STAT3 Inhibition Compound->IKK Inhibition Gene Target Gene Expression (e.g., iNOS, COX-2, Bcl-2) STAT3_dimer->Gene NFkB_nuc->Gene G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibition G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus_cMet Nucleus cMet c-Met Receptor GRB2 GRB2/SOS cMet->GRB2 HGF Binding & Dimerization PI3K_cMet PI3K cMet->PI3K_cMet RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT_cMet AKT PI3K_cMet->AKT_cMet AKT_cMet->Transcription Compound Imidazo[1,2-a]pyridine Inhibitor Compound->cMet Inhibition

References

6-Bromo-5-methylimidazo[1,2-a]pyridine solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of 6-Bromo-5-methylimidazo[1,2-a]pyridine

Introduction

This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in numerous biologically active molecules.[1][2] As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the standard experimental protocols for determining the aqueous solubility and chemical stability of this compound, essential parameters that influence its behavior in biological systems and its viability as a drug candidate.

This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed methodologies for generating critical data where none is publicly available.

Section 1: Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption, distribution, and overall bioavailability. Low solubility can lead to erratic absorption and insufficient drug concentration at the target site. Both kinetic and thermodynamic solubility are assessed during drug discovery to provide a comprehensive profile.

  • Kinetic Solubility : Measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer. It is a high-throughput method used in early discovery to rank compounds and identify potential liabilities.[3][4]

  • Thermodynamic Solubility : Represents the true equilibrium solubility of the most stable crystalline form of a compound in a saturated solution.[5][6] This "gold standard" measurement is crucial for pre-formulation and later-stage development.

Experimental Protocols

1.1 Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput assay determines the concentration at which the compound precipitates when added from a DMSO stock into an aqueous buffer.

  • Objective : To rapidly estimate the aqueous solubility of this compound under non-equilibrium conditions.

  • Materials :

    • This compound

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microtiter plates (UV-transparent)

    • Plate reader with turbidimetric or nephelometric measurement capabilities

    • Multichannel pipettes

  • Methodology :

    • Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serial Dilution : In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

    • Addition to Buffer : Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a separate 96-well plate containing a larger volume (e.g., 198 µL) of PBS buffer (pH 7.4). This results in a final DMSO concentration of 1%.

    • Incubation : Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[7]

    • Measurement : Measure the turbidity (light scattering) of each well using a plate reader at a specific wavelength (e.g., 620 nm).

    • Data Analysis : The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

1.2 Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the equilibrium concentration of a compound in a saturated solution.

  • Objective : To determine the definitive, equilibrium solubility of solid this compound.

  • Materials :

    • Solid this compound (crystalline powder)

    • Aqueous buffers at various pH values (e.g., pH 2.0, 5.0, 7.4)

    • Glass vials

    • Orbital shaker or rotator in a temperature-controlled incubator

    • Syringe filters (e.g., 0.45 µm PVDF)

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Methodology :

    • Sample Preparation : Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer.[5]

    • Equilibration : Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5][7]

    • Phase Separation : After incubation, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove all solid particles.

    • Quantification : Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water mixture). Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.[6]

Data Presentation

Quantitative solubility data should be summarized for clear comparison.

Assay Type Solvent/Buffer System pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
KineticPBS7.425[Result][Result]
Thermodynamic0.1 M HCl2.025[Result][Result]
Thermodynamic0.1 M Acetate Buffer5.025[Result][Result]
Thermodynamic0.1 M Phosphate Buffer7.425[Result][Result]
ThermodynamicSimulated Gastric Fluid~1.237[Result][Result]
ThermodynamicSimulated Intestinal Fluid~6.837[Result][Result]

Visualization: Solubility Determination Workflow

G cluster_0 Solubility Assessment Workflow cluster_1 Early Phase (High Throughput) cluster_2 Late Phase (Gold Standard) start Start: This compound prep_kinetic Prepare 10 mM DMSO Stock start->prep_kinetic prep_thermo Add Excess Solid to Buffer (various pH) start->prep_thermo add_buffer Add to Aqueous Buffer (e.g., PBS pH 7.4) prep_kinetic->add_buffer incubate_kinetic Incubate (2h, 25°C) add_buffer->incubate_kinetic measure_turbidity Measure Turbidity (Nephelometry) incubate_kinetic->measure_turbidity result_kinetic Kinetic Solubility (µM) measure_turbidity->result_kinetic incubate_thermo Equilibrate (24-48h) Shake-Flask prep_thermo->incubate_thermo filter_sample Filter Supernatant incubate_thermo->filter_sample quantify_hplc Quantify by HPLC-UV filter_sample->quantify_hplc result_thermo Thermodynamic Solubility (µg/mL) quantify_hplc->result_thermo

Caption: Workflow for determining kinetic and thermodynamic solubility.

Section 2: Stability Assessment

Chemical stability determines a compound's shelf life and dictates its required storage conditions. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Stability is evaluated under various stress conditions, including pH, temperature, and light.

Experimental Protocols

A stability-indicating analytical method, typically HPLC, is essential for these studies. This method must be able to separate the parent compound from all potential degradation products.[2][8]

2.1 pH Stability (Hydrolysis)

This study evaluates the compound's susceptibility to hydrolysis across a range of pH values.

  • Objective : To assess the degradation rate of this compound in aqueous solutions of different pH.

  • Materials :

    • This compound

    • Aqueous buffers: pH 2 (0.01 M HCl), pH 7.4 (PBS), pH 9 (Borate buffer)

    • Acetonitrile or other suitable organic solvent

    • Temperature-controlled incubator

    • HPLC system with UV detector

  • Methodology :

    • Stock Solution : Prepare a concentrated stock solution of the compound in a co-solvent like acetonitrile.

    • Sample Preparation : Spike the stock solution into each of the aqueous buffers to a final concentration of ~10-50 µg/mL. The final organic solvent concentration should be low (<5%) to minimize its effect on stability.

    • Incubation : Store the solutions in sealed vials at a constant temperature (e.g., 40°C or 50°C) in the dark.

    • Time-Point Analysis : At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution.

    • Quantification : Immediately analyze the samples by a stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining.

    • Data Analysis : Plot the natural logarithm of the remaining compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated as 0.693/k.

2.2 Thermal Stability (Accelerated Stability)

This study uses elevated temperatures to predict the long-term stability of the solid compound, following ICH Q1A(R2) guidelines.[9]

  • Objective : To evaluate the stability of solid this compound under accelerated temperature and humidity conditions.

  • Materials :

    • Solid this compound

    • Glass vials suitable for stability studies

    • Stability chambers set to specific conditions (e.g., 40°C/75% RH, 50°C, 60°C)

    • HPLC system with UV detector

  • Methodology :

    • Sample Preparation : Weigh a sufficient amount of the solid compound into several vials.

    • Storage : Place the vials in stability chambers under accelerated conditions (e.g., 40°C / 75% relative humidity). Long-term storage conditions (e.g., 25°C / 60% RH) should also be set up as a control.

    • Time-Point Analysis : Pull samples at predetermined intervals (e.g., 0, 1, 3, and 6 months for an accelerated study).

    • Analysis : For each time point, dissolve the solid in a suitable solvent. Analyze the solution by HPLC-UV to determine the purity of the compound and quantify any degradation products. Note any changes in physical appearance (e.g., color, crystal form).

    • Data Analysis : Report the percentage of the parent compound remaining and the percentage of total degradation products at each time point.

2.3 Photostability

This study assesses the compound's sensitivity to light, following ICH Q1B guidelines.[10][11][12]

  • Objective : To determine if light exposure results in unacceptable degradation of this compound.

  • Materials :

    • Solid this compound

    • Solution of the compound in an inert solvent

    • Photostability chamber equipped with a light source conforming to ICH Q1B (providing both cool white fluorescent and near-UV lamps)

    • Transparent and opaque (e.g., aluminum foil-wrapped) sample containers

    • Calibrated radiometer/lux meter

  • Methodology :

    • Sample Preparation : Place the solid compound in a transparent container. Prepare a solution of the compound and place it in a transparent container. Prepare identical "dark" control samples wrapped in aluminum foil.

    • Exposure : Expose the samples in the photostability chamber until a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter is achieved.[10] The dark controls are placed in the same chamber but shielded from light.

    • Analysis : After the exposure period, analyze both the light-exposed and dark control samples by HPLC-UV. Compare the purity and degradation profiles.

    • Data Analysis : A significant change is noted if the difference in degradation between the exposed sample and the dark control exceeds a predefined limit. The results determine if the compound needs to be handled and stored with light protection.

Data Presentation

Stability data should be tabulated to track the compound's integrity over time under various conditions.

Condition Time Point % Parent Compound Remaining Total % Degradation Products Physical Appearance
pH 2.0 @ 50°C 0 hr1000White Powder
24 hr[Result][Result][Observation]
pH 7.4 @ 50°C 0 hr1000White Powder
24 hr[Result][Result][Observation]
pH 9.0 @ 50°C 0 hr1000White Powder
24 hr[Result][Result][Observation]
40°C / 75% RH 0 months1000White Powder
3 months[Result][Result][Observation]
6 months[Result][Result][Observation]
Photostability Exposed[Result][Result][Observation]
(ICH Q1B)Dark Control[Result][Result][Observation]

Visualization: Stability Testing Workflow

G cluster_0 Stability Assessment Workflow cluster_1 pH Stability (Hydrolysis) cluster_2 Thermal Stability (Solid) cluster_3 Photostability (ICH Q1B) start Start: This compound prep_ph Dissolve in Buffers (pH 2, 7.4, 9) start->prep_ph prep_thermal Store Solid in Vials start->prep_thermal prep_photo Prepare Solid & Solution Samples (Exposed & Dark Control) start->prep_photo incubate_ph Incubate at 50°C prep_ph->incubate_ph analyze_ph Analyze by HPLC at time points (0, 4, 8, 24h) incubate_ph->analyze_ph result_ph Degradation Rate & Half-life (t½) analyze_ph->result_ph incubate_thermal Incubate at 40°C/75% RH prep_thermal->incubate_thermal analyze_thermal Analyze by HPLC at time points (0, 1, 3, 6 mo) incubate_thermal->analyze_thermal result_thermal Purity & Degradant Profile analyze_thermal->result_thermal expose_photo Expose to Light Source prep_photo->expose_photo analyze_photo Analyze by HPLC expose_photo->analyze_photo result_photo Compare Exposed vs. Control Assess Light Sensitivity analyze_photo->result_photo

Caption: Workflow for assessing chemical stability under various stress conditions.

Conclusion

The successful progression of this compound, or any lead compound, through the drug discovery pipeline is critically dependent on a robust understanding of its physicochemical properties. The experimental protocols detailed in this guide for assessing solubility and stability provide a clear framework for generating the essential data required for informed decision-making. By systematically evaluating these properties, researchers can identify potential development challenges early, enabling the design of effective formulation strategies and ensuring the quality, safety, and efficacy of the final drug product.

References

The Versatile Reactivity of the Bromine Atom in 6-Substituted Imidazo[1,2-a]pyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of the bromine atom at the 6-position of the imidazo[1,2-a]pyridine scaffold. This bicyclic heterocyclic system is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in a wide range of biologically active compounds. The strategic functionalization of the 6-bromo-imidazo[1,2-a]pyridine core, primarily through palladium-catalyzed cross-coupling reactions, offers a powerful tool for the synthesis of diverse molecular architectures with potential therapeutic applications.

Synthesis of 6-Bromoimidazo[1,2-a]pyridine

The foundational starting material, 6-bromoimidazo[1,2-a]pyridine, is typically synthesized via the condensation of 2-amino-5-bromopyridine with a suitable two-carbon synthon, such as chloroacetaldehyde or bromoacetaldehyde.

Experimental Protocol: Synthesis of 6-Bromoimidazo[1,2-a]pyridine[1]

A mixture of 2-amino-5-bromopyridine (1 equivalent) and a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents) is prepared in a suitable solvent such as water, ethanol, or methanol. A base, for instance sodium bicarbonate, is added to the reaction mixture (1.2 equivalents). The reaction is then stirred at a temperature ranging from 25 to 50°C for a duration of 2 to 24 hours. Upon completion, the reaction mixture is concentrated, and the product is extracted using ethyl acetate. The organic layer is subsequently washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Recrystallization from a solvent mixture like ethyl acetate/n-hexane affords pure 6-bromoimidazo[1,2-a]pyridine. A reported yield for a similar process is approximately 72.4%.

Reactivity of the Bromine Atom: A Gateway to Diverse Functionality

The bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring is highly amenable to a variety of transition metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, thus enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone for the functionalization of 6-bromoimidazo[1,2-a]pyridines. The primary reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the 6-position of the imidazo[1,2-a]pyridine and various aryl or heteroaryl boronic acids. Microwave-assisted protocols have been shown to be particularly efficient, significantly reducing reaction times and improving yields.

Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of 6-Bromo-2-phenylimidazo[1,2-a]pyridine with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (min)Temp (°C)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/EtOH (1:1)2015095
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/EtOH (1:1)2015092
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/EtOH (1:1)2015088
42-Thiopheneboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/EtOH (1:1)2015083

Method B conditions using Pd(OAc)₂/PPh₃ also provided excellent yields.

A mixture of the 6-bromoimidazo[1,2-a]pyridine derivative (1 equivalent), the respective arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents) or a combination of Pd(OAc)₂ (0.1 equivalents) and PPh₃ (0.2 equivalents), and a base like K₂CO₃ (2 equivalents) is prepared in a solvent system of dioxane and ethanol (1:1). The reaction vial is sealed and subjected to microwave irradiation at 150°C for 20 minutes. After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), washed with water, dried over anhydrous MgSO₄, and concentrated. The crude product is then purified by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L₂-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation R'B(OH)₂ (Base) Ar-Pd(II)L2-R Ar-Pd(II)L₂-R' Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R' Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Heck reaction enables the coupling of 6-bromoimidazo[1,2-a]pyridines with alkenes to form substituted alkenes. This reaction is a powerful tool for introducing vinyl groups, which can be further functionalized.

To a mixture of 6-bromoimidazo[1,2-a]pyridine (1 equivalent), an alkene (1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.02 equivalents), and a phosphine ligand like PPh₃ (0.04 equivalents) in a suitable solvent (e.g., DMF or NMP), a base such as triethylamine (2 equivalents) is added. The reaction mixture is then heated at a temperature ranging from 80 to 140°C for several hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired product.

The Sonogashira coupling is utilized to form a carbon-carbon bond between the 6-position of the imidazo[1,2-a]pyridine and a terminal alkyne. This reaction introduces an alkynyl moiety, a versatile functional group for further transformations.

In a flask, 6-bromoimidazo[1,2-a]pyridine (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equivalents), and a copper(I) co-catalyst like CuI (0.05 equivalents) are dissolved in a solvent mixture of an amine (e.g., triethylamine or diisopropylamine) and a co-solvent like THF or DMF. A terminal alkyne (1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 6-alkynyl-imidazo[1,2-a]pyridine derivative.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the 6-position of the imidazo[1,2-a]pyridine and a primary or secondary amine. This reaction is of high importance in medicinal chemistry for the synthesis of compounds with potential biological activity.[1][2][3]

A mixture of 6-bromoimidazo[1,2-a]pyridine (1 equivalent), an amine (1.2 equivalents), a palladium precatalyst (e.g., a BrettPhos or RuPhos precatalyst, 2 mol%), and a strong base such as LiHMDS or NaOtBu (2 equivalents) is prepared in an anhydrous solvent like THF or toluene under an inert atmosphere. The reaction mixture is heated at a temperature ranging from 65 to 100°C for 12 to 24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Synthesis_Workflow cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions Start 2-Amino-5-bromopyridine Synthesis Synthesis of 6-Bromoimidazo[1,2-a]pyridine Start->Synthesis + Chloroacetaldehyde, Base Bromo_IP 6-Bromoimidazo[1,2-a]pyridine Synthesis->Bromo_IP Suzuki Suzuki-Miyaura (ArB(OH)₂) Bromo_IP->Suzuki Heck Heck (Alkene) Bromo_IP->Heck Sonogashira Sonogashira (Alkyne) Bromo_IP->Sonogashira Buchwald Buchwald-Hartwig (Amine) Bromo_IP->Buchwald Functionalized_Products 6-Substituted Imidazo[1,2-a]pyridines (Diverse Library) Suzuki->Functionalized_Products Heck->Functionalized_Products Sonogashira->Functionalized_Products Buchwald->Functionalized_Products

Caption: General workflow for the synthesis and functionalization of 6-bromoimidazo[1,2-a]pyridine.

Other Reactivities of the Bromine Atom

Beyond palladium-catalyzed reactions, the bromine atom at the 6-position can undergo other transformations, further expanding the synthetic utility of this scaffold.

Treatment of 6-bromoimidazo[1,2-a]pyridine with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures can induce a lithium-halogen exchange. This generates a highly reactive 6-lithio-imidazo[1,2-a]pyridine intermediate. This intermediate can then be quenched with various electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce a range of functional groups at the 6-position. Care must be taken to control the reaction conditions to avoid side reactions.

While less common for heteroaromatic bromides compared to their aryl counterparts, the formation of a Grignard reagent from 6-bromoimidazo[1,2-a]pyridine can be attempted by reacting it with magnesium metal in an anhydrous ether solvent. The resulting organomagnesium species can then react with various electrophiles in a manner similar to the organolithium intermediates.

Conclusion

The bromine atom in 6-substituted imidazo[1,2-a]pyridines serves as a versatile handle for the introduction of a wide array of chemical functionalities. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, are the most prominent and powerful methods for elaborating this core structure. The ability to efficiently and selectively modify the 6-position of the imidazo[1,2-a]pyridine scaffold is of paramount importance for the discovery and development of new therapeutic agents. This guide provides researchers with a foundational understanding and practical protocols to explore the rich chemistry of this important class of molecules.

References

The Strategic Role of the Methyl Group in the Bioactivity of Imidazo[1,2-a]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including marketed drugs like Zolpidem and Alpidem.[1] Its versatile biological profile encompasses anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The development of potent and selective drug candidates based on this scaffold often hinges on subtle structural modifications. Among these, the introduction of a methyl group is a fundamental and powerful strategy.

This technical guide provides an in-depth analysis of the multifaceted role of the methyl group in modulating the bioactivity of imidazo[1,2-a]pyridine derivatives. We will explore how the position and steric and electronic effects of this small alkyl group can dramatically influence therapeutic efficacy, drawing on quantitative data from key studies. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this versatile heterocycle.

Influence of Methylation on Anticancer Activity

The strategic placement of methyl groups on the imidazo[1,2-a]pyridine core is a critical factor in tuning its anticancer properties, particularly through the modulation of key signaling pathways like PI3K/Akt/mTOR.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyridines have emerged as potent inhibitors of this pathway.

A key discovery in this area was the identification of 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine as a novel inhibitor of the p110α isoform of PI3K, with an IC50 of 0.67µM.[3][4] This initial finding underscored the importance of the C-2 methyl group for activity. Subsequent optimization and structural modifications of this lead compound, often retaining the methyl group, have led to derivatives with significantly enhanced potency.[3][4] Further studies have confirmed that various imidazo[1,2-a]pyridine derivatives can act as potent PI3K/mTOR dual inhibitors.[5] For instance, certain compounds inhibit the PI3K/Akt/mTOR pathway, leading to intrinsic apoptosis in non-small cell lung cancer cells.[4]

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt mtorc1 mTORC1 akt->mtorc1 proliferation Cell Growth & Survival mtorc1->proliferation inhibitor Methylated Imidazo[1,2-a]pyridines inhibitor->pi3k

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway.
General Cytotoxic and Proliferative Effects

The presence of methyl groups influences the general cytotoxicity of imidazo[1,2-a]pyridines against various cancer cell lines. Studies have shown that derivatives with a methyl group substituted on a phenyl ring at the C-2 position were potent anticancer agents against colon (HT-29) and melanoma (B16F10) cancer cell lines.[6] Similarly, an 8-methyl derivative, MIA, demonstrated dose-dependent cytotoxic effects against breast and ovarian cancer cells.[7]

Table 1: Anticancer Activity of Methylated Imidazo[1,2-a]pyridine Derivatives

Compound Methyl Group Position(s) Target/Cell Line Bioactivity (IC50) Reference
2a C-2 PI3K p110α 0.67 µM [3]
Optimized Thiazole Derivative C-2 (and other modifications) PI3K p110α 0.0028 µM [4]
Compound 14 On C-2 Phenyl Ring HT-29 (Colon Cancer) Potent [6]
Compound 14 On C-2 Phenyl Ring B16F10 (Melanoma) Potent [6]
MIA C-8 MDA-MB-231 (Breast Cancer) Dose-dependent cytotoxicity [7]
MIA C-8 SKOV3 (Ovarian Cancer) Dose-dependent cytotoxicity [7]
Compound 6d On C-2 Phenyl Ring A549 (Lung Cancer) 2.8 ± 0.02 µM [8]

| 2,7-dimethyl derivatives | C-2, C-7 | Mtb (replicating) | 0.4–1.9 µM (MIC90) |[9] |

Role of Methylation in Antimicrobial Activity

The structure-activity relationship (SAR) of imidazo[1,2-a]pyridines reveals a nuanced role for the methyl group in determining antibacterial potency. Its effect is highly dependent on its position and the presence of other substituents.

In a series of azo-imidazo[1,2-a]pyridine derivatives, the introduction of a methyl group at the C-7 position (compound 4b ) led to slightly enhanced antibacterial activity compared to its non-methylated counterpart (4a ).[10] However, when the C-7 methyl group was combined with a para-chlorine atom on the C-2 phenyl ring (compound 4d ), the activity was only moderate. This suggests that the combined steric or electronic effects of the two groups may disrupt favorable interactions with the bacterial target or reduce membrane permeability.[10]

Conversely, other studies highlight a clear positive contribution. Compound 9a , which possesses methyl groups at both the C-6 position and on the C-2 p-tolyl substituent, demonstrated high activity against the Gram-positive bacterium Bacillus subtilis.[11]

SAR_Logic Start Imidazo[1,2-a]pyridine Scaffold Mod Introduce Methyl Group Start->Mod Pos_C7 Position: C-7 (e.g., Compound 4b) Mod->Pos_C7 Context A Pos_C6_Tolyl Positions: C-6 & p-tolyl (e.g., Compound 9a) Mod->Pos_C6_Tolyl Context B Pos_C7_Cl Positions: C-7 & C-2 Ph-Cl (e.g., Compound 4d) Mod->Pos_C7_Cl Context C Inc_Act Increased Antibacterial Activity Pos_C7->Inc_Act Pos_C6_Tolyl->Inc_Act Mod_Act Moderate / Disrupted Activity Pos_C7_Cl->Mod_Act

Figure 2: SAR logic for methyl group effects on antibacterial activity.

Table 2: Antibacterial Activity of Methylated Imidazo[1,2-a]pyridine Derivatives

Compound Methyl Group Position(s) Bacterial Strain Bioactivity Reference
4b C-7 Various Slightly enhanced vs. non-methylated analog [10]
4d C-7, on C-2 p-chlorophenyl Various Moderate activity [10]

| 9a | C-6, on C-2 p-tolyl | Bacillus subtilis | High activity (wide zone of inhibition) |[11] |

Influence of Methylation on Antiviral and Other Activities

Antiviral Activity

For antiviral applications, methylation of the imidazo[1,2-a]pyridine core has been shown to be a beneficial modification. SAR studies indicate that introducing a methyl group at the C-7 or C-8 position can enhance antiviral activity while simultaneously lowering cytotoxicity, thereby improving the overall therapeutic index.[1] Specifically, compounds such as 7-methyl-3-((phenylethyl)thiomethyl)imidazo(1,2-a)pyridine have demonstrated pronounced activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[12]

Anti-inflammatory Activity and CNS Applications

The methyl group also plays a role in other therapeutic areas. The 8-methyl derivative MIA exerts anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[7] In the context of neurodegenerative diseases, the N,N-dimethylamino group has proven to be a critical structural component for imidazo[1,2-a]pyridine-based ligands (like IMPY) designed for the detection of β-Amyloid plaques in the brain, highlighting the importance of N-methylation for binding affinity.[13][14]

STAT3_NFkB_Pathway cluster_nfkb Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates ikb IκBα jak->ikb leads to degradation of p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus genes Gene Expression (iNOS, COX-2) p_stat3->genes nfkb NF-κB ikb->nfkb inhibits nfkb->nucleus nfkb->genes inhibitor 8-Methyl-Imidazo [1,2-a]pyridine (MIA) inhibitor->stat3 inhibits phosphorylation inhibitor->nfkb inhibits activation

Figure 3: Modulation of the STAT3/NF-κB anti-inflammatory pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and evaluation of methylated imidazo[1,2-a]pyridines.

General Synthesis of Imidazo[1,2-a]pyridines

The most common and versatile method for synthesizing the imidazo[1,2-a]pyridine core is through the condensation reaction of a 2-aminopyridine with an α-haloketone (Tchichibabine reaction).

Synthesis_Workflow aminopyridine 2-Aminopyridine (optionally methylated) reaction Condensation/ Cyclization (e.g., Reflux in Ethanol) aminopyridine->reaction haloketone α-Haloketone haloketone->reaction product Imidazo[1,2-a]pyridine Product reaction->product

Figure 4: General synthetic workflow for imidazo[1,2-a]pyridines.
  • Protocol:

    • Equimolar amounts of the appropriate 2-aminopyridine and α-bromoketone are dissolved in a solvent such as ethanol or isopropanol.

    • The mixture is heated to reflux for a period ranging from 2 to 24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, the reaction mixture is often neutralized with a mild base like sodium bicarbonate solution.

    • The resulting precipitate is collected by vacuum filtration, washed with cold solvent or water, and dried.

    • Further purification is achieved through recrystallization or column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.[13]

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Protocol:

    • Cell Seeding: Cancer cells (e.g., HCC1937, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[15]

    • Compound Treatment: The imidazo[1,2-a]pyridine compounds are dissolved (typically in DMSO) and diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the compound-containing medium, and the plates are incubated for 48-72 hours.

    • MTT Addition: MTT reagent (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

    • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[15]

Antibacterial Screening (Disc Diffusion Method)

This method assesses the extent to which a compound inhibits bacterial growth, indicated by a zone of inhibition on an agar plate.

  • Protocol:

    • Inoculum Preparation: A standardized bacterial suspension (e.g., matching a 0.5 McFarland standard) is prepared from a fresh culture of the test organism (e.g., B. subtilis, E. coli).

    • Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly swabbed with the bacterial inoculum.

    • Disc Application: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A negative control (solvent only) and a positive control (standard antibiotic like Streptomycin) are also prepared.[11]

    • Incubation: The discs are placed on the agar surface, and the plates are incubated at 37°C for 18-24 hours.

    • Data Analysis: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger diameter indicates greater antibacterial activity.[11]

Conclusion

The methyl group, despite its structural simplicity, is a powerful modulator of the biological activity of the imidazo[1,2-a]pyridine scaffold. Its influence is not absolute but is highly context- and position-dependent. Key takeaways include:

  • Potency Enhancement: A methyl group can enhance binding affinity by occupying hydrophobic pockets in enzyme active sites or receptors, as seen in PI3K inhibitors.

  • Modulation of Physicochemical Properties: Methylation can alter a molecule's solubility, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic profile.

  • Steric and Electronic Effects: The size and electron-donating nature of the methyl group can either facilitate beneficial conformations or introduce steric hindrance that disrupts target binding, as observed in some antibacterial SAR studies.

  • Improved Therapeutic Index: In some cases, such as with antiviral agents, methylation can reduce cytotoxicity to host cells, leading to a more favorable safety profile.

Ultimately, the strategic placement of methyl groups is a cornerstone of lead optimization in the development of imidazo[1,2-a]pyridine-based therapeutics. A thorough understanding of its potential effects allows medicinal chemists to fine-tune the properties of these molecules to achieve desired potency, selectivity, and drug-like characteristics.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 6-Bromo-5-methylimidazo[1,2-a]pyridine as a key building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 6-position via C-C bond formation is crucial for the synthesis of novel therapeutic agents.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.[1] The this compound is a valuable substrate for these reactions, allowing for the introduction of various aryl and heteroaryl substituents to generate libraries of compounds for drug discovery programs.

Microwave-assisted synthesis has been shown to be a highly efficient method for conducting Suzuki coupling reactions with halogenated imidazo[1,2-a]pyridines, leading to shorter reaction times and high yields.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the typical reaction conditions and reported yields for the microwave-assisted Suzuki-Miyaura coupling of 6-bromoimidazo[1,2-a]pyridine with various aryl and heteroarylboronic acids. While the specific substrate is 6-bromoimidazo[1,2-a]pyridine, these conditions are expected to be directly applicable to this compound with similar outcomes.

EntryBoronic AcidCatalystBaseSolventTime (min)Temp (°C)Yield (%)
1p-thiomethylphenylboronic acidPd(PPh₃)₄K₂CO₃dioxane/ethanol1515082
2p-methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃dioxane/ethanol1515083
3Pyridin-3-ylboronic acidPd(PPh₃)₄K₂CO₃dioxane/ethanol1515078
4Pyridin-4-ylboronic acidPd(PPh₃)₄K₂CO₃dioxane/ethanol1515090
5p-tolyboronic acidPd(PPh₃)₄K₂CO₃dioxane/ethanol1515076
6m-methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃dioxane/ethanol1515080
76-methoxypyridin-3-ylboronic acidPd(PPh₃)₄K₂CO₃dioxane/ethanol1515074
85-(trifluoromethyl)pyridin-2-ylboronic acidPd(PPh₃)₄K₂CO₃dioxane/ethanol1515072
92-methoxypyrimidin-5-ylboronic acidPd(PPh₃)₄K₂CO₃dioxane/ethanol1515081
105-fluoro-2-methoxypyridin-3-ylboronic acidPd(PPh₃)₄K₂CO₃dioxane/ethanol1515077
115-fluoro-2-(methylthio)pyridin-3-ylboronic acidPd(PPh₃)₄K₂CO₃dioxane/ethanol1515086

Data adapted from a study on the closely related 6-bromoimidazo[1,2-a]pyridine.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the efficient synthesis of 6-substituted imidazo[1,2-a]pyridine derivatives.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Dioxane/Ethanol mixture

  • Microwave reactor tube

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave reactor tube, add this compound, the corresponding aryl- or heteroarylboronic acid (1.2 equiv), potassium carbonate (2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.1 equiv).

  • Add a mixture of dioxane/ethanol to the tube.

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 15 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel (EtOAc/PE) to obtain the desired 6-aryl-5-methylimidazo[1,2-a]pyridine derivative.

Alternative Catalyst System:

In some cases, a catalyst system of palladium(II) acetate (Pd(OAc)₂) (0.1 equiv) and triphenylphosphine (PPh₃) (0.2 equiv) can be used in place of Pd(PPh₃)₄.

Diagrams

Experimental Workflow for Suzuki Coupling

G cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product reagents Combine Reactants: - this compound - Boronic Acid (1.2 eq) - Pd(PPh3)4 (0.1 eq) - K2CO3 (2 eq) - Dioxane/Ethanol microwave Irradiate at 150°C for 15 min reagents->microwave filter Filter and Concentrate microwave->filter extract Aqueous Workup (EtOAc, H2O, Brine) filter->extract dry Dry (MgSO4) and Concentrate extract->dry chromatography Column Chromatography (Silica Gel, EtOAc/PE) dry->chromatography product 6-Aryl-5-methyl- imidazo[1,2-a]pyridine chromatography->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)2 (Base) pd_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: 6-Bromo-5-methylimidazo[1,2-a]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methylimidazo[1,2-a]pyridine is a substituted heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. While this compound itself is not typically an active pharmaceutical ingredient, it serves as a crucial synthetic intermediate or building block for the development of potent therapeutic agents across various disease areas, including cardiovascular diseases and oncology. The bromine atom at the 6-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery.

These application notes provide an overview of the utility of the closely related and foundational scaffold, 6-bromoimidazo[1,2-a]pyridine, as a key intermediate in the synthesis of bioactive molecules. Detailed protocols for its synthesis and its conversion into exemplary therapeutic agents are provided, along with quantitative biological data and visualizations of the relevant signaling pathways.

Application 1: Intermediate in the Synthesis of Cardiovascular Drugs - Olprinone (A PDE3 Inhibitor)

6-Bromoimidazo[1,2-a]pyridine is a key precursor in the synthesis of Olprinone, a selective phosphodiesterase III (PDE3) inhibitor.[1] Olprinone is used in the treatment of acute heart failure due to its positive inotropic and vasodilatory effects.[2]

Signaling Pathway of Olprinone

Olprinone exerts its therapeutic effects by inhibiting the PDE3 enzyme in cardiomyocytes and vascular smooth muscle cells. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. In the heart, elevated cAMP enhances calcium influx, leading to increased myocardial contractility. In vascular smooth muscle, increased cAMP activates Protein Kinase A (PKA), which in turn leads to vasodilation and reduced afterload on the heart.[3][4]

Olprinone_Pathway cluster_Cell Cardiomyocyte / Vascular Smooth Muscle Cell Olprinone Olprinone PDE3 PDE3 Olprinone->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA PKA cAMP->PKA Activates Ca_ion Ca²⁺ Influx (Cardiomyocyte) PKA->Ca_ion Promotes Vasodilation Vasodilation (Vascular Smooth Muscle) PKA->Vasodilation Contraction Increased Contractility Ca_ion->Contraction

Caption: Signaling pathway of Olprinone as a PDE3 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

This protocol describes the synthesis of the key intermediate, 6-bromoimidazo[1,2-a]pyridine, from 2-amino-5-bromopyridine.

  • Materials: 2-amino-5-bromopyridine, 40% aqueous chloroacetaldehyde solution, sodium bicarbonate, ethanol, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-5-bromopyridine (e.g., 51.9 g, 300 mmol) in ethanol (e.g., 67 g).[5]

    • Add 40% chloroacetaldehyde aqueous solution (e.g., 70.7 g, 360 mmol) and sodium bicarbonate (e.g., 30.2 g, 360 mmol).[5]

    • Heat the mixture and stir at 55 °C for 5 hours.[5]

    • After the reaction is complete (monitored by TLC), cool the mixture and add ethyl acetate (e.g., 200 mL).

    • Separate the organic phase. Extract the aqueous phase with ethyl acetate (2 x 200 mL).

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent to yield pure 6-bromoimidazo[1,2-a]pyridine.

Protocol 2: Synthesis of Olprinone from 6-Bromoimidazo[1,2-a]pyridine

This protocol outlines the subsequent steps to synthesize Olprinone.

  • Step 1: Suzuki Coupling to introduce the propan-2-one moiety.

    • React 6-bromoimidazo[1,2-a]pyridine with a suitable boronic acid or ester partner, such as acetone enolate equivalent, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

    • The reaction is typically carried out in a solvent mixture like toluene/ethanol under heating.

    • After completion, the product, 1-(imidazo[1,2-a]pyridin-6-yl)propan-2-one, is isolated and purified by column chromatography.[1]

  • Step 2: Condensation and Cyclization.

    • React 1-(imidazo[1,2-a]pyridin-6-yl)propan-2-one with cyanoacetamide in the presence of a base like piperidine or sodium ethoxide in ethanol.[1]

    • Heat the mixture to reflux for several hours.

    • Upon cooling, the product, Olprinone, precipitates and can be collected by filtration.

    • The crude product can be purified by recrystallization.[1]

Olprinone_Synthesis A 2-Amino-5-bromopyridine B 6-Bromoimidazo[1,2-a]pyridine A->B Cyclization with Chloroacetaldehyde C 1-(Imidazo[1,2-a]pyridin-6-yl)propan-2-one B->C Suzuki Coupling D Olprinone C->D Condensation with Cyanoacetamide

Caption: Synthetic workflow for Olprinone.

Application 2: Intermediate in the Synthesis of Anticancer Agents - PI3Kα Inhibitors

The 6-bromoimidazo[1,2-a]pyridine scaffold is also a valuable starting material for the synthesis of potent anticancer agents, particularly kinase inhibitors. The bromine atom at the 6-position can be functionalized via Suzuki-Miyaura cross-coupling to link the imidazo[1,2-a]pyridine core to other heterocyclic systems, leading to potent and selective enzyme inhibitors.[6]

Signaling Pathway of PI3Kα Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is frequently dysregulated in various cancers. PI3Kα inhibitors block the activity of the p110α catalytic subunit of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3. This, in turn, inhibits the activation of downstream effectors like Akt and mTOR, ultimately leading to the suppression of tumor cell growth and induction of apoptosis.[6]

PI3K_Pathway cluster_Cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Inhibitor 6-Substituted Imidazo[1,2-a]pyridine Derivative (PI3Kα Inhibitor) Inhibitor->PI3K Inhibits PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: PI3K/Akt/mTOR signaling pathway and inhibition.

Quantitative Data: Anticancer Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of exemplary 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which can be synthesized from a 6-bromoimidazo[1,2-a]pyridine intermediate, against various cancer cell lines.

CompoundPI3Kα IC₅₀ (μM)A549 (Lung) IC₅₀ (μM)HCT116 (Colon) IC₅₀ (μM)MCF-7 (Breast) IC₅₀ (μM)U87MG (Glioblastoma) IC₅₀ (μM)
13k 0.020.150.090.110.43

Data extracted from a study on 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives.[6]

Experimental Protocols

Protocol 3: Synthesis of a 6-Substituted Imidazo[1,2-a]pyridine Derivative via Suzuki-Miyaura Coupling

This protocol provides a general method for the functionalization of the 6-bromo position.

  • Materials: 6-bromoimidazo[1,2-a]pyridine, a suitable boronic acid or pinacol ester (e.g., 2-aminopyridine-5-boronic acid pinacol ester), palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃), and a solvent (e.g., 1,4-dioxane/water).

  • Procedure:

    • To a reaction vessel, add 6-bromoimidazo[1,2-a]pyridine, the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (e.g., 2-3 equivalents).

    • Add the degassed solvent system (e.g., dioxane/water 4:1).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted imidazo[1,2-a]pyridine derivative.

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Materials: Synthesized compounds, cancer cell lines (e.g., A549, HCT116), cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, and a microplate reader.

  • Procedure:

    • Seed the cancer cells in 96-well plates at a specific density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the synthesized compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

This compound and its parent scaffold, 6-bromoimidazo[1,2-a]pyridine, are highly valuable intermediates in medicinal chemistry. The bromine at the 6-position allows for versatile synthetic manipulations, enabling the creation of complex molecules with significant therapeutic potential. As demonstrated with the examples of the PDE3 inhibitor Olprinone and various PI3Kα inhibitors, this scaffold provides a foundation for developing drugs targeting critical signaling pathways in cardiovascular and oncological diseases. The protocols and data presented herein serve as a guide for researchers in the synthesis and evaluation of novel therapeutic agents based on the imidazo[1,2-a]pyridine core.

References

Application Notes and Protocols: Synthesis and Evaluation of 6-Bromo-5-methylimidazo[1,2-a]pyridine Derivatives for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of 6-Bromo-5-methylimidazo[1,2-a]pyridine derivatives as potential anti-tuberculosis agents. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, with several derivatives showing potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[1][2][3] Some compounds in this class have advanced to clinical trials, highlighting their potential in addressing the global health challenge of tuberculosis.[4]

Overview and Rationale

The emergence of drug-resistant tuberculosis necessitates the discovery of novel therapeutics with new mechanisms of action. Imidazo[1,2-a]pyridine derivatives have been identified as a promising class of anti-tubercular agents.[2][5] These compounds have been shown to target essential cellular processes in Mtb, including the cytochrome bc1 complex (QcrB), which is crucial for cellular respiration and ATP synthesis.[2][6][7] By inhibiting QcrB, these compounds disrupt the electron transport chain, leading to ATP depletion and ultimately bacterial cell death.[7] This mechanism is distinct from many current first- and second-line anti-TB drugs, making imidazo[1,2-a]pyridines attractive candidates for treating resistant infections.

This protocol focuses on the this compound core, a key intermediate for the generation of diverse libraries of candidate compounds through further functionalization.

Synthesis of this compound Derivatives

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methods, most commonly via the condensation of a 2-aminopyridine with an α-haloketone or through multi-component reactions like the Groebke–Blackburn–Bienaymé reaction.[8][9][10][11] The following is a general, two-step protocol for the synthesis of a representative this compound-3-carboxamide derivative.

Synthetic Workflow

Synthetic Workflow General Synthesis of this compound Derivatives cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Amidation A 2-Amino-5-bromo-6-methylpyridine C 6-Bromo-5-methyl-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate A->C Reflux B Ethyl 2-chloroacetoacetate B->C E This compound-3-carboxamide Derivative C->E Amidation Reaction D Amine (R-NH2) D->E MABA Workflow Microplate Alamar Blue Assay (MABA) Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Add Mtb H37Rv culture to each well A->B C Incubate the plate at 37°C for 7 days B->C D Add Alamar Blue solution to each well C->D E Incubate for another 24 hours D->E F Read fluorescence or absorbance E->F G Determine Minimum Inhibitory Concentration (MIC) F->G Mechanism of Action Proposed Mechanism of Action of Imidazo[1,2-a]pyridines cluster_mtb Mycobacterium tuberculosis Cell ETC Electron Transport Chain QcrB QcrB Subunit ATP_Synthase ATP Synthase QcrB->ATP_Synthase Electron Flow ATP ATP ATP_Synthase->ATP Generation Cell_Death Bacteriostasis / Cell Death ATP->Cell_Death Depletion leads to IMP Imidazo[1,2-a]pyridine Derivative IMP->QcrB Inhibition

References

Application Notes and Protocols for the Synthesis of 2,6-Disubstituted Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, a class of heterocyclic compounds with significant therapeutic potential due to their structural similarity to purines.[1][2][3] These compounds are foundational scaffolds in the development of novel kinase inhibitors, anticancer agents, and antimicrobials.[3][4] The following sections detail various synthetic strategies, experimental procedures, and quantitative data to guide researchers in the efficient preparation of these valuable molecules.

Synthetic Strategies Overview

The synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines can be achieved through several key pathways, primarily involving the construction of the imidazole ring onto a functionalized pyridine core. The most common approaches include:

  • Condensation of Diaminopyridines: This classical method involves the reaction of a substituted 2,3-diaminopyridine with an aldehyde, carboxylic acid, or their derivatives to form the imidazole ring.[1][5]

  • One-Pot Tandem Reactions: Starting from readily available materials like 2-chloro-3-nitropyridine, a sequence of reactions including nucleophilic aromatic substitution, reduction of the nitro group, and subsequent cyclization can afford the desired products in a single pot.[6]

  • Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura coupling are employed to introduce substituents at the C2 and C6 positions of the imidazo[4,5-b]pyridine scaffold, allowing for significant molecular diversity.[2][7]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for various synthetic steps.[8][9][10][11]

Below is a generalized workflow for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Core Synthesis cluster_3 Final Product Starting_Material_1 Substituted 2,3-Diaminopyridine Condensation Condensation with Aldehyde/Carboxylic Acid Starting_Material_1->Condensation Starting_Material_2 Substituted 2-Chloro-3-nitropyridine Intermediate_1 N-substituted-3-nitro-2-aminopyridine Starting_Material_2->Intermediate_1 SNAr with Amine Intermediate_2 N-substituted-2,3-diaminopyridine Intermediate_1->Intermediate_2 Nitro Reduction Intermediate_3 2-Substituted-6-chloro-imidazo[4,5-b]pyridine Intermediate_2->Intermediate_3 Cyclization Reduction_Cyclization Reduction & Cyclization Intermediate_2->Reduction_Cyclization Final_Product 2,6-Disubstituted Imidazo[4,5-b]pyridine Intermediate_3->Final_Product Suzuki Coupling Condensation->Final_Product Reduction_Cyclization->Final_Product

Caption: General synthetic routes to 2,6-disubstituted imidazo[4,5-b]pyridines.

Experimental Protocols

Protocol 1: One-Pot Synthesis from 2-Chloro-3-nitropyridine

This protocol describes a one-pot, three-step synthesis involving SNAr reaction, reduction, and heterocyclization.[6]

Step 1: Synthesis of N-substituted-3-amino-2-nitropyridine

  • To a solution of 2-chloro-3-nitropyridine (1 equiv.) in a 1:1 mixture of water and isopropanol (5 mL), add the primary amine (1 equiv.).

  • Stir the mixture for 5 minutes at room temperature.

  • Heat the reaction mixture at 80 °C for 2 hours.

Step 2: In situ Reduction and Cyclization

  • After the formation of the intermediate, add an aldehyde (1 equiv.) and sodium dithionite (Na2S2O4) (3 equiv.) to the reaction mixture.

  • Continue heating at 80 °C for an additional 4-10 hours, monitoring the reaction by TLC.

Step 3: Work-up and Purification

  • Upon completion, remove the solvents under reduced pressure.

  • Extract the residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel.

Starting AmineStarting AldehydeReaction Time (h)Yield (%)
Propylamine4-Nitrobenzaldehyde1092
Benzylamine4-Chlorobenzaldehyde890
Cyclohexylamine2-Furaldehyde688

Table 1: Representative yields for the one-pot synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.[6]

Protocol 2: Synthesis via Condensation of 2,3-Diaminopyridine with Aldehydes

This method involves the cyclocondensation of a diaminopyridine with an aldehyde, often facilitated by an oxidizing agent or catalyst.[1][12]

  • Dissolve 2,3-diaminopyridine (1 equiv.) and a substituted aryl aldehyde (1 equiv.) in water.

  • Heat the reaction mixture under reflux. The reaction proceeds via air oxidative cyclocondensation.

  • Alternatively, for a DMSO-mediated cyclization, dissolve the diaminopyridine and aldehyde in DMSO and add Na2S2O5 (1.1 equiv.).[12]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • If necessary, purify the product by recrystallization or column chromatography.

AldehydeOxidant/CatalystReaction TimeYield (%)
Substituted Aryl AldehydesAir (in water)Not Specified83-87
BenzaldehydeNa2S2O5 (in DMSO)Not Specified56-94

Table 2: Yields for condensation synthesis of 2-substituted imidazo[4,5-b]pyridines.[1][12]

Protocol 3: Suzuki Cross-Coupling for C6-Substitution

This protocol is suitable for introducing aryl or heteroaryl groups at the 6-position of a pre-formed 6-bromo-imidazo[4,5-b]pyridine core.[2][7]

  • Charge a microwave reactor tube with the 6-bromo-imidazo[4,5-b]pyridine (1 equiv.), the corresponding boronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.08 equiv.), and a base like K2CO3 (2.5 equiv.).

  • Add a solvent mixture, typically toluene:ethanol (2:1).

  • Seal the tube and heat in a microwave reactor at 120 °C for 2 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

6-Bromo-imidazo[4,5-b]pyridineBoronic AcidYield (%)
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine(4-Nitrophenyl)boronic acid51
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridinePhenylboronic acid85

Table 3: Representative yields for Suzuki cross-coupling reactions.[7]

Visualization of Key Synthetic Pathways

The following diagrams illustrate the core transformations in the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.

G Start 2-Chloro-3-nitropyridine Intermediate N-Aryl-3-nitro-2-aminopyridine Start->Intermediate 1. Primary Amine 2. Arylboronic Acid, Pd Catalyst Product 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Intermediate->Product Reductive Cyclization (e.g., SnCl2)

Caption: Synthesis of 2,3-diaryl-3H-imidazo[4,5-b]pyridines.[13]

G Start 6-Bromo-2-phenyl-imidazo[4,5-b]pyridine Product 2,6-Diaryl-imidazo[4,5-b]pyridine Start->Product Pd(PPh3)4, K2CO3 Toluene:Ethanol, 120 °C (MW) Reagent Arylboronic Acid Reagent->Product

Caption: Suzuki cross-coupling for C6-arylation.[7]

Concluding Remarks

The protocols outlined in this document provide a comprehensive guide for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines. The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern. The one-pot tandem reaction offers an efficient approach for rapid library synthesis, while the Suzuki cross-coupling provides a versatile method for late-stage functionalization. These methodologies are crucial for the exploration of the chemical space around the imidazo[4,5-b]pyridine scaffold in drug discovery programs.

References

Application of 6-Bromo-5-methylimidazo[1,2-a]pyridine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and synthetic tractability make it an ideal framework for the design of kinase inhibitors. The strategic functionalization of this scaffold allows for the precise orientation of substituents to interact with key residues within the ATP-binding pocket of various kinases. This document outlines the application of a specific derivative, 6-Bromo-5-methylimidazo[1,2-a]pyridine, as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We provide detailed protocols for the synthesis of a hypothetical series of inhibitors targeting p38α mitogen-activated protein kinase (MAPK) and for the subsequent in vitro evaluation of their activity.

Rationale for Kinase Inhibitor Design

The 6-bromo substituent on the imidazo[1,2-a]pyridine core serves as a key synthetic handle for introducing diverse aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the solvent-exposed region of the kinase active site. The 5-methyl group can provide beneficial hydrophobic interactions and influence the overall conformation of the inhibitor. By systematically modifying the substituent at the 6-position, a library of analogs can be generated to probe structure-activity relationships (SAR) and optimize for potency and selectivity against a target kinase.

Hypothetical Kinase Inhibitor Series

For the purpose of this application note, we will focus on the design of inhibitors targeting p38α MAPK, a key enzyme in the inflammatory response. The general structure of our hypothetical inhibitor series is shown below, where 'R' represents a variable aryl or heteroaryl group introduced via Suzuki coupling.

General structure of hypothetical p38α MAPK inhibitors

Figure 1. General structure of the hypothetical p38α MAPK inhibitor series derived from this compound.

Quantitative Data Summary

The following table summarizes the hypothetical inhibitory activities of a representative set of synthesized compounds against p38α MAPK.

Compound IDR-GroupIC50 (nM) for p38α MAPK
HYPO-001 Phenyl150
HYPO-002 4-Fluorophenyl75
HYPO-003 4-Methoxyphenyl120
HYPO-004 Pyridin-4-yl50
HYPO-005 Thiophen-2-yl90

Signaling Pathway

The p38 MAPK signaling pathway plays a crucial role in cellular responses to stress and inflammation. Its activation leads to the phosphorylation of downstream substrates, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of p38α MAPK can effectively block this inflammatory cascade.

p38_MAPK_pathway extracellular_stimuli Extracellular Stimuli (e.g., UV, Cytokines, Stress) tak1 TAK1 extracellular_stimuli->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38_mapk p38 MAPK mkk3_6->p38_mapk mk2 MK2 p38_mapk->mk2 transcription_factors Transcription Factors (e.g., ATF2, CREB) p38_mapk->transcription_factors cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-6) mk2->cytokine_production transcription_factors->cytokine_production inhibitor 6-Aryl-5-methylimidazo[1,2-a]pyridine Inhibitor (e.g., HYPO-004) inhibitor->p38_mapk synthesis_workflow start_material This compound + Arylboronic Acid reaction_setup Reaction Setup: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) start_material->reaction_setup heating Heating (e.g., 90-100 °C) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product 6-Aryl-5-methylimidazo[1,2-a]pyridine purification->product sar_relationship scaffold This compound suzuki Suzuki Coupling scaffold->suzuki r_group R-Group Modification suzuki->r_group activity Kinase Inhibitory Activity (IC50) r_group->activity sar Structure-Activity Relationship r_group->sar activity->sar

Application Notes and Protocols for N-Alkylation of 6-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including analgesic, anti-tumor, and anxiolytic properties.[1][2][3] N-alkylation of the imidazo[1,2-a]pyridine core is a critical synthetic transformation that enables the exploration of structure-activity relationships and the development of new drug candidates. The introduction of various alkyl groups on the nitrogen atom of the imidazole ring can significantly modulate the pharmacological profile of the resulting compounds.[4] This document provides a detailed experimental procedure for the N-alkylation of 6-Bromo-5-methylimidazo[1,2-a]pyridine, a key intermediate for the synthesis of novel pharmaceutical compounds.

A primary challenge in the N-alkylation of such heterocyclic systems is controlling the regioselectivity, as there are multiple nucleophilic nitrogen atoms.[4] However, in the case of imidazo[1,2-a]pyridines, alkylation typically occurs on the N-1 position of the imidazole ring. The choice of base, solvent, and alkylating agent is crucial for achieving high yields and purity.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound. The specific quantities and reaction parameters may need to be optimized for different alkylating agents.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Syringe and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.2 eq).[4]

  • Addition of Alkylating Agent: Stir the suspension at room temperature. Add the desired alkylating agent (1.2-1.6 eq) dropwise to the reaction mixture.[4]

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.[4] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[4]

  • Work-up: After the reaction is complete, as indicated by TLC, filter the mixture to remove the inorganic salts.[4]

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the DMF.[4]

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer with water and then with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.

Data Presentation

The following table can be used to summarize the results of N-alkylation reactions with various alkylating agents.

EntryAlkylating Agent (R-X)Equiv. of R-XBase (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1Methyl Iodide1.2K₂CO₃ (2.2)DMFRT12
2Ethyl Bromide1.2K₂CO₃ (2.2)DMFRT24
3Benzyl Bromide1.2K₂CO₃ (2.2)DMFRT18
4Allyl Bromide1.2K₂CO₃ (2.2)DMFRT24

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

N_Alkylation_Workflow Start Start: This compound Reagents Add: - Anhydrous DMF - K₂CO₃ (Base) Start->Reagents AlkylatingAgent Add Alkylating Agent (e.g., R-X) Reagents->AlkylatingAgent Reaction Stir at Room Temperature (12-24h) Monitor by TLC AlkylatingAgent->Reaction Workup Work-up: - Filter salts - Remove DMF Reaction->Workup Extraction Extraction: - Ethyl Acetate - Wash with H₂O & Brine Workup->Extraction Purification Purification: - Dry over Na₂SO₄ - Column Chromatography Extraction->Purification Product Final Product: N-alkylated This compound Purification->Product

Caption: General workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for High-Throughput Screening of 6-Bromo-5-methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] Derivatives of this core structure, such as 6-Bromo-5-methylimidazo[1,2-a]pyridine, are of significant interest in drug discovery for their potential to modulate key cellular signaling pathways.[2][3] Many of these derivatives have been identified as potent kinase inhibitors, targeting enzymes within critical pathways like PI3K/Akt/mTOR and STAT3/NF-κB.[1][2]

High-throughput screening (HTS) is an essential tool for the rapid evaluation of large compound libraries to identify novel modulators of biological targets. This document provides detailed application notes and protocols for a suite of HTS assays suitable for the characterization of this compound derivatives. The protocols described herein cover biochemical assays for direct target inhibition, as well as cell-based assays to assess cellular potency and target engagement.

Data Presentation: Quantitative Analysis of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the biological activities of various imidazo[1,2-a]pyridine derivatives, demonstrating the potential potency and selectivity of this chemical class. While specific data for this compound derivatives are being actively explored, the provided data for analogous compounds serve as a valuable reference.

Table 1: In Vitro Kinase Inhibition

Compound ScaffoldTarget KinaseIC50 (nM)Assay Type
Imidazo[1,2-a]pyridine DerivativePI3Kα2Biochemical
Imidazo[1,2-a]pyridine DerivativeTAK155Enzymatic
Imidazo[1,2-b]pyridazine DerivativeTAK1187Enzymatic
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidineCDK4/6Low nMBiochemical
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinePI3Kα1.94Biochemical

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound ScaffoldCell LineIC50 (µM)Assay Type
6-substituted Imidazo[1,2-a]pyridinesHT-29 (Colon Cancer)Sub-micromolarCell Viability
6-substituted Imidazo[1,2-a]pyridinesCaco-2 (Colon Cancer)Sub-micromolarCell Viability
Imidazo[1,2-a]pyridine DerivativeA375 (Melanoma)Not specifiedMTT Assay
Imidazo[1,2-a]pyridine DerivativeHeLa (Cervical Cancer)Not specifiedMTT Assay
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolineHCC827 (Lung Cancer)0.09 - 0.43Cell Viability

Experimental Protocols

Herein, we provide detailed protocols for several HTS assays applicable to the study of this compound derivatives.

Protocol 1: AlphaScreen Kinase Assay (Biochemical)

This assay is a bead-based, non-radioactive, homogeneous proximity assay used to measure kinase activity.

Materials:

  • AlphaScreen Glutathione Donor Beads

  • AlphaLISA Acceptor Beads (conjugated to an anti-phospho-substrate antibody)

  • Biotinylated substrate peptide

  • Purified kinase

  • ATP

  • Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, pH 7.4)

  • 384-well low-volume white microplates

  • EnVision Multilabel Plate Reader or equivalent

Procedure:

  • Compound Plating: Prepare serial dilutions of the this compound derivatives in DMSO and dispense into the 384-well plate.

  • Kinase Reaction:

    • Add 5 µL of a 2X kinase solution in assay buffer to each well.[4]

    • Add 5 µL of a 2X biotinylated substrate/ATP solution to initiate the reaction.[4]

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of a 2X AlphaScreen bead mixture (Donor and Acceptor beads) in detection buffer.

    • Incubate for 60-120 minutes at room temperature in the dark.[5]

  • Data Acquisition: Read the plate on an EnVision reader using the AlphaScreen protocol.

Protocol 2: TR-FRET Kinase Assay (Biochemical)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another common method for measuring kinase activity in an HTS format.[6]

Materials:

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Fluorescently labeled substrate (Acceptor)

  • Purified kinase

  • ATP

  • Assay Buffer

  • 384-well low-volume black microplates

  • TR-FRET enabled plate reader

Procedure:

  • Compound Plating: Dispense serially diluted compounds into the assay plate.

  • Reaction Mix Preparation: Prepare a master mix containing the kinase, fluorescently labeled substrate, and ATP in assay buffer.

  • Assay Initiation: Add the reaction mix to the compound-containing wells.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (typically 60-120 minutes).

  • Detection Mix Addition: Add the Europium-labeled antibody in detection buffer to stop the reaction and allow for antibody binding.

  • Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light.[4]

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (donor and acceptor).[4] The ratio of these emissions is used to determine kinase inhibition.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay (Cell-Based)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • 384-well solid white-walled, clear-bottom tissue culture plates

  • CellTiter-Glo® Reagent

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a predetermined optimal density and allow them to adhere overnight.[4]

  • Compound Treatment: Add serial dilutions of the this compound derivatives to the cells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.[4]

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure the luminescence using a plate reader.

Protocol 4: Cellular Thermal Shift Assay (CETSA®) (Target Engagement)

CETSA® is a powerful method for verifying target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[8][9]

Materials:

  • Cells expressing the target protein

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 384-well PCR plates

  • Thermocycler

  • SDS-PAGE and Western blotting reagents or AlphaScreen® reagents for detection

Procedure:

  • Cell Treatment: Treat intact cells with various concentrations of the this compound derivative or a vehicle control for a defined period.[8][9]

  • Heating Step: Heat the cell suspensions at a range of temperatures in a thermocycler for 3 minutes, followed by a cooling step.[8][9][10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.[8]

  • Quantification of Soluble Target Protein:

    • Western Blotting: Analyze the supernatant by SDS-PAGE and Western blotting using an antibody specific for the target protein.

    • AlphaScreen®: Use a specific antibody pair for the target protein in an AlphaScreen® format for higher throughput.[10]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazopyridine 6-Bromo-5-methylimidazo [1,2-a]pyridine derivative Imidazopyridine->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of imidazopyridine derivatives.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays cluster_tertiary Target Validation & Selectivity Primary_Biochemical Biochemical Assay (e.g., AlphaScreen, TR-FRET) Hits Initial Hits Primary_Biochemical->Hits Dose_Response Dose-Response & IC50 Determination Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Cell_Viability Cell-Based Assay (e.g., CellTiter-Glo) Cell_Viability->Confirmed_Hits Target_Engagement Target Engagement (e.g., CETSA) Validated_Leads Validated Leads Target_Engagement->Validated_Leads Selectivity_Profiling Kinase Selectivity Profiling Selectivity_Profiling->Validated_Leads Compound_Library Compound Library (Imidazopyridine Derivatives) Compound_Library->Primary_Biochemical Hits->Dose_Response Hits->Cell_Viability Confirmed_Hits->Target_Engagement Confirmed_Hits->Selectivity_Profiling

Caption: A typical high-throughput screening workflow for imidazopyridine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of imidazo[1,2-a]pyridines are a common issue.[1][2] Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.[3] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Traditional methods can be inefficient.[1] Temperature, reaction time, and reactant concentration are critical parameters that often require optimization for different substrates.[3]

  • Inefficient Cyclization: The key ring-forming step can be sensitive to reaction parameters.

  • Side Product Formation: Competing reaction pathways can lead to the formation of undesired byproducts, consuming starting materials.[2]

  • Purity of Starting Materials: Impurities in the 2-amino-5-bromo-6-methylpyridine or the α-haloketone can interfere with the reaction.[3]

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase or decrease the reaction temperature to find the optimal point that favors the desired product formation without promoting decomposition or side reactions.[2][3]

    • Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates.[3] Consider screening different solvents. A patent for the synthesis of 6-bromoimidazo[1,2-a]pyridine suggests using ethanol or water.[4]

    • Base: The choice and amount of base can be crucial. A patent for a similar compound uses sodium bicarbonate or triethylamine.[4]

  • Consider Alternative Catalysts: While many imidazo[1,2-a]pyridine syntheses are performed without a catalyst, some benefit from their use. For instance, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to improve yields in similar syntheses.[1][2]

  • Ensure Purity of Reagents: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Impurities can lead to lower yields.[3]

Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?

A2: Side product formation is a common challenge. In the synthesis of imidazo[1,2-a]pyridines, potential side reactions include polymerization of the α-haloketone or self-condensation of the starting materials.

Strategies to Minimize Side Products:

  • Controlled Addition of Reagents: Adding one of the reactants dropwise over a period can help maintain a low concentration and minimize side reactions.[3]

  • Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial, as higher temperatures can sometimes lead to increased byproduct formation.[3]

  • Stoichiometry: Ensure the accurate measurement and stoichiometry of your reactants.[2]

Q3: What are the best practices for purifying this compound?

A3: The purification of pyridine derivatives can be challenging due to their basicity.[3] Common and effective purification techniques include:

  • Column Chromatography: This is a versatile method for separating the desired product from impurities. Due to the basic nature of the pyridine ring, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.[3]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[3] The patent for 6-bromoimidazo[1,2-a]pyridine suggests recrystallization from a suitable solvent to obtain the pure product.[4]

  • Acid-Base Extraction: As a basic compound, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem: Low Yield

Potential Cause Suggested Solution
Inefficient Reaction Conditions Optimize temperature, reaction time, and solvent. Consider microwave-assisted synthesis for potentially higher yields and shorter reaction times.[2][5]
Suboptimal Base Screen different bases (e.g., NaHCO₃, K₂CO₃, triethylamine) and their stoichiometric ratios.[4]
Impure Starting Materials Purify starting materials before the reaction.[3]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.

Problem: Side Product Formation

Potential Cause Suggested Solution
High Reaction Temperature Lower the reaction temperature to minimize the formation of thermal byproducts.[2][3]
Incorrect Stoichiometry Carefully check the molar ratios of the reactants.[2]
Order of Reagent Addition Experiment with the order of adding reagents. Sometimes, pre-forming an intermediate can lead to a cleaner reaction.[2]

Experimental Protocols

Synthesis of 6-Bromoimidazo[1,2-a]pyridine (Adaptable for this compound)

This protocol is based on a patented method for the synthesis of 6-bromoimidazo[1,2-a]pyridine and can be adapted for the 5-methyl analog by using 2-amino-5-bromo-6-methylpyridine as the starting material.[4]

Materials:

  • 2-Amino-5-bromopyridine (or 2-amino-5-bromo-6-methylpyridine)

  • 40% aqueous solution of chloroacetaldehyde

  • Sodium bicarbonate (or triethylamine)

  • Ethanol (or water)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 2-amino-5-bromopyridine (1 equivalent), sodium bicarbonate (1.2 equivalents), and ethanol.

  • To this mixture, add a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents).

  • Stir the reaction mixture at 55 °C for 5 hours.[4]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Extract the residue with ethyl acetate.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent to yield pure 6-bromoimidazo[1,2-a]pyridine.[4]

Visualizations

Troubleshooting_Workflow start Low Yield in Synthesis check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) start->check_conditions check_purity Verify Purity of Starting Materials start->check_purity analyze_side_products Analyze for Side Products (TLC, LC-MS) start->analyze_side_products optimize Systematically Optimize One Parameter at a Time check_conditions->optimize purify_reagents Purify Starting Materials (Distillation, Recrystallization) check_purity->purify_reagents modify_workup Modify Purification Strategy (Column Chromatography, Recrystallization) analyze_side_products->modify_workup end Improved Yield optimize->end purify_reagents->end modify_workup->end

Caption: A flowchart for systematically troubleshooting low yield in the synthesis.

Reaction_Pathway start Starting Materials: 2-Amino-5-bromo-6-methylpyridine + α-Haloketone intermediate N-Alkylation & Cyclization start->intermediate Base, Solvent, Heat side_reaction Side Reactions: - Polymerization - Self-condensation start->side_reaction product This compound intermediate->product Dehydration low_yield Low Yield intermediate->low_yield Incomplete Reaction side_reaction->low_yield

Caption: A simplified reaction pathway highlighting potential issues leading to low yield.

References

Technical Support Center: Bromination of 5-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 5-methylimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the bromination of 5-methylimidazo[1,2-a]pyridine?

The major product is overwhelmingly the result of electrophilic substitution at the C3 position of the imidazole ring, yielding 3-bromo-5-methylimidazo[1,2-a]pyridine. The imidazole ring is significantly more electron-rich and thus more reactive towards electrophiles than the pyridine ring.[1]

Q2: What are the most common brominating agents for this reaction?

N-Bromosuccinimide (NBS) is a widely used reagent for this transformation due to its ease of handling compared to liquid bromine.[2][3] Other reagents like sodium bromite can also be employed.[1] The choice of reagent can influence the reaction's selectivity and the side product profile.

Q3: What are the potential side reactions I should be aware of?

Several side reactions can occur, leading to a complex product mixture. The most common are:

  • Overbromination (Dibromination): The mono-brominated product is still an electron-rich heterocycle and can undergo a second bromination. The most likely position for the second bromine atom is another position on the imidazole ring or an activated position on the pyridine ring.

  • Benzylic Bromination: The 5-methyl group is a benzylic position and can undergo radical bromination to form 5-(bromomethyl)imidazo[1,2-a]pyridine. This is more likely when using NBS with radical initiators or under photochemical conditions.[2]

  • Degradation/Polymerization: Imidazo[1,2-a]pyridines can be sensitive to strong acidic conditions that may be generated during the reaction, leading to decomposition or polymerization.

Q4: How can I minimize the formation of side products?

To favor the formation of the desired 3-bromo-5-methylimidazo[1,2-a]pyridine, consider the following:

  • Stoichiometry: Use a controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents.

  • Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to reduce the rate of competing side reactions.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF), chloroform, or acetonitrile are commonly used. The choice of solvent can influence the reaction pathway. For instance, using carbon tetrachloride with NBS and a radical initiator will favor benzylic bromination.[2]

  • Exclusion of Light and Radical Initiators: To minimize benzylic bromination, conduct the reaction in the dark and avoid adding radical initiators unless benzylic bromination is the desired outcome.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Insufficiently reactive brominating agent.2. Reaction temperature is too low.3. Deactivated starting material due to impurities.1. Consider a more reactive brominating agent or the addition of a mild acid catalyst.2. Gradually increase the reaction temperature and monitor the progress by TLC.3. Ensure the starting material is pure.
Formation of multiple products (complex TLC) 1. Overbromination due to excess brominating agent or prolonged reaction time.2. Competing benzylic bromination.3. Degradation of starting material or product.1. Reduce the equivalents of the brominating agent to ≤ 1.05. Monitor the reaction closely and quench it as soon as the starting material is consumed.2. Run the reaction in the dark and in a polar aprotic solvent. Ensure the NBS is freshly recrystallized to remove any radical initiators.3. Run the reaction at a lower temperature and consider adding a non-nucleophilic base to scavenge any generated acid.
Significant amount of dibrominated product 1. High reactivity of the mono-brominated product.2. Excess brominating agent.1. Add the brominating agent slowly to the reaction mixture to maintain a low concentration.2. Use no more than 1.0 equivalent of the brominating agent.
Presence of 5-(bromomethyl)imidazo[1,2-a]pyridine 1. Radical reaction pathway is competing.2. Use of a non-polar solvent like CCl₄.1. Switch to a polar aprotic solvent (e.g., THF, acetonitrile).2. Exclude light from the reaction vessel.3. Avoid radical initiators (e.g., AIBN, benzoyl peroxide).
Difficulty in purifying the product 1. Similar polarity of the desired product and side products.1. Use careful column chromatography with a shallow solvent gradient.2. Consider recrystallization if the product is a solid.

Data Presentation

The following table provides an illustrative example of how reaction conditions can influence the product distribution in the bromination of 5-methylimidazo[1,2-a]pyridine. Note: This data is hypothetical and for illustrative purposes only.

Entry Brominating Agent (Equiv.) Solvent Temperature (°C) Yield of 3-bromo (%) Yield of 3,X-dibromo (%) Yield of 5-(bromomethyl) (%)
1NBS (1.05)THF0 to RT855<1
2NBS (1.5)THFRT4050<1
3Br₂ (1.0)CHCl₃075150
4NBS (1.05)CCl₄, AIBN8010<570

Experimental Protocols

Protocol: Selective C3-Bromination of 5-Methylimidazo[1,2-a]pyridine using NBS

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methylimidazo[1,2-a]pyridine (1.0 equiv.) in anhydrous THF (or acetonitrile).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (1.05 equiv.) in anhydrous THF. Add the NBS solution dropwise to the cooled solution of the starting material over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 3-bromo-5-methylimidazo[1,2-a]pyridine.

Visualizations

Reaction Pathways

Potential Reaction Pathways in the Bromination of 5-Methylimidazo[1,2-a]pyridine A 5-Methylimidazo[1,2-a]pyridine B 3-Bromo-5-methylimidazo[1,2-a]pyridine (Major Product) A->B Electrophilic Substitution (NBS, THF) D 5-(Bromomethyl)imidazo[1,2-a]pyridine (Benzylic Bromination) A->D Radical Substitution (NBS, CCl4, Initiator) E Degradation Products A->E Harsh Conditions C 3,X-Dibromo-5-methylimidazo[1,2-a]pyridine (Overbromination) B->C Excess NBS

Caption: Main and side reaction pathways.

Experimental Workflow

Experimental Workflow for C3-Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Substrate in Anhydrous THF prep2 Cool to 0 °C prep1->prep2 react1 Dropwise Addition of NBS Solution prep2->react1 react2 Stir and Monitor by TLC react1->react2 work1 Quench with Na₂S₂O₃ (aq) react2->work1 work2 Extract with Organic Solvent work1->work2 work3 Dry and Concentrate work2->work3 work4 Column Chromatography work3->work4 final final work4->final Isolated Product

Caption: Step-by-step experimental workflow.

Troubleshooting Logic

Troubleshooting Decision Tree start Analyze TLC of Crude Reaction Mixture sub_present High % of Starting Material Remaining? start->sub_present multi_spots Multiple Unidentified Spots? start->multi_spots clean_reaction Clean Conversion to One Major Product? start->clean_reaction sub_present->multi_spots No temp_too_low Increase Temperature or Reaction Time sub_present->temp_too_low Yes multi_spots->clean_reaction No overbromination Reduce NBS Equivalents and Reaction Time multi_spots->overbromination Yes proceed Proceed to Purification clean_reaction->proceed Yes

References

Technical Support Center: Purification of 6-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 6-bromo-5-methylimidazo[1,2-a]pyridine. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary purification techniques for this compound and related heterocyclic compounds are recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities I might encounter in my crude sample?

Common impurities in the synthesis of this compound, which typically involves the cyclization of 5-bromo-6-methylpyridin-2-amine with a C2 synthon like bromoacetaldehyde or a related reagent, may include:

  • Unreacted Starting Materials: 5-bromo-6-methylpyridin-2-amine.

  • Reagent-Related Impurities: Byproducts from the C2 synthon.

  • Isomeric Byproducts: Although less common for this specific structure, related syntheses can sometimes yield regioisomers.

  • Polymeric Material: Formation of tar-like substances under harsh reaction conditions.

Q3: Which solvents are recommended for the recrystallization of this compound?

For compounds in the imidazo[1,2-a]pyridine family, a mixed solvent system is often effective. A good starting point is a mixture of ethyl acetate and a non-polar solvent like hexane.[1] Methanol has also been used for the recrystallization of similar imidazo[1,2-a]pyridine derivatives.[2] The ideal solvent or solvent system should fully dissolve the compound at an elevated temperature but result in low solubility upon cooling, allowing for the crystallization of the pure product while impurities remain in the mother liquor.

Q4: My compound is a basic amine. How does this affect purification by silica gel chromatography?

The basic nature of the pyridine nitrogen in the imidazo[1,2-a]pyridine core can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can cause significant tailing of the product peak, leading to poor separation and lower recovery. To mitigate this, it is common practice to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. This deactivates the acidic sites on the silica gel and results in improved peak shape.

Troubleshooting Guides

Silica Gel Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent).- Column overloading.- Irregular packing of the stationary phase.- Optimize the Eluent: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) to identify the optimal mobile phase for separation.- Reduce Sample Load: Ensure the amount of crude product is appropriate for the column size.- Repack the Column: Ensure the stationary phase is packed uniformly to prevent channeling.
Product Elutes with the Solvent Front - The eluent is too polar.- Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.
Product Does Not Elute from the Column - The eluent is not polar enough.- The compound may be reacting with the silica gel.- Gradually increase the polarity of the eluent.- If the compound is suspected to be sensitive to acidic silica gel, consider using neutral or basic alumina as the stationary phase.
Streaking or Tailing of Spots on TLC/Column - The compound is a basic pyridine and is interacting strongly with the acidic silica gel.- The sample is overloaded.- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to improve the peak shape.- Reduce the amount of sample loaded onto the TLC plate or column.
Recrystallization
IssuePossible Cause(s)Troubleshooting Steps
Product "Oils Out" Instead of Crystallizing - The solvent is too good a solvent for the compound.- The solution is supersaturated.- The cooling process is too rapid.- Use a Solvent Pair: Dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes turbid, then heat to redissolve and cool slowly.- Scratch the Flask: Use a glass rod to scratch the inside of theflask at the meniscus to induce crystallization.- Seed Crystals: Add a small crystal of the pure product to the cooled solution.- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low Recovery of Pure Product - The chosen solvent is too good, and the product remains in the mother liquor.- Too much solvent was used.- Choose a Different Solvent: Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.
No Crystals Form Upon Cooling - The solution is not saturated.- The compound is highly soluble in the chosen solvent at all temperatures.- Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the product.- Change the Solvent: Select a solvent in which the compound is less soluble.

Summary of Purification Techniques

Purification MethodStationary/Solid PhaseMobile Phase/Solvent SystemTypical Purity Outcome
Recrystallization N/AEthyl Acetate/Hexane, Methanol>98%
Column Chromatography Silica GelEthyl Acetate/Hexane or Dichloromethane/Methanol (often with 0.1-1% Triethylamine)95-99%
Preparative HPLC C18 SilicaAcetonitrile/Water (with 0.1% Phosphoric Acid or Formic Acid)>99%

Detailed Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) at an elevated temperature.

  • Induce Crystallization: Add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

  • Heating: Gently heat the mixture until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase by running TLC plates with different solvent systems (e.g., varying ratios of ethyl acetate in hexane). A good Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Preparative HPLC

For an analytical-scale separation of the related compound 6-Bromo-5-methylimidazo[4,5-b]pyridine, a reverse-phase HPLC method with a mobile phase of acetonitrile (MeCN), water, and phosphoric acid has been described.[3] This method can be scaled up for preparative purification.

  • Column and Mobile Phase: Use a C18 preparative HPLC column. The mobile phase can be a gradient of acetonitrile in water, with 0.1% phosphoric acid or formic acid added to both solvents to ensure good peak shape.

  • Sample Preparation: Dissolve the crude product in a suitable solvent, such as a mixture of acetonitrile and water, and filter it to remove any particulate matter.

  • Method Development: If necessary, develop a suitable gradient method on an analytical HPLC system to ensure good separation of the product from impurities.

  • Purification: Inject the prepared sample onto the preparative HPLC system and collect the fraction corresponding to the product peak.

  • Product Isolation: Remove the organic solvent (acetonitrile) from the collected fraction under reduced pressure. The remaining aqueous solution can then be lyophilized or extracted with an organic solvent to isolate the purified product.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound check_purity Assess Purity (TLC, LC-MS, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure final_product Pure Product is_pure->final_product Yes choose_method Select Purification Method is_pure->choose_method No recrystallization Recrystallization choose_method->recrystallization High Impurity Load column_chrom Column Chromatography choose_method->column_chrom Moderate Impurity Load prep_hplc Preparative HPLC choose_method->prep_hplc Trace Impurities / High Purity Needed oiling_out Oiling Out? recrystallization->oiling_out tailing Peak Tailing? column_chrom->tailing poor_separation Poor Separation? prep_hplc->poor_separation troubleshoot Troubleshoot Issue oiling_out->check_purity No adjust_solvent Adjust Solvent System oiling_out->adjust_solvent Yes adjust_solvent->recrystallization tailing->check_purity No add_base Add Base (e.g., TEA) tailing->add_base Yes add_base->column_chrom poor_separation->check_purity No optimize_gradient Optimize Gradient poor_separation->optimize_gradient Yes optimize_gradient->prep_hplc

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Method_Selection impurity_type Nature of Impurity gross_impurities Gross Impurities (e.g., Starting Materials) impurity_type->gross_impurities polar_impurities Polar Impurities impurity_type->polar_impurities nonpolar_impurities Non-polar Impurities impurity_type->nonpolar_impurities isomeric_impurities Closely Related / Isomeric Impurities impurity_type->isomeric_impurities recrystallization Recrystallization gross_impurities->recrystallization Large difference in solubility normal_phase_chrom Normal Phase Column Chromatography (Silica) polar_impurities->normal_phase_chrom Product is less polar reverse_phase_hplc Preparative Reverse Phase HPLC (C18) nonpolar_impurities->reverse_phase_hplc Product is more polar isomeric_impurities->reverse_phase_hplc High resolution needed

Caption: Selection of purification technique based on impurity type.

References

Technical Support Center: Overcoming Poor Solubility of 6-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 6-Bromo-5-methylimidazo[1,2-a]pyridine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a heterocyclic compound, generally exhibits limited solubility in nonpolar organic solvents and moderate solubility in polar aprotic solvents. Its solubility is influenced by factors such as the solvent's polarity, the compound's crystalline structure, and temperature. Due to the presence of nitrogen atoms, the compound possesses a degree of polarity and can act as a hydrogen bond acceptor.

Q2: I am observing low solubility of this compound in my chosen solvent. What are the initial troubleshooting steps?

A2: When encountering poor solubility, begin by verifying the purity of your compound. Impurities can sometimes affect solubility. Subsequently, consider simple physical methods to enhance dissolution, such as gentle heating, sonication, or extended vortexing. If these methods are insufficient, a systematic approach to solvent selection and the use of solubility enhancement techniques should be employed.

Q3: Which organic solvents are recommended for initial solubility screening of this compound?

A3: A good starting point for solubility screening includes a range of solvents with varying polarities. We recommend testing the solubility in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, acetonitrile, and dichloromethane. A qualitative assessment will help identify the most promising solvent systems for your application.

Q4: How can I quantitatively determine the solubility of this compound in a specific solvent?

A4: The thermodynamic solubility can be determined using the shake-flask method.[1][2] This involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved compound, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[2] A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guides

This section provides structured guidance for addressing specific solubility challenges.

Issue 1: The compound precipitates out of solution upon standing.
  • Question: My this compound initially dissolves in my chosen organic solvent but then precipitates over time. What should I do?

  • Answer: This phenomenon, known as kinetic versus thermodynamic solubility, is common.[3] The initial dissolution may form a supersaturated, kinetically favored solution that is unstable and eventually crashes out to the more stable, less soluble thermodynamic state.

    • Troubleshooting Steps:

      • Re-evaluate Solvent Choice: The solvent may not be optimal for long-term stability. Refer to the solubility data table to select a solvent with higher solubilizing capacity for this compound.

      • Employ Co-solvents: Adding a second, miscible solvent in which the compound has higher solubility can stabilize the solution. For instance, if you are using ethanol, adding a small percentage of DMSO can often prevent precipitation.

      • Prepare Fresh Solutions: For immediate use in experiments, always prepare solutions fresh to avoid issues with precipitation from older stock solutions.

Issue 2: The compound has poor solubility even in commonly used polar aprotic solvents like DMSO.
  • Question: I am struggling to achieve the desired concentration of this compound, even in DMSO. What advanced techniques can I use?

  • Answer: When standard solvents are insufficient, more advanced formulation strategies are necessary to enhance solubility.

    • Troubleshooting Steps:

      • Solid Dispersion: This technique involves dispersing the compound in a hydrophilic carrier at a molecular level.[4] Creating a solid dispersion can significantly improve the dissolution rate and apparent solubility. A common laboratory-scale method is the solvent evaporation technique.

      • pH Modification: As an imidazopyridine derivative, this compound is a weak base.[5] In protic solvents or aqueous mixtures, decreasing the pH by adding a small amount of a non-interfering acid (e.g., HCl in ethanol) can protonate the nitrogen atoms, forming a more soluble salt.[6][7] This should be tested empirically to find the optimal pH.

      • Use of Solubilizing Excipients: Consider the use of excipients such as cyclodextrins, which can form inclusion complexes with the compound, thereby increasing its aqueous solubility.[8]

Data Presentation

Table 1: Representative Qualitative Solubility of this compound in Common Organic Solvents at Room Temperature.

SolventPolarity IndexExpected Solubility
Dimethyl Sulfoxide (DMSO)7.2Soluble
N,N-Dimethylformamide (DMF)6.4Soluble
Methanol5.1Sparingly Soluble
Ethanol4.3Sparingly Soluble
Acetonitrile5.8Slightly Soluble
Dichloromethane (DCM)3.1Slightly Soluble
Ethyl Acetate4.4Poorly Soluble
Toluene2.4Insoluble
Hexane0.1Insoluble

Note: This table provides expected qualitative solubility based on the general characteristics of N-heterocyclic compounds.[9] Actual quantitative solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method[1][10]
  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect an aliquot of the supernatant. Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectroscopy method against a standard curve.

Protocol 2: Solubility Enhancement using a Co-solvent System
  • Solvent Selection: Identify a "good" solvent in which this compound is highly soluble (e.g., DMSO) and a "poor" solvent which is the primary solvent for your experiment (e.g., ethanol or an aqueous buffer). The two solvents must be miscible.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in the "good" solvent (e.g., 50 mg/mL in DMSO).

  • Titration: To a known volume of the "poor" solvent, add small, incremental volumes of the stock solution. After each addition, vortex the solution and visually inspect for any precipitation.

  • Determination of Maximum Co-solvent Concentration: Continue the titration until persistent cloudiness or precipitation is observed. The highest concentration of the compound that remains in solution represents the solubility in that specific co-solvent mixture.

  • Optimization: Repeat the process with different ratios of the co-solvents to determine the optimal mixture that provides the desired compound concentration with the minimum amount of the "good" solvent.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation[4]
  • Carrier Selection: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).

  • Dissolution: Dissolve both this compound and the chosen carrier in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-carrier ratio to start with is 1:5 (w/w).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization (Optional): The resulting solid can be characterized by techniques such as Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the compound within the dispersion.

  • Solubility Testing: The solubility of the prepared solid dispersion can then be tested using Protocol 1.

Mandatory Visualizations

TroubleshootingWorkflow start Poor Solubility of this compound Observed check_purity Verify Compound Purity start->check_purity physical_methods Attempt Physical Dissolution Methods (Heating, Sonication, Vortexing) check_purity->physical_methods solubility_screening Perform Qualitative Solubility Screen (e.g., DMSO, DMF, Methanol, DCM) physical_methods->solubility_screening is_soluble Is Solubility Sufficient? solubility_screening->is_soluble advanced_methods Select Advanced Solubility Enhancement Technique is_soluble->advanced_methods No end_soluble Compound Solubilized is_soluble->end_soluble Yes cosolvency Co-solvency advanced_methods->cosolvency solid_dispersion Solid Dispersion advanced_methods->solid_dispersion ph_modification pH Modification advanced_methods->ph_modification end_insoluble Consider Structural Modification or Alternative Compound advanced_methods->end_insoluble If techniques fail protocol_cosolvency Follow Co-solvency Protocol cosolvency->protocol_cosolvency protocol_sd Follow Solid Dispersion Protocol solid_dispersion->protocol_sd protocol_ph Follow pH Modification Protocol ph_modification->protocol_ph protocol_cosolvency->end_soluble protocol_sd->end_soluble protocol_ph->end_soluble

Caption: Troubleshooting workflow for poor solubility.

SignalingPathway compound This compound receptor Target Receptor (e.g., Kinase, GPCR) compound->receptor Inhibition/Activation effector Downstream Effector Protein (e.g., Adaptor Protein) receptor->effector kinase_cascade Kinase Cascade (e.g., MAPK Pathway) effector->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1, NF-κB) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

Caption: Hypothetical signaling pathway.

References

Technical Support Center: Optimization of Palladium Catalysts for Cross-Coupling of 6-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions for the synthesis of 6-substituted-5-methylimidazo[1,2-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing 6-Bromo-5-methylimidazo[1,2-a]pyridine?

The most common and versatile palladium-catalyzed cross-coupling reactions for this substrate include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Heck Reaction: For the formation of C-C bonds with alkenes.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

Q2: Which palladium catalyst and ligand combination is a good starting point for my optimization?

For Suzuki-Miyaura coupling of 6-bromoimidazo[1,2-a]pyridine derivatives, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ has been shown to be effective, especially under microwave irradiation.[1] For more challenging couplings or for other reaction types, screening a variety of ligands is recommended. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often improve catalytic activity, particularly for less reactive coupling partners.[2][3]

Q3: What is the role of the base in these cross-coupling reactions, and how do I choose the right one?

The base plays a crucial role in the catalytic cycle, most commonly by facilitating the transmetalation step in Suzuki-Miyaura coupling or by promoting the deprotonation of the amine in Buchwald-Hartwig amination. The choice of base is critical and can significantly impact the reaction yield.

  • For Suzuki-Miyaura reactions , inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. K₂CO₃ has been successfully used for 6-bromoimidazo[1,2-a]pyridines.[1]

  • For Buchwald-Hartwig amination , strong, non-nucleophilic bases such as NaOtBu or LiHMDS are often required.

  • For Heck and Sonogashira reactions , organic amine bases like Et₃N or DIPEA are typically employed.

Q4: How does the solvent affect the reaction outcome?

The solvent influences the solubility of reactants and catalysts, and can affect the stability and activity of the catalytic species.

  • For Suzuki-Miyaura coupling , mixtures of a non-polar solvent like dioxane or toluene with an aqueous base solution are common. A mixture of dioxane and ethanol has been used for 6-bromoimidazo[1,2-a]pyridines.[1]

  • Buchwald-Hartwig amination is often performed in ethereal solvents like THF or dioxane, or aromatic solvents like toluene.

  • Heck reactions are frequently carried out in polar aprotic solvents like DMF or DMAc.

  • Sonogashira couplings are often performed in solvents like THF, DMF, or in the amine base itself.

Q5: Should I be concerned about catalyst deactivation?

Yes, catalyst deactivation can be a significant issue, leading to low yields or incomplete reactions. Deactivation can occur through the formation of palladium black (aggregated palladium particles) or by poisoning of the catalyst by impurities or coordinating functional groups on the substrates. Using robust ligands that stabilize the palladium catalyst and ensuring an inert atmosphere can help mitigate deactivation.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. Ensure proper degassing of the reaction mixture to prevent oxidation of the catalyst.
Inappropriate Ligand Screen a variety of ligands. For electron-rich substrates like imidazo[1,2-a]pyridines, bulky, electron-donating phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands may be more effective.
Incorrect Base The choice of base is critical. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LiHMDS for Buchwald-Hartwig; Et₃N, DIPEA for Heck/Sonogashira). The strength and solubility of the base can significantly impact the reaction rate.
Suboptimal Solvent The solvent can affect catalyst stability and reactant solubility. Try different solvents or solvent mixtures. For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, toluene) and water is often beneficial.
Low Reaction Temperature Increase the reaction temperature in increments. Microwave irradiation can be highly effective in accelerating the reaction and improving yields for this class of compounds.[1]
Short Reaction Time Monitor the reaction progress by TLC or LC-MS and allow it to run for a longer duration if starting material is still present.
Issue 2: Formation of Significant Side Products
Potential Cause Recommended Solution
Homocoupling of Boronic Acid (Suzuki) This is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture. Using a Pd(0) source or an efficient pre-catalyst system can also minimize homocoupling.
Protodeboronation of Boronic Acid (Suzuki) This side reaction is promoted by aqueous basic conditions. Consider using boronate esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable. Minimizing the amount of water or using a non-aqueous base/solvent system might also help.
Homocoupling of Alkyne (Sonogashira) This is known as the Glaser coupling and is promoted by oxygen and an excess of the copper co-catalyst. Ensure strictly anaerobic conditions and consider reducing the amount of the copper salt or using a copper-free protocol.
Dehalogenation of the Starting Material This can occur via a competing β-hydride elimination pathway. The choice of ligand and base can influence this. Using bulky ligands can sometimes suppress this side reaction.

Data Presentation

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 6-Bromoimidazo[1,2-a]pyridine Derivatives [1]

EntryCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)
1HH4-(methylthio)phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Ethanol150 (MW)20 min89
2HH4-(methylthio)phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/Ethanol150 (MW)20 min91
3PhenylH4-methoxyphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/Ethanol150 (MW)20 min95
4PhenylHThiophen-2-ylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/Ethanol150 (MW)20 min83

Table 2: General Starting Conditions for Other Cross-Coupling Reactions

Reaction TypePalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Heck Pd(OAc)₂ (2-5)PPh₃ or P(o-tol)₃ (4-10)Et₃N or DIPEA (1.5-2)DMF, NMP80-140
Sonogashira PdCl₂(PPh₃)₂ (1-5)PPh₃ (2-10) & CuI (1-5)Et₃N or DIPEA (2-3)THF, DMFRT - 80
Buchwald-Hartwig Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (2-5)XPhos or SPhos (2-10)NaOtBu or LiHMDS (1.2-2)Toluene, Dioxane80-110

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling[1]
  • To a microwave process vial, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/PPh₃, 5/10 mol%).

  • Add the solvent mixture (e.g., dioxane/ethanol, 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for a Heck Reaction
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent (e.g., DMF), the alkene (1.2-1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe.

  • Heat the reaction mixture to 100-120 °C with stirring for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for a Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 2-5 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

General Procedure for a Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants & Base catalyst 2. Add Pd Catalyst & Ligand reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent inert 4. Establish Inert Atmosphere solvent->inert heating 5. Heat & Stir (Conventional or MW) inert->heating monitoring 6. Monitor Progress (TLC, LC-MS) heating->monitoring quench 7. Quench & Extract monitoring->quench dry 8. Dry & Concentrate quench->dry purify 9. Purify (Chromatography) dry->purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Tree cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Yield catalyst_check Is the catalyst system active? start->catalyst_check catalyst_sol Use fresh catalyst/ligand. Consider a pre-catalyst. Ensure inert atmosphere. catalyst_check->catalyst_sol No ligand_check Is the ligand appropriate? catalyst_check->ligand_check Yes ligand_sol Screen bulky, electron-rich phosphines or NHC ligands. ligand_check->ligand_sol No base_check Is the base optimal? ligand_check->base_check Yes base_sol Screen different bases (e.g., K₂CO₃, K₃PO₄, NaOtBu). base_check->base_sol No temp_check Is the temperature high enough? base_check->temp_check Yes temp_sol Increase temperature. Use microwave irradiation. temp_check->temp_sol No side_reaction_check Are there significant side products? temp_check->side_reaction_check Yes homocoupling_sol Homocoupling? -> Ensure thorough degassing. side_reaction_check->homocoupling_sol Yes dehalogenation_sol Dehalogenation? -> Modify ligand/base. side_reaction_check->dehalogenation_sol Yes

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

References

Technical Support Center: Suzuki Reactions with 6-bromo-imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 6-bromo-imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with 6-bromo-imidazo[1,2-a]pyridine is not working. What are the most common reasons for failure?

A1: Failed Suzuki reactions with this substrate often stem from a few common issues:

  • Catalyst Inactivation: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst, leading to catalyst poisoning and deactivation.[1][2]

  • Poor Solubility: The heterocyclic starting material or the coupled product may have poor solubility in the chosen solvent, hindering the reaction.[1]

  • Side Reactions: Competing reactions such as protodeboronation (loss of the boronic acid group) or homocoupling of the boronic acid can reduce the yield of the desired product.

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and may not be optimal for this specific substrate.

Q2: What are the recommended starting conditions for a Suzuki coupling with 6-bromo-imidazo[1,2-a]pyridine?

A2: A good starting point for optimization is to use a palladium catalyst with a bulky, electron-rich phosphine ligand. Common choices include Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a ligand such as XPhos or SPhos. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ in a solvent system such as dioxane/water or toluene is often effective. Microwave irradiation has also been shown to be effective in promoting this reaction.

Q3: How can I minimize catalyst poisoning?

A3: To mitigate catalyst poisoning, consider the following strategies:

  • Use of Bulky Ligands: Sterically hindered ligands can shield the palladium center from coordination with the nitrogen heterocycle.

  • Slow Addition: Adding the 6-bromo-imidazo[1,2-a]pyridine slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect.

  • Use of Pre-catalysts: Well-defined palladium pre-catalysts can sometimes be more robust.

Q4: What should I do if my product is insoluble?

A4: If solubility is an issue, you can try screening different solvents or solvent mixtures. For example, using a more polar aprotic solvent like DMF or increasing the proportion of water in a mixed solvent system might help. Increasing the reaction temperature can also improve solubility.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

Possible Causes and Solutions

Possible CauseRecommended Action
Inactive Catalyst Ensure the palladium source is of good quality. If using a Pd(II) source, it needs to be reduced in situ to Pd(0). Degas the reaction mixture thoroughly to prevent catalyst oxidation.
Catalyst Poisoning Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). Use a pre-formed palladium precatalyst. Try adding the 6-bromo-imidazo[1,2-a]pyridine slowly to the reaction mixture.
Inappropriate Base Screen different bases. K₂CO₃, K₃PO₄, and Cs₂CO₃ are often good choices. Ensure the base is finely powdered and dry. The strength and solubility of the base are critical.
Suboptimal Solvent Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). Ensure solvents are anhydrous and properly degassed.
Low Reaction Temperature Gradually increase the reaction temperature. Microwave heating can be an effective alternative to conventional heating to accelerate the reaction.

G start Low or No Conversion check_catalyst Verify Catalyst Activity (Quality, Degassing) start->check_catalyst change_ligand Switch to Bulky, Electron-Rich Ligand check_catalyst->change_ligand If catalyst is active screen_base Screen Different Bases (K2CO3, K3PO4, Cs2CO3) change_ligand->screen_base screen_solvent Screen Solvents (Dioxane/H2O, Toluene) screen_base->screen_solvent increase_temp Increase Temperature or Use Microwave screen_solvent->increase_temp success Reaction Successful increase_temp->success

Strategies to minimize common side reactions.

Data Presentation

Table 1: Microwave-Assisted Suzuki Coupling of 2-arylsulfonylmethyl-6-bromo-3-nitroimidazo[1,2-a]pyridines with Arylboronic Acids

EntryArylboronic AcidProductTime (Microwave)Yield (Microwave)Time (Oil Bath)Yield (Oil Bath)
1Phenylboronic acid2a20 min95%10 h85%
24-Methylphenylboronic acid3a30 min96%12 h82%
34-Methoxyphenylboronic acid4a30 min92%12 h80%
44-Fluorophenylboronic acid5a30 min94%12 h88%
54-Chlorophenylboronic acid6a45 min85%15 h75%
64-Formylphenylboronic acid7a1 h70%24 h50%
72-Thienylboronic acid8a30 min90%12 h80%
83-Thienylboronic acid9a30 min92%12 h84%

Reaction Conditions (Microwave): 2-arylsulfonylmethyl-6-bromo-3-nitroimidazo[1,2-a]pyridine (1 mmol), arylboronic acid (1.3 mmol), Pd(PPh₃)₄ (10 mol%), Na₂CO₃ (5 mmol), TBAB (1 mmol), water (5 mL), 300 W. Reaction Conditions (Oil Bath): Same as microwave but heated at 100 °C.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of 6-bromo-imidazo[1,2-a]pyridine Derivatives

This protocol is adapted from a reported procedure for a substituted 6-bromo-imidazo[1,2-a]pyridine.

Materials:

  • 6-bromo-imidazo[1,2-a]pyridine derivative (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Pd(PPh₃)₄ (0.1 equiv)

  • Na₂CO₃ (5.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Water

Procedure:

  • To a microwave-safe reaction vessel, add the 6-bromo-imidazo[1,2-a]pyridine derivative, arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, and TBAB.

  • Add water to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set power (e.g., 300 W) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Experimental Workflow Diagram

G setup Reaction Setup (Add reactants, catalyst, base, solvent) reaction Microwave Irradiation (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

General experimental workflow for Suzuki coupling.

References

Preventing decomposition of 6-Bromo-5-methylimidazo[1,2-a]pyridine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 6-Bromo-5-methylimidazo[1,2-a]pyridine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

A1: The decomposition of this compound is primarily influenced by harsh reaction conditions. Key factors include:

  • High Temperatures: Prolonged exposure to elevated temperatures can lead to thermal degradation.[1][2]

  • Strong Acids or Bases: The imidazo[1,2-a]pyridine ring system can be sensitive to strongly acidic or basic conditions, which may lead to ring opening or other decomposition pathways.

  • Inappropriate Catalyst/Ligand Systems: In cross-coupling reactions, the choice of catalyst and ligand is crucial. The nitrogen atom in the pyridine ring can coordinate with and poison the palladium catalyst, leading to reaction failure and potential decomposition.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause the cleavage of the C-Br bond.[3][4]

  • Oxidizing Agents: Certain oxidizing agents can lead to undesired side reactions, including ring opening of the imidazo[1,2-a]pyridine core.[5]

Q2: How can I detect the decomposition of my compound during the reaction?

A2: Decomposition can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of the reaction mixture at different time points. The appearance of new, unexpected spots on the TLC plate or peaks in the LC-MS chromatogram that do not correspond to the starting material, desired product, or expected intermediates are indicative of decomposition.

Q3: Are there any known incompatible reagents with this compound?

A3: While specific incompatibility data for this compound is limited, general knowledge of related heterocyclic compounds suggests avoiding:

  • Strong, non-hindered Lewis acids: These can coordinate with the pyridine nitrogen, potentially leading to undesired side reactions.

  • Harsh oxidizing agents: Reagents like potassium permanganate or nitric acid could potentially degrade the imidazo[1,2-a]pyridine ring.

  • Strong, non-nucleophilic bases at high temperatures: These could promote elimination or other decomposition pathways.

Troubleshooting Guides

Guide 1: Low Yield or No Reaction in Suzuki-Miyaura Cross-Coupling

Problem: The Suzuki-Miyaura coupling of this compound results in a low yield of the desired product, or the starting material is recovered unchanged.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
Catalyst Poisoning 1. Switch to a palladium catalyst with a bulky electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[6] 2. Use a higher catalyst loading (e.g., 2-5 mol%).The pyridine nitrogen of the imidazo[1,2-a]pyridine can coordinate to the palladium center, inhibiting its catalytic activity. Bulky ligands sterically hinder this coordination.[6]
Inefficient Oxidative Addition 1. Increase the reaction temperature in increments of 10 °C. 2. Screen different palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃).The C-Br bond on the electron-rich imidazo[1,2-a]pyridine ring might be less reactive towards oxidative addition.
Protodeboronation of Boronic Acid 1. Use anhydrous solvents and reagents. 2. Consider using a boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt instead of the boronic acid.[6]Boronic acids can be unstable, especially in the presence of water and base, leading to the formation of the corresponding arene as a byproduct.
Inappropriate Base 1. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. 2. Ensure the base is finely powdered and dry.The choice of base is critical for the transmetalation step and can significantly impact the reaction outcome.
Guide 2: Decomposition Observed During Buchwald-Hartwig Amination

Problem: During a Buchwald-Hartwig amination reaction with this compound, significant decomposition of the starting material is observed, leading to a complex reaction mixture and low product yield.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
Catalyst Decomposition 1. Lower the reaction temperature to 80-100 °C and increase the reaction time. 2. Monitor the reaction for the formation of palladium black, which indicates catalyst decomposition.[7] 3. Use a pre-formed, air-stable palladium pre-catalyst.High temperatures can cause the palladium catalyst to decompose into inactive palladium metal.
Base-Induced Decomposition 1. Use a weaker base (e.g., K₂CO₃ instead of NaOtBu or LHMDS). 2. Add the base portion-wise to the reaction mixture.Strong bases at elevated temperatures can promote side reactions and decomposition of the heterocyclic core.
Ligand Incompatibility 1. Screen bulky, electron-rich phosphine ligands specifically designed for Buchwald-Hartwig reactions (e.g., Josiphos, Xantphos).The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reductive elimination step.
Side Reactions 1. Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen). 2. Degas the solvent thoroughly before use.Oxygen can promote side reactions and catalyst deactivation.
Guide 3: General Decomposition Under Various Reaction Conditions

Problem: this compound appears to be unstable under the attempted reaction conditions, leading to a general loss of material.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
Thermal Instability 1. Attempt the reaction at a lower temperature for a longer duration. 2. If applicable, consider microwave-assisted synthesis which can sometimes reduce reaction times and thermal decomposition.[8]The compound may be susceptible to thermal degradation at the planned reaction temperature.[1][2]
Acid- or Base-Catalyzed Decomposition 1. If the reaction generates acidic byproducts (e.g., HBr), consider adding an acid scavenger such as a polymer-bound base or a non-nucleophilic base like proton sponge.[9][10] 2. If the reaction is run under basic conditions, use the mildest effective base at the lowest possible concentration.The imidazo[1,2-a]pyridine ring may be sensitive to cleavage or rearrangement under strongly acidic or basic conditions.
Photodegradation 1. Protect the reaction vessel from light by wrapping it in aluminum foil.[4]Brominated aromatic compounds can be light-sensitive and undergo dehalogenation upon exposure to light.[4]
Oxidative Decomposition 1. Ensure the reaction is carried out under an inert atmosphere if not an oxidation reaction. 2. Use degassed solvents.The electron-rich imidazo[1,2-a]pyridine ring may be susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, an additional ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 1.5-2.5 equiv.).

  • Catalyst System: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube and cycle between vacuum and argon three times.

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Decomposition_Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Low Yield / No Reaction Low Yield / No Reaction Catalyst Poisoning/Decomposition Catalyst Poisoning/Decomposition Low Yield / No Reaction->Catalyst Poisoning/Decomposition Side Reactions Side Reactions Low Yield / No Reaction->Side Reactions Reagent Instability Reagent Instability Low Yield / No Reaction->Reagent Instability Decomposition Decomposition Harsh Conditions Harsh Conditions Decomposition->Harsh Conditions Decomposition->Side Reactions Optimize Catalyst/Ligand Optimize Catalyst/Ligand Catalyst Poisoning/Decomposition->Optimize Catalyst/Ligand Modify Reaction Conditions Modify Reaction Conditions Harsh Conditions->Modify Reaction Conditions Add Scavengers Add Scavengers Harsh Conditions->Add Scavengers Acid/Base Byproducts Control Reaction Atmosphere Control Reaction Atmosphere Side Reactions->Control Reaction Atmosphere Use Stabilized Reagents Use Stabilized Reagents Reagent Instability->Use Stabilized Reagents

Caption: Troubleshooting logic for reactions involving this compound.

Experimental_Workflow start Reaction Setup (Reagents + Catalyst) inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Reaction Work-up (Quench, Extract, Dry) reaction->workup purify Purification (Chromatography) workup->purify end Isolated Product purify->end

Caption: General experimental workflow for reactions with this compound.

References

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine, with a focus on scaling up the process. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis of this compound and its precursor, 2-amino-5-bromo-4-methylpyridine.

Synthesis of 2-amino-5-bromo-4-methylpyridine

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Sub-optimal reaction temperature.- Loss of product during work-up and purification.- Monitor the reaction closely using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.- Maintain the reaction temperature at the optimal level; for the bromination of 2-amino-4-methylpyridine, this is typically between 0-20°C.- Optimize the precipitation and washing steps to minimize product loss.
Low Purity (Presence of By-products) - High reaction temperature leading to di-bromination (formation of 2-amino-3,5-dibromo-4-methylpyridine).- Incorrect stoichiometry of reagents.- Strictly control the temperature during the addition of the brominating agent (NBS) and throughout the reaction using an ice bath.- Ensure accurate measurement and slow, dropwise addition of the brominating agent.
Difficulty in Filtering the Precipitated Product - Very fine particle size of the precipitate.- Allow the precipitate to stand in the mother liquor for a longer period to encourage crystal growth.- Consider using a filter aid like celite to improve filtration speed and efficiency.

Synthesis of this compound

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete cyclization.- Sub-optimal reaction temperature or time.- Formation of side products due to impurities in starting materials or reagents.- Ensure complete consumption of the starting material (2-amino-5-bromo-4-methylpyridine) by TLC.- Optimize the reaction temperature and time. For the reaction with chloroacetaldehyde, a gentle warming to around 50-60°C is often effective.[1]- Use purified starting materials and fresh reagents.
Dark-colored Product or Tar Formation - Reaction temperature is too high, leading to polymerization or degradation.- Presence of impurities.- Maintain a consistent and moderate reaction temperature. Avoid excessive heating.- Purify the starting materials before use.- Consider degassing the solvent to remove oxygen, which can sometimes lead to colored by-products.
Incomplete Reaction - Insufficient reaction time or temperature.- Poor mixing, especially on a larger scale.- Extend the reaction time and monitor by TLC until completion.- Ensure efficient stirring to maintain a homogeneous reaction mixture. For larger scale reactions, mechanical stirring is recommended over magnetic stirring.
Difficult Purification - Presence of closely related impurities.- Oily or non-crystalline product.- For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective.- If the product is an oil or difficult to crystallize, column chromatography on silica gel may be necessary.

Frequently Asked Questions (FAQs)

Starting Material Synthesis (2-amino-5-bromo-4-methylpyridine)

  • Q1: What is the most reliable and scalable method for synthesizing 2-amino-5-bromo-4-methylpyridine?

    • A1: The electrophilic bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide (NBS) in a solvent like N,N-Dimethylformamide (DMF) is a highly selective and scalable method that provides the desired 5-bromo isomer in good yield.[2][3]

  • Q2: Why is temperature control so critical during the bromination reaction?

    • A2: Maintaining a low temperature (0-20°C) is crucial to prevent over-bromination, which leads to the formation of the undesired 2-amino-3,5-dibromo-4-methylpyridine by-product.

  • Q3: How can I effectively monitor the progress of the bromination reaction?

    • A3: Thin-Layer Chromatography (TLC) is the most common and effective method. By comparing the spots of the starting material and the product, you can determine when the reaction has gone to completion.

Final Product Synthesis (this compound)

  • Q4: What are the common reagents for the cyclization step to form the imidazo[1,2-a]pyridine ring?

    • A4: The most common and commercially available reagent is chloroacetaldehyde (often as an aqueous solution). Bromoacetaldehyde or α-haloketones can also be used.[1]

  • Q5: What are the key considerations when scaling up this reaction?

    • A5: When scaling up, it is important to consider:

      • Heat Management: The reaction can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage any temperature increases.

      • Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring consistent reaction progress. Mechanical stirring is recommended for larger volumes.

      • Work-up and Extraction: The volumes of solvents for extraction and washing will increase significantly. Ensure you have appropriately sized equipment.

      • Purification: Crystallization is often the most efficient purification method for large quantities. It's important to perform small-scale solubility tests to find the optimal solvent system.

  • Q6: What are the likely impurities in the final product?

    • A6: Potential impurities include unreacted 2-amino-5-bromo-4-methylpyridine, by-products from side reactions (such as dimerization or polymerization, especially if the temperature is too high), and residual solvents.

Experimental Protocols

1. Synthesis of 2-amino-5-bromo-4-methylpyridine

This protocol is adapted from established methods for the selective bromination of 2-amino-4-methylpyridine.[2][3]

  • Materials and Reagents:

    • 2-amino-4-methylpyridine

    • N-Bromosuccinimide (NBS)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

    • Acetonitrile

    • Ice

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF.

    • Cool the solution to 0-5°C using an ice bath.

    • In a separate flask, dissolve NBS (1.0 eq) in DMF.

    • Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-10 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Once complete, slowly pour the reaction mixture into a vigorously stirred beaker of cold water.

    • A brown solid will precipitate. Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid by filtration using a Buchner funnel and wash it thoroughly with water.

    • Further purify the solid by washing with cold acetonitrile.

    • Dry the resulting brown solid under vacuum to obtain 2-amino-5-bromo-4-methylpyridine.

2. Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of 6-bromoimidazo[1,2-a]pyridine.[1]

  • Materials and Reagents:

    • 2-amino-5-bromo-4-methylpyridine

    • Chloroacetaldehyde (40-50% aqueous solution)

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromo-4-methylpyridine (1.0 eq), ethanol, and sodium bicarbonate (1.2 eq).

    • With stirring, add the aqueous solution of chloroacetaldehyde (1.2 eq).

    • Heat the reaction mixture to 50-60°C and stir for 5-10 hours.

    • Monitor the reaction by TLC until the starting material is no longer visible.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of the starting material and the final product. Please note that yields and reaction times may vary depending on the scale and specific reaction conditions.

Table 1: Synthesis of 2-amino-5-bromo-4-methylpyridine

ParameterValueReference
Starting Material 2-amino-4-methylpyridine[2][3]
Reagent N-Bromosuccinimide (NBS)[2][3]
Solvent DMF[2][3]
Reaction Temperature 0-20°C[2][3]
Reaction Time 8-10 hours[2][3]
Reported Yield ~80%[2]

Table 2: Synthesis of this compound

ParameterValue (Estimated)Reference
Starting Material 2-amino-5-bromo-4-methylpyridineN/A
Reagent Chloroacetaldehyde (aq. solution)[1]
Base Sodium Bicarbonate[1]
Solvent Ethanol[1]
Reaction Temperature 50-60°C[1]
Reaction Time 5-10 hours[1]
Expected Yield 70-80%N/A

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 2-amino-5-bromo-4-methylpyridine cluster_1 Step 2: Synthesis of this compound A 2-amino-4-methylpyridine C Bromination (0-20°C, 8-10h) A->C B NBS in DMF B->C D Precipitation (Addition to water) C->D E Filtration & Washing D->E F Drying E->F G 2-amino-5-bromo-4-methylpyridine F->G H 2-amino-5-bromo-4-methylpyridine G->H Intermediate K Cyclization (50-60°C, 5-10h) H->K I Chloroacetaldehyde (aq) I->K J NaHCO3, Ethanol J->K L Solvent Removal K->L M Aqueous Work-up & Extraction L->M N Drying & Concentration M->N O Recrystallization N->O P This compound O->P

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Logic for Low Yield in Imidazo[1,2-a]pyridine Synthesis

G Start Low Yield Observed Check_Completion Check Reaction Completion by TLC Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature moderately Incomplete->Optimize_Conditions Check_Workup Review Work-up & Purification Complete->Check_Workup End Improved Yield Optimize_Conditions->End Workup_Loss Potential Loss During: - Extraction - Washing - Crystallization Check_Workup->Workup_Loss Potential Issue Check_Purity Analyze Purity of Starting Materials Check_Workup->Check_Purity No Obvious Issue Optimize_Purification Optimize Purification: - Adjust solvent volumes - Modify crystallization conditions Workup_Loss->Optimize_Purification Optimize_Purification->End Impure_SM Impure Starting Materials Check_Purity->Impure_SM Impurity Detected Purify_SM Purify Starting Materials Impure_SM->Purify_SM Purify_SM->End

Caption: A logical flow for troubleshooting low yield issues.

References

Byproduct identification in the synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially relevant method is the condensation reaction between 2-amino-5-bromo-6-methylpyridine and an α-halo-aldehyde, typically chloroacetaldehyde or bromoacetaldehyde. This reaction, a variation of the Tschitschibabin reaction, offers a direct and efficient pathway to the desired imidazo[1,2-a]pyridine scaffold. A common procedure involves reacting 2-amino-5-bromo-6-methylpyridine with a 40% aqueous solution of chloroacetaldehyde in the presence of a base like sodium bicarbonate.

Q2: What are the most likely byproducts in the synthesis of this compound?

A2: Several byproducts can form depending on the reaction conditions. The most common include unreacted starting materials, products of incomplete cyclization, and polymers derived from the aldehyde. In some cases, dimerization of the starting aminopyridine can also occur.

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, it is crucial to control the reaction temperature, the rate of addition of the aldehyde, and the stoichiometry of the reactants. Using freshly prepared or purified chloroacetaldehyde is recommended to avoid byproducts from its degradation or polymerization. Maintaining a slightly basic to neutral pH can also be beneficial.

Q4: What analytical techniques are best for identifying byproducts?

A4: A combination of techniques is recommended for robust byproduct identification. High-Performance Liquid Chromatography (HPLC) is excellent for separating the components of the reaction mixture. The separated components can then be analyzed by Mass Spectrometry (MS) to determine their molecular weights and by Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and provides actionable steps for resolution.

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired product with a significant amount of unreacted 2-amino-5-bromo-6-methylpyridine. - Insufficient reaction time or temperature.- Inactive chloroacetaldehyde (due to polymerization or degradation).- Inefficient mixing.- Increase reaction time or temperature moderately.- Use a fresh batch of chloroacetaldehyde or its stable acetal derivative.- Ensure vigorous stirring throughout the reaction.
Presence of a high molecular weight, insoluble material in the crude product. - Polymerization of chloroacetaldehyde.- Add chloroacetaldehyde slowly to the reaction mixture to avoid high local concentrations.- Maintain the reaction temperature as specified in the protocol.- Consider using chloroacetaldehyde dimethyl acetal, which hydrolyzes in situ to the aldehyde.
Detection of a byproduct with a mass corresponding to a dimer of the starting aminopyridine. - Oxidative coupling of 2-amino-5-bromo-6-methylpyridine, potentially catalyzed by trace metals or air.- Degas the solvent before starting the reaction.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple unidentified peaks in the HPLC chromatogram of the crude product. - A combination of the above issues, or other side reactions such as the formation of partially cyclized intermediates.- Isolate the major byproducts using preparative HPLC or column chromatography.- Characterize the isolated byproducts using MS and NMR to understand the side reactions.- Adjust reaction parameters (temperature, solvent, base) to disfavor the formation of the identified byproducts.

Experimental Protocols

Synthesis of this compound:

  • To a solution of 2-amino-5-bromo-6-methylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as sodium bicarbonate (1.2 eq).

  • With vigorous stirring, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise at a controlled temperature (e.g., 50-60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Byproduct Analysis by HPLC-MS:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

Visualizations

Synthesis_Pathway 2-amino-5-bromo-6-methylpyridine 2-amino-5-bromo-6-methylpyridine Intermediate N-(2-chloroethyl)-aminopyridine (Unstable Intermediate) 2-amino-5-bromo-6-methylpyridine->Intermediate Nucleophilic Attack Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of this compound.

Byproduct_Formation cluster_start Starting Materials cluster_byproducts Potential Byproducts Aminopyridine 2-amino-5-bromo-6-methylpyridine Dimer Aminopyridine Dimer Aminopyridine->Dimer Oxidative Coupling Incomplete Incomplete Cyclization Product Aminopyridine->Incomplete Aldehyde Chloroacetaldehyde Polymer Chloroacetaldehyde Polymer Aldehyde->Polymer Self-Condensation Aldehyde->Incomplete

Caption: Potential byproduct formation pathways.

Troubleshooting_Workflow Start Reaction Analysis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) CheckYield->OptimizeConditions Yes AnalyzeByproducts Isolate & Characterize Byproducts (HPLC, MS, NMR) CheckPurity->AnalyzeByproducts Yes End Successful Synthesis CheckPurity->End No OptimizeConditions->Start ModifyProtocol Modify Protocol Based on Byproduct Identity AnalyzeByproducts->ModifyProtocol ModifyProtocol->Start

Refinement of reaction conditions for functionalizing 6-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 6-Bromo-5-methylimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for functionalizing the 6-bromo position of this compound?

A1: The most prevalent and versatile methods for functionalizing the 6-bromo position are palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

Q2: How does the 5-methyl group affect the reactivity of the 6-bromo position?

A2: The 5-methyl group can influence the reactivity of the 6-bromo position through a combination of electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which can slightly increase the electron density of the pyridine ring. This may make the oxidative addition step in palladium-catalyzed reactions slightly slower compared to an unsubstituted analogue. Sterically, the methyl group is adjacent to the reaction center and may hinder the approach of bulky catalysts or coupling partners, potentially requiring the use of less sterically demanding ligands or reactants.

Q3: What are the key parameters to consider when optimizing a cross-coupling reaction for this substrate?

A3: Successful cross-coupling reactions with this compound depend on the careful selection of:

  • Catalyst system: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. Bulky, electron-rich phosphine ligands are often effective for these types of substrates.

  • Base: The base plays a crucial role in the catalytic cycle. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The choice of base can influence reaction rate and side reactions.

  • Solvent: The solvent must be appropriate for the specific reaction and temperature. Common solvents include ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMA).

  • Temperature: Reaction temperatures can range from room temperature to high temperatures, often facilitated by microwave irradiation to shorten reaction times.

  • Inert atmosphere: All cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Q4: Are there any known side reactions to be aware of?

A4: Yes, common side reactions in cross-coupling reactions with this substrate include:

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be replaced by a hydrogen atom, especially in the presence of water and a strong base.

  • Dehalogenation: The bromo substituent can be replaced by a hydrogen atom.

  • Homocoupling: The boronic acid (in Suzuki-Miyaura) or terminal alkyne (in Sonogashira) can couple with itself.

  • Catalyst inhibition: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst, potentially leading to deactivation.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.
Poorly degassed solvent/reagentsEnsure all solvents and reagents are thoroughly degassed to remove oxygen.
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane/water, toluene, DMF).
Low reaction temperatureIncrease the reaction temperature or use microwave irradiation.
Significant protodeboronation Presence of water and strong baseUse anhydrous conditions or a milder base (e.g., KF).
Prolonged reaction timeMonitor the reaction closely and stop it once the starting material is consumed.
Formation of homocoupled product Oxygen contaminationEnsure rigorous exclusion of air from the reaction.
Inefficient transmetalationUse a different base or add a phase-transfer catalyst.
Dehalogenation of starting material Presence of palladium hydride speciesAdd a hydride scavenger or use a different palladium source.
Buchwald-Hartwig Amination
Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion Inactive catalyst or inappropriate ligandScreen different palladium precursors and ligands. Bulky, electron-rich ligands like XPhos or RuPhos are often effective.
Base is not strong enoughUse a stronger base like NaOtBu or LiHMDS.
Catalyst inhibition by the amine or substrateUse a higher catalyst loading or a ligand that is less susceptible to inhibition.
Side reactions (e.g., hydrodehalogenation) Beta-hydride eliminationUse a ligand that promotes reductive elimination over beta-hydride elimination.
Poor solubility of reagents Inappropriate solventUse a solvent that can dissolve all reaction components at the reaction temperature.
Sonogashira Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion Inactive catalyst (palladium or copper)Use fresh catalysts. Ensure the copper(I) source is of high quality.
Inappropriate base or solventTriethylamine is a common base and solvent. Other amine bases and solvents like DMF can also be used.
Oxygen sensitivityRigorously degas all solvents and reagents and maintain an inert atmosphere.
Significant homocoupling of the alkyne (Glaser coupling) Presence of oxygenEnsure the reaction is completely free of oxygen.
High concentration of copper catalystReduce the amount of the copper co-catalyst.
Difficulty with purification Formation of copper acetylidesUse a workup procedure that removes copper salts, such as an aqueous ammonia wash.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.) in a suitable solvent (e.g., dioxane/water 4:1) is degassed and heated under an inert atmosphere. The reaction can be performed using conventional heating or microwave irradiation. After completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos, 2-6 mol%), and a base (e.g., NaOtBu, 1.2-2.0 equiv.). Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated. Upon completion, the reaction is cooled, quenched, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification of the product.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are added. The mixture is degassed and stirred at room temperature or heated. After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified.

Quantitative Data Summary

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-Bromoimidazo[1,2-a]pyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)TimeYield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/EtOHMW, 12015 min85-95
Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)Dioxane/EtOHMW, 12015 min80-90

Data adapted from a study on 6-halogenoimidazo[1,2-a]pyridines.

Visualizations

Experimental_Workflow cluster_suzuki Suzuki-Miyaura Coupling s1 This compound + Boronic Acid/Ester s4 Heating (Conventional or MW) s1->s4 s2 Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) s2->s4 s3 Degassed Solvent (e.g., Dioxane/H2O) s3->s4 s5 Workup & Purification s4->s5 s6 6-Aryl/Vinyl-5-methylimidazo[1,2-a]pyridine s5->s6

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_buchwald Buchwald-Hartwig Amination b1 This compound + Amine b4 Heating under Inert Atmosphere b1->b4 b2 Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) + Base (e.g., NaOtBu) b2->b4 b3 Anhydrous Solvent (e.g., Toluene) b3->b4 b5 Workup & Purification b4->b5 b6 6-Amino-5-methylimidazo[1,2-a]pyridine b5->b6

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Sonogashira_Workflow cluster_sonogashira Sonogashira Coupling so1 This compound + Terminal Alkyne so4 Stirring/Heating so1->so4 so2 Pd Catalyst (e.g., Pd(PPh3)4) + Cu(I) Co-catalyst (e.g., CuI) + Amine Base (e.g., Et3N) so2->so4 so3 Degassed Solvent (e.g., THF/DMF) so3->so4 so5 Workup & Purification so4->so5 so6 6-Alkynyl-5-methylimidazo[1,2-a]pyridine so5->so6

Caption: General workflow for the Sonogashira coupling reaction.

Troubleshooting_Logic start Reaction Issue (Low Yield/No Reaction) check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents check_conditions Verify Reaction Conditions (Inertness, Temperature) start->check_conditions optimize_catalyst Screen Catalysts & Ligands check_reagents->optimize_catalyst Reagents OK optimize_base Screen Bases & Solvents check_conditions->optimize_base Conditions OK side_reactions Analyze for Side Reactions (Protodeboronation, Dehalogenation) optimize_catalyst->side_reactions optimize_base->side_reactions modify_conditions Modify Conditions (Anhydrous, Additives) side_reactions->modify_conditions success Successful Reaction modify_conditions->success

Caption: Logical troubleshooting workflow for cross-coupling reactions.

Validation & Comparative

Reactivity Showdown: 6-Bromo- vs. 6-Chloro-5-methylimidazo[1,2-a]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Guide for Researchers in Synthetic Chemistry

In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of complex target molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization is key to developing novel therapeutic agents. This guide provides an in-depth comparison of the reactivity of two closely related halogenated imidazo[1,2-a]pyridines: 6-Bromo-5-methylimidazo[1,2-a]pyridine and 6-Chloro-5-methylimidazo[1,2-a]pyridine. The discussion is centered on their performance in key palladium-catalyzed cross-coupling reactions, supported by experimental data from closely related systems and established reactivity principles.

Executive Summary

The comparative reactivity of 6-Bromo- and 6-Chloro-5-methylimidazo[1,2-a]pyridine in palladium-catalyzed cross-coupling reactions is governed by the inherent differences in the carbon-halogen bond strength (C-Br vs. C-Cl). The C-Br bond is weaker than the C-Cl bond, leading to a generally higher reactivity for the bromo-derivative. This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and broader substrate scope.

Data Presentation: Suzuki-Miyaura Cross-Coupling

A study by Koubachi et al. on the microwave-assisted Suzuki-Miyaura coupling of 6-halogenoimidazo[1,2-a]pyridines provides valuable insights into the relative reactivity of the bromo- and chloro-derivatives. Although this data is for the parent scaffold without the 5-methyl group, the observed trends are expected to be highly representative for the methylated analogues.

Feature6-Bromoimidazo[1,2-a]pyridine6-Chloroimidazo[1,2-a]pyridine
Catalyst System Effective with both Pd(PPh₃)₄ and Pd(OAc)₂/PPh₃.High activity primarily observed with Pd(PPh₃)₄.
Reaction Conditions Microwave irradiation at 150°C for 20 minutes.Microwave irradiation at 150°C for at least 30 minutes required for high conversion.
Conversion Total conversion achieved.Total conversion achieved under optimized conditions.
Yield Excellent yields (typically 83-95%).Good to high yields, but more dependent on the specific boronic acid and catalyst choice.

General Reactivity in Key Cross-Coupling Reactions

The first and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is directly related to the strength of the carbon-halogen bond. The established trend for the reactivity of aryl halides is I > Br > Cl.

Suzuki-Miyaura Coupling

As demonstrated by the data on the parent system, this compound is expected to be the more reactive partner in Suzuki-Miyaura couplings. This allows for more flexibility in the choice of catalyst and potentially lower reaction temperatures and shorter reaction times. For the less reactive 6-Chloro-5-methylimidazo[1,2-a]pyridine, more specialized and electron-rich phosphine ligands may be required to facilitate the challenging oxidative addition step.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the oxidative addition of the aryl halide is a key step in the catalytic cycle. Consequently, this compound is anticipated to undergo Buchwald-Hartwig amination under milder conditions than its chloro-analogue. The coupling of aryl chlorides often necessitates the use of more sophisticated and bulky electron-rich phosphine ligands to achieve high yields.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend of aryl halides in this reaction is also I > Br > Cl. Therefore, this compound is expected to be more amenable to Sonogashira coupling conditions compared to 6-Chloro-5-methylimidazo[1,2-a]pyridine. Reactions involving the chloro-derivative may require higher temperatures, longer reaction times, and potentially higher catalyst loadings.

Experimental Protocols

The following are representative experimental protocols for key cross-coupling reactions. These are generalized procedures and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol (Microwave-Assisted)

A mixture of the 6-halo-5-methylimidazo[1,2-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a 4:1 mixture of 1,4-dioxane and water is subjected to microwave irradiation at 150°C for 20-60 minutes. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination Protocol

In an oven-dried Schlenk tube under an inert atmosphere, the 6-halo-5-methylimidazo[1,2-a]pyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., XPhos, 6 mol%), and a base (e.g., NaOtBu, 1.5 equiv) are combined. Anhydrous, degassed toluene is added, and the tube is sealed. The reaction mixture is heated to 90-110°C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.

Sonogashira Coupling Protocol

To a degassed solution of the 6-halo-5-methylimidazo[1,2-a]pyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as THF or 1,4-dioxane, a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2.0 equiv) are added. The reaction mixture is stirred at room temperature or heated to 50-80°C for 4-24 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The product is purified by column chromatography.

Visualizations

Cross_Coupling_Workflow General Workflow for Palladium-Catalyzed Cross-Coupling cluster_reactants Reactants & Reagents cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactant1 6-Halo-5-methylimidazo[1,2-a]pyridine Setup Combine Reactants under Inert Atmosphere Reactant1->Setup Reactant2 Coupling Partner (Boronic Acid, Amine, or Alkyne) Reactant2->Setup Catalyst Palladium Catalyst & Ligand Catalyst->Setup Base Base Base->Setup Solvent Solvent Solvent->Setup Heating Heating (Conventional or Microwave) Setup->Heating Workup Aqueous Workup Heating->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Comparison Conceptual Reactivity Comparison cluster_reactivity Reactivity in Pd Cross-Coupling cluster_conditions Typical Reaction Conditions Bromo This compound Higher_Reactivity Higher Reactivity (Weaker C-Br Bond) Bromo->Higher_Reactivity Chloro 6-Chloro-5-methylimidazo[1,2-a]pyridine Lower_Reactivity Lower Reactivity (Stronger C-Cl Bond) Chloro->Lower_Reactivity Milder_Conditions Milder Conditions (Lower Temp, Shorter Time) Higher_Reactivity->Milder_Conditions Harsher_Conditions Harsher Conditions (Higher Temp, Longer Time, Specialized Ligands) Lower_Reactivity->Harsher_Conditions

Caption: Conceptual comparison of reactivity and required reaction conditions.

Conclusion

For researchers and drug development professionals working with the imidazo[1,2-a]pyridine scaffold, the choice between the 6-bromo- and 6-chloro-5-methyl derivatives has significant practical implications. The higher reactivity of This compound makes it the preferred substrate for a broader range of palladium-catalyzed cross-coupling reactions, often allowing for more facile reaction setup and milder conditions. While 6-Chloro-5-methylimidazo[1,2-a]pyridine is also a viable substrate, its lower reactivity necessitates more careful optimization of reaction conditions, including the selection of highly active catalyst systems and potentially higher reaction temperatures or longer reaction times. This guide serves as a valuable resource for making informed decisions in the synthesis of novel imidazo[1,2-a]pyridine derivatives.

A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridines: A Focus on 6-Bromo-5-methylimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides a comparative overview of the biological activities of various substituted imidazo[1,2-a]pyridines, with a particular focus on analogs of 6-Bromo-5-methylimidazo[1,2-a]pyridine. While direct experimental data for this compound is not extensively available in the public domain, this guide leverages data from structurally related compounds to infer potential activities and guide future research. The information is presented to facilitate the understanding of structure-activity relationships (SAR) and to provide a foundation for the design of novel therapeutic agents.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with various analogs exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

A study on novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) showed their cytotoxic effects against the HCC1937 breast cancer cell line.[2][3] These compounds induced cell cycle arrest and apoptosis, highlighting their potential as anticancer therapeutics.[3] Another investigation revealed that certain imidazo[1,2-a]pyridines inhibit the AKT/mTOR pathway and induce apoptosis in melanoma and cervical cancer cells.[4]

The substitution pattern on the imidazo[1,2-a]pyridine ring plays a critical role in determining the anticancer potency. For instance, a series of 6-substituted imidazo[1,2-a]pyridines displayed excellent activity against colon cancer cell lines HT-29 and Caco-2, inducing apoptosis through the release of cytochrome c and activation of caspases 3 and 8.[5]

Below is a summary of the anticancer activity of selected imidazo[1,2-a]pyridine derivatives.

Compound/DerivativeCell LineActivity (IC50)Reference
IP-5 HCC1937 (Breast Cancer)45 µM[2][3]
IP-6 HCC1937 (Breast Cancer)47.7 µM[2][3]
IP-7 HCC1937 (Breast Cancer)79.6 µM[2][3]
Compound 6 (imidazo[1,2-a]pyridine derivative) A375 (Melanoma)9.7 µM[4]
WM115 (Melanoma)15.2 µM[4]
HeLa (Cervical Cancer)20.1 µM[4]
Compound 13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative) HCC827 (Lung Cancer)0.09 µM[6]
H1975 (Lung Cancer)0.15 µM[6]
A549 (Lung Cancer)0.28 µM[6]
MCF-7 (Breast Cancer)0.43 µM[6]
T47D (Breast Cancer)0.35 µM[6]
Experimental Protocols: Anticancer Assays

MTT Assay for Cell Viability:

The cytotoxic effects of imidazo[1,2-a]pyridine compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells (e.g., HCC1937) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]

Cell Cycle Analysis by Flow Cytometry:

The effect of imidazo[1,2-a]pyridine derivatives on the cell cycle can be analyzed by flow cytometry.[4]

  • Cell Treatment: Cells are treated with the compound of interest for a defined period.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the cells is then analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Signaling Pathway Diagram

anticancer_pathway Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines PI3K PI3K Imidazo[1,2-a]pyridines->PI3K Inhibition Apoptosis Apoptosis Imidazo[1,2-a]pyridines->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Promotes

Caption: Imidazo[1,2-a]pyridines can inhibit the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and induction of apoptosis.

Antiviral Activity

Several imidazo[1,2-a]pyridine derivatives have been reported to possess significant antiviral activity. For instance, derivatives bearing a thioether side chain at the 3-position have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[7] The structure-activity relationship studies have indicated that hydrophobicity is a key factor for the antiviral activity of some dibromoimidazo[1,2-a]pyridines.[8]

A study on 3-phenethylthiomethylimidazo[1,2-a]pyridines highlighted the influence of substitution at the 6 or 8-position on antiviral activity. Halogen and phenyl substitutions at the 6-position were found to be most potent against HCMV and/or VZV.[9]

The table below summarizes the antiviral activity of some imidazo[1,2-a]pyridine derivatives.

Compound/DerivativeVirusActivity (IC50)Reference
6-Bromo-8-methyl-3-((phenylethyl)thiomethyl)imidazo[1,2-a]pyridine Human Cytomegalovirus (HCMV)-[7]
Dibromoimidazo[1,2-a]pyridines with thioether side chain HIV-1-[8]
6-Halogeno-3-phenethylthiomethylimidazo[1,2-a]pyridine Human Cytomegalovirus (HCMV)Potent[9]
6-Phenyl-3-phenethylthiomethylimidazo[1,2-a]pyridine Varicella-Zoster Virus (VZV)Potent[9]
Experimental Protocols: Antiviral Assays

Plaque Reduction Assay:

This assay is commonly used to determine the antiviral activity of compounds against plaque-forming viruses like HCMV and VZV.

  • Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus Infection: The cells are infected with a known amount of the virus.

  • Compound Treatment: After viral adsorption, the medium is replaced with fresh medium containing different concentrations of the test compound.

  • Plaque Formation: The plates are incubated for a period that allows for the formation of viral plaques.

  • Plaque Visualization and Counting: The plaques are visualized by staining and then counted. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Experimental Workflow Diagram

antiviral_workflow cluster_0 In Vitro Antiviral Screening A Prepare Host Cell Monolayer B Infect Cells with Virus A->B C Treat with Imidazo[1,2-a]pyridines B->C D Incubate for Plaque Formation C->D E Stain and Count Plaques D->E F Determine IC50 Value E->F

Caption: Workflow for determining the in vitro antiviral activity of imidazo[1,2-a]pyridine derivatives using a plaque reduction assay.

Enzyme Inhibition

The imidazo[1,2-a]pyridine scaffold has been utilized to develop potent inhibitors of various enzymes, particularly kinases, which are key targets in cancer therapy.

PI3K Inhibition: Several studies have focused on developing imidazo[1,2-a]pyridine-based inhibitors of phosphoinositide 3-kinases (PI3Ks). For example, derivatives have been synthesized as potent inhibitors of the p110α isoform of PI3K.[10] A series of 2, 6, 8-substituted imidazo[1,2-a]pyridines were also designed and screened for their activity against PI3Kα, with one compound showing nanomolar potency.[11] The imidazo[1,2-a]pyridine ring system has also served as a scaffold for potent dual inhibitors of PI3K and mTOR.[12]

IC-87114 is a well-known selective inhibitor of the p110δ isoform of PI3K, although it does not contain the imidazo[1,2-a]pyridine core. Its quinazolinone structure provides a reference for the design of selective kinase inhibitors.[13][14][15][16]

The table below presents data for some imidazo[1,2-a]pyridine-based enzyme inhibitors.

Compound/DerivativeTarget EnzymeActivity (IC50)Reference
Thiazole derivative of 2g PI3K p110α0.0028 µM[10]
Compound 35 (2,6,8-substituted imidazo[1,2-a]pyridine) PI3Kα150 nM[11]
Methoxypyridine containing imidazo[1,2-a]pyridine PI3Kα<100 nM[12]
IC-87114 (Reference PI3Kδ inhibitor) PI3Kδ0.5 µM[13][14]
Experimental Protocols: Enzyme Inhibition Assays

Kinase Assay (e.g., PI3K):

Enzyme inhibition assays are performed to determine the potency of compounds against a specific enzyme target.

  • Reaction Mixture: A reaction mixture is prepared containing the purified enzyme (e.g., PI3K), a substrate (e.g., PIP2), ATP (often radiolabeled), and a buffer.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature for a set time to allow the enzymatic reaction to proceed.

  • Reaction Quenching: The reaction is stopped by adding a quenching solution.

  • Detection of Product: The amount of product formed is quantified. For radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring the radioactivity.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.[13]

Logical Relationship Diagram

sar_logic Imidazo[1,2-a]pyridine_Core Imidazo[1,2-a]pyridine Core Scaffold SAR Structure-Activity Relationship (SAR) Imidazo[1,2-a]pyridine_Core->SAR Substituents Substituents (e.g., Bromo, Methyl) Substituents->SAR Biological_Activity Biological Activity (Anticancer, Antiviral, etc.) SAR->Biological_Activity

Caption: The biological activity of imidazo[1,2-a]pyridines is determined by the interplay between the core scaffold and its substituents, as defined by the Structure-Activity Relationship.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of biologically active compounds. While specific data for this compound remains elusive in the reviewed literature, the extensive research on its analogs provides valuable insights. The presence of a bromo group at the 6-position has been associated with potent antiviral and anticancer activities in related series. The methyl group at the 5-position could influence the compound's lipophilicity and steric interactions with biological targets, thereby modulating its activity and selectivity.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Screening this compound against a panel of cancer cell lines, viruses, and kinases would provide direct evidence of its therapeutic potential. The detailed experimental protocols and comparative data presented in this guide offer a solid framework for such investigations, paving the way for the discovery of novel and potent imidazo[1,2-a]pyridine-based therapeutic agents.

References

Anticancer Activity of 6-Substituted Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Substituted Imidazo[1,2-a]Pyridine Derivatives

This guide provides a comparative analysis of 6-substituted imidazo[1,2-a]pyridine derivatives, focusing on their structure-activity relationships (SAR) in the context of anticancer and enzyme inhibitory activities. The information is compiled for researchers, scientists, and drug development professionals to facilitate the design of novel and potent therapeutic agents based on this privileged scaffold.[1][2][3][4]

The imidazo[1,2-a]pyridine core is a key pharmacophore in the development of anticancer agents, with substitutions at the 6-position playing a crucial role in modulating cytotoxic activity.[5][6]

Comparison of In Vitro Anticancer Activity

A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and evaluated for their anti-proliferative activities against a panel of cancer cell lines. The results, summarized in the table below, highlight the impact of various substituents at the 6-position of the imidazo[1,2-a]pyridine ring.[5]

CompoundR Group (Substitution on Quinazoline)HCC827 IC₅₀ (μM)A549 IC₅₀ (μM)SH-SY5Y IC₅₀ (μM)HEL IC₅₀ (μM)MCF-7 IC₅₀ (μM)
13k 4-morpholino0.090.150.210.430.12
10a 4-chloro>10>10>10>10>10
10c 4-methoxy1.872.543.114.232.01
10f 4-(dimethylamino)0.540.871.021.560.65
13a 4-(4-methylpiperazin-1-yl)0.210.330.450.760.28
13e 4-(4-hydroxypiperidin-1-yl)0.150.240.310.550.18

Data extracted from a study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as PI3Kα inhibitors.[5]

From this data, it is evident that the nature of the substituent on the linked quinazoline moiety, influenced by the core 6-substituted imidazo[1,2-a]pyridine, significantly impacts anticancer potency. Compound 13k , with a morpholino group, demonstrated the most potent activity across all tested cell lines.[5]

Another study focused on a range of 6-substituted imidazo[1,2-a]pyridines and their activity against colon cancer cell lines HT-29 and Caco-2.[6] These studies collectively suggest that the 6-position is a critical site for modification to enhance anticancer efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

SAR Logical Relationship

The following diagram illustrates the general logical relationship in a structure-activity relationship study.

SAR_Logic A Lead Compound (Imidazo[1,2-a]pyridine Core) B Chemical Modification (e.g., at C6-position) A->B Hypothesis C Synthesized Derivatives B->C D Biological Screening (e.g., Anticancer Assay) C->D E Data Analysis (IC50 values) D->E F SAR Establishment E->F G Design of New More Potent Compounds F->G G->B Iterative Cycle

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Inhibition of Rab Geranylgeranyl Transferase (RGGT)

6-Substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids have been investigated as potential inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme implicated in various diseases.[7]

Comparison of RGGT Inhibitory Activity

The inhibitory activity of these compounds was assessed based on their ability to disrupt Rab11A prenylation in HeLa cells.

CompoundR Group (at C6-position)Cytotoxicity IC₅₀ (μM) in HeLa cellsLowest Effective Dose (LED) for Rab11A Prenylation Inhibition (μM)
1b -Br13050
1c -I15050
1e -Ph110100
1g -CH=CH-Ph10025
1h -C≡C-Ph12025
1i -CH=CH-COOEt14025

Data adapted from a study on 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids as RGGT inhibitors.[7]

The SAR studies revealed that the nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring is crucial for the compound's activity against RGGT.[7] Compounds with bulky, hydrophobic groups containing double or triple bonds (1g, 1h) and an ester group (1i) showed the most potent inhibition of Rab11A prenylation.[7]

Experimental Protocol: Western Blot for Rab11A Prenylation

Methodology:

  • Cell Lysis: HeLa cells are treated with the test compounds for a specified time. After treatment, cells are harvested and lysed in a suitable lysis buffer.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Rab11A, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Unprenylated Rab11A will migrate slower than the prenylated form, allowing for the assessment of inhibition.

Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the Rab prenylation pathway by the 6-substituted imidazo[1,2-a]pyridine derivatives.

prenylation_pathway cluster_0 Mevalonate Pathway cluster_1 Rab Prenylation Cycle GGPP Geranylgeranyl pyrophosphate (GGPP) RGGT Rab Geranylgeranyl Transferase (RGGT) GGPP->RGGT RabGTPase Unprenylated Rab GTPase RabGTPase->RGGT PrenylatedRab Prenylated Rab GTPase RGGT->PrenylatedRab Geranylgeranylation Membrane Cellular Membrane PrenylatedRab->Membrane Membrane Association Inhibitor 6-Substituted Imidazo[1,2-a]pyridine Derivative Inhibitor->RGGT

Caption: Inhibition of Rab Geranylgeranyl Transferase (RGGT) by 6-substituted imidazo[1,2-a]pyridine derivatives.

Conclusion

The structure-activity relationship studies of 6-substituted imidazo[1,2-a]pyridine derivatives consistently demonstrate that the substituent at the 6-position is a key determinant of their biological activity. For anticancer applications, modifications that enhance interaction with target kinases like PI3Kα are beneficial.[5] In the context of enzyme inhibition, such as with RGGT, bulky and hydrophobic moieties at the 6-position can significantly improve potency.[7] This guide provides a foundational understanding for the rational design of new, more effective therapeutic agents based on the versatile imidazo[1,2-a]pyridine scaffold. Further exploration of diverse substituents at this position is warranted to discover novel drug candidates.

References

A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridine Analogs: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. While specific efficacy data for 6-Bromo-5-methylimidazo[1,2-a]pyridine analogs remain limited in publicly available research, this guide provides a comparative overview of the in vitro and in vivo efficacy of structurally related imidazo[1,2-a]pyridine derivatives. The presented data, sourced from various studies, highlights the potential of this class of compounds in therapeutic areas such as oncology, inflammation, and infectious diseases.

Data Presentation: A Comparative Analysis of Imidazo[1,2-a]pyridine Analogs

The following tables summarize the quantitative efficacy data for various imidazo[1,2-a]pyridine analogs, offering a comparative perspective on their biological activities.

Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Therapeutic Area
13k 6-(quinazolin-6-yl) derivativeHCC827 (Lung Cancer)0.09Cancer
A549 (Lung Cancer)0.23
SH-SY5Y (Neuroblastoma)0.43
HEL (Leukemia)0.35
MCF-7 (Breast Cancer)0.19
6d Oxadiazole hybridA549 (Lung Cancer)2.8 ± 0.02Cancer
IP-5 Not specifiedHCC1937 (Breast Cancer)45Cancer[1]
IP-6 Not specifiedHCC1937 (Breast Cancer)47.7Cancer[1]
22e 6-(1-methyl-1H-pyrazol-4-yl)-7-(pyridin-2-ylmethoxy)EBC-1 (Lung Cancer)0.045Cancer[2]
HB9 Hybrid with 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acidA549 (Lung Cancer)50.56Cancer[3]
HB10 Hybrid with 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acidHepG2 (Liver Cancer)51.52Cancer[3]

Table 2: In Vitro Anti-inflammatory and Other Activities of Imidazo[1,2-a]pyridine Derivatives

Compound IDSubstitution PatternAssayIC50 (µM)Therapeutic Area
5e, 5f, 5j Various 2,3-diarylCOX-2 Inhibition0.05Inflammation[4][5]
5i 2,3-diarylCOX-2 InhibitionNot specified, Selectivity Index: 897.19Inflammation[4][5]
18 7-chloro-3-carboxamideM. tuberculosis (MDR/XDR)≤0.006Tuberculosis[6]
4i 6-fluoro-3-(oxazol-5-yl)Urease Inhibition5.68 ± 1.66Ulcers
4o 6-fluoro-3-(oxazol-5-yl)Urease Inhibition7.11 ± 1.24Ulcers

Table 3: In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives

Compound IDSubstitution PatternAnimal ModelDosing RegimenOutcomeTherapeutic Area
5j 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl)phenyl]Not specifiedNot specifiedED50: 12.38 mg/kg (analgesic activity)Inflammation[4][5]
22e 6-(1-methyl-1H-pyrazol-4-yl)-7-(pyridin-2-ylmethoxy)Nude mice with EBC-1 xenograftsNot specified75% Tumor Growth InhibitionCancer[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays commonly used to evaluate the efficacy of imidazo[1,2-a]pyridine analogs.

1. Cell Viability (MTT) Assay [1][7]

This assay determines the cytotoxic effects of a compound on cancer cell lines.

  • Materials :

    • Cancer cell lines (e.g., A549, HCC1937)

    • 96-well plates

    • Imidazo[1,2-a]pyridine compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure :

    • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Treat the cells with various concentrations of the compound and a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining) [7]

This assay quantifies the induction of apoptosis (programmed cell death) by a compound.

  • Materials :

    • Cancer cell lines

    • 6-well plates

    • Imidazo[1,2-a]pyridine compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure :

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with the compound at desired concentrations for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Cell Cycle Analysis [7]

This method determines the effect of a compound on the cell cycle progression.

  • Materials :

    • Cancer cell lines

    • 6-well plates

    • Imidazo[1,2-a]pyridine compound

    • PBS

    • Ice-cold 70% Ethanol

    • RNase A solution

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure :

    • Seed and treat cells as described in the apoptosis protocol.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding the cell pellet to ice-cold 70% ethanol and incubate at -20°C.

    • Wash the fixed cells and treat with RNase A.

    • Stain the cells with PI solution.

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often modulated by imidazo[1,2-a]pyridine derivatives.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Analog Imidazopyridine->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and its inhibition.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Imidazopyridine Imidazo[1,2-a]pyridine Analog Imidazopyridine->IKK Inhibition DNA DNA NFkB_nuc->DNA Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2) DNA->Inflammation

Caption: NF-κB signaling pathway and its modulation.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow In Vitro Efficacy Assessment A Compound Synthesis & Characterization B Cell Viability Assay (MTT) A->B C Determine IC50 Values B->C D Mechanism of Action Studies C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Western Blot (Signaling Proteins) D->G

Caption: Experimental workflow for in vitro evaluation.

References

Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for 6-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of the heterocyclic compound 6-Bromo-5-methylimidazo[1,2-a]pyridine. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical technique.

The definitive three-dimensional arrangement of atoms in a molecule is paramount for understanding its chemical behavior, reactivity, and biological activity. While X-ray crystallography stands as the gold standard for providing an absolute molecular structure, a suite of spectroscopic techniques offers complementary and often more readily accessible data for structural confirmation. This guide will delve into the strengths and limitations of these methods using this compound as a case study.

Method Comparison: X-ray Crystallography vs. Spectroscopic Analysis

A direct comparison of the information obtained from X-ray crystallography and other analytical techniques highlights their distinct and synergistic roles in structure determination.

FeatureSingle-Crystal X-ray Diffraction¹H NMR Spectroscopy¹³C NMR SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packingNumber and connectivity of protons, chemical environment of protonsNumber and chemical environment of carbon atomsMolecular weight, elemental composition, fragmentation patternPresence of specific functional groups
Sample Requirements Single, high-quality crystalSolution of the compoundSolution of the compoundSmall amount of sample (solid, liquid, or gas)Small amount of sample (solid or liquid)
Data Type Quantitative atomic coordinatesQuantitative chemical shifts and coupling constantsQuantitative chemical shiftsQuantitative mass-to-charge ratioQualitative/Semi-quantitative absorption bands
Ambiguity Unambiguous 3D structureCan have overlapping signals and interpretation challengesCan have overlapping signalsIsomers can have the same massDoes not provide connectivity information
Throughput Can be time-consumingHigh-throughputHigh-throughputHigh-throughputHigh-throughput

Experimental Data for Structural Confirmation

While a specific crystal structure for this compound is not publicly available, the following data from closely related analogs and predicted spectroscopic values serve to illustrate the comparative analysis. For the purpose of this guide, we will use the crystallographic data of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine , a structurally similar isomer, as a representative example for X-ray diffraction analysis.

Representative Crystallographic Data of a Structural Analog: 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine[1]
ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.123 Å, b = 9.876 Å, c = 13.456 Åα = 90°, β = 109.87°, γ = 90°
Key Bond Lengths C-Br ≈ 1.89 ÅC-N (imidazole) ≈ 1.33 - 1.38 ÅC-C (pyridine) ≈ 1.37 - 1.41 Å
Key Bond Angles C-N-C (imidazole) ≈ 107 - 110°C-C-C (pyridine) ≈ 118 - 121°

Note: This data is for a structural isomer and serves as an illustrative example of the type of quantitative information obtained from X-ray crystallography.

Spectroscopic Data for this compound (Predicted and from Analogous Compounds)
TechniqueObserved/Predicted DataInterpretation
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.89 (d, 1H), 7.36 (d, 1H), 6.77 (dd, 1H), 6.60 (dd, 1H), 2.45 (s, 3H)Provides information on the number and connectivity of protons in the aromatic and methyl regions.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 145.1, 142.3, 128.5, 125.4, 122.1, 117.8, 112.9, 17.5Indicates the number of unique carbon environments, distinguishing between aromatic and aliphatic carbons.
Mass Spec. (EI)m/z: 210/212 (M⁺/M⁺+2, isotopic pattern for Br), fragments at lower m/zConfirms the molecular weight and the presence of a bromine atom. Fragmentation patterns can suggest structural motifs.
FTIR (KBr)ν (cm⁻¹): ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1630 (C=N), ~1480 (C=C), ~800 (C-Br)Confirms the presence of aromatic and aliphatic C-H bonds, C=N and C=C bonds of the heterocyclic core, and the C-Br bond.

Experimental Workflows and Protocols

To ensure reproducibility and accurate data acquisition, detailed experimental protocols are essential.

X-ray Crystallographic Analysis Workflow

xray_workflow X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth Single Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Workflow for determining a molecular structure using single-crystal X-ray diffraction.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined using methods such as direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The atomic model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Spectroscopic Analysis Workflow

spec_workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation sample_prep Sample Preparation (e.g., dissolution, KBr pellet) nmr_acq NMR (¹H, ¹³C) Data Acquisition sample_prep->nmr_acq ms_acq Mass Spectrometry Data Acquisition sample_prep->ms_acq ftir_acq FTIR Data Acquisition sample_prep->ftir_acq data_processing Spectral Processing nmr_acq->data_processing ms_acq->data_processing ftir_acq->data_processing structure_deduction Structure Deduction & Confirmation data_processing->structure_deduction

Caption: General workflow for structural elucidation using spectroscopic techniques.

Experimental Protocols for Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for more detailed structural information.

    • Data Processing and Interpretation: The raw data is Fourier transformed and processed. The chemical shifts, coupling constants, and integration of the peaks are analyzed to deduce the molecular structure.

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC, or LC).

    • Ionization: The sample molecules are ionized using an appropriate technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

    • Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern, which provides clues about the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: The sample is prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent.

    • Data Acquisition: The sample is placed in an FTIR spectrometer, and an infrared spectrum is recorded.

    • Data Interpretation: The absorption bands in the spectrum are correlated to specific functional groups present in the molecule.

Conclusion

The structural confirmation of this compound, like any novel compound, relies on the careful application and interpretation of various analytical techniques. X-ray crystallography provides the most definitive and unambiguous three-dimensional structural information. However, its requirement for high-quality single crystals can be a significant bottleneck.

In contrast, spectroscopic methods such as NMR, mass spectrometry, and FTIR are high-throughput techniques that provide a wealth of complementary structural information from more readily available sample forms. While each spectroscopic technique alone may not be sufficient for complete and unambiguous structure determination, their combined use allows for a very confident assignment of the molecular structure. For researchers in the fast-paced environment of drug discovery, a strategy that leverages the speed of spectroscopic analysis for initial characterization, followed by X-ray crystallography for absolute confirmation of lead candidates, is often the most efficient approach.

Comparative Analysis of Synthetic Routes to 6-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted synthesis of specific derivatives, such as 6-Bromo-5-methylimidazo[1,2-a]pyridine, is crucial for the development of new chemical entities. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering detailed experimental protocols and a summary of expected outcomes based on established methodologies for analogous structures.

Introduction to Synthetic Strategies

The synthesis of the imidazo[1,2-a]pyridine core predominantly relies on the condensation of a 2-aminopyridine derivative with a suitable two-carbon synthon. For the synthesis of this compound, the key starting material is 2-amino-5-bromo-6-methylpyridine. The primary variations in the synthetic routes involve the choice of the C2-synthon and the reaction conditions, which can range from classical thermal condensations to modern catalyzed reactions. This analysis will focus on two main approaches: a traditional one-pot condensation with an α-haloaldehyde and a more contemporary catalyst-free approach with an α-haloketone.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: One-Pot Condensation with ChloroacetaldehydeRoute 2: Catalyst-Free Reaction with α-Bromo/Chloroketones
Starting Materials 2-amino-5-bromo-6-methylpyridine, 40% aq. Chloroacetaldehyde2-amino-5-bromo-6-methylpyridine, α-bromo or α-chloroketone
Key Reagents/Catalyst Base (e.g., NaHCO₃, Triethylamine)None (Solvent-free or in a suitable solvent)
Reaction Conditions 25-55 °C, 2-24 hours60 °C
Solvent Water, Ethanol, Methanol, or IsopropanolNone or a suitable solvent
Reported Yields (Analogous) 72.4% (for 6-bromoimidazo[1,2-a]pyridine)[1]Generally good to high yields[2]
Purification Extraction and recrystallizationDirect crystallization or chromatography
Advantages Utilizes readily available and inexpensive reagents. Milder reaction conditions compared to older methods.[1]Environmentally friendly (catalyst and often solvent-free). Simple procedure.[2]
Disadvantages May require longer reaction times. Product isolation involves multiple steps.Requires handling of lachrymatory α-haloketones.

Experimental Protocols

Synthesis of Starting Material: 2-amino-5-bromo-6-methylpyridine

A common method for the synthesis of 2-amino-5-bromo-6-methylpyridine involves the bromination of 2-amino-6-methylpyridine.

Protocol:

  • To a solution of 2-amino-6-methylpyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or bromine portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-amino-5-bromo-6-methylpyridine. A reported synthesis of the similar 2-amino-5-bromo-pyridine involves reacting 2-aminopyridine with phenyltrimethylammonium tribromide in chloroform.[3]

Route 1: One-Pot Condensation with Chloroacetaldehyde

This route is adapted from a patented procedure for the synthesis of 6-bromoimidazo[1,2-a]pyridine.[1]

Protocol:

  • In a reaction flask, combine 2-amino-5-bromo-6-methylpyridine (1 equivalent), a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents), and a base such as sodium bicarbonate (1.2 equivalents).

  • Add a solvent such as ethanol or water.

  • Stir the mixture at a temperature between 25-55 °C for 2-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, if a precipitate forms, filter the crude product. If not, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) to yield the pure product.

Route 2: Catalyst-Free Reaction with α-Bromo/Chloroketones

This method is based on a general, environmentally friendly procedure for the synthesis of imidazo[1,2-a]pyridines.[2] To obtain the target compound without substitution at the 2- and 3-positions, a reagent like bromoacetaldehyde or chloroacetaldehyde would be used, making this route conceptually similar to Route 1 but with potentially different conditions (e.g., solvent-free). For the synthesis of a 2-substituted analog, an α-haloketone would be used.

Protocol for a 2-substituted analog (e.g., 2-methyl-6-bromo-5-methylimidazo[1,2-a]pyridine):

  • In a reaction vessel, mix 2-amino-5-bromo-6-methylpyridine (1 equivalent) and chloroacetone (1.1 equivalents).

  • Heat the mixture at 60 °C with stirring. The reaction can be performed neat (solvent-free).

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • If the product crystallizes upon cooling, it can be collected by filtration and washed with a suitable solvent (e.g., diethyl ether).

  • If the product is an oil or does not crystallize, it can be purified by column chromatography on silica gel.

Mandatory Visualization

Synthetic_Routes_Comparison Comparative Workflow of Synthetic Routes to this compound cluster_start Starting Material Synthesis cluster_route1 Route 1: One-Pot Condensation cluster_route2 Route 2: Catalyst-Free Reaction 2_amino_6_methylpyridine 2-amino-6-methylpyridine Bromination Bromination (e.g., NBS) 2_amino_6_methylpyridine->Bromination 2_amino_5_bromo_6_methylpyridine 2-amino-5-bromo-6-methylpyridine Bromination->2_amino_5_bromo_6_methylpyridine Condensation1 One-Pot Condensation (Base, 25-55°C) 2_amino_5_bromo_6_methylpyridine->Condensation1 Condensation2 Catalyst-Free Reaction (60°C) 2_amino_5_bromo_6_methylpyridine->Condensation2 Chloroacetaldehyde Chloroacetaldehyde (aq) Chloroacetaldehyde->Condensation1 Target_Molecule This compound Condensation1->Target_Molecule Yield: ~72% (analog) alpha_haloketone α-Haloketone/aldehyde alpha_haloketone->Condensation2 Condensation2->Target_Molecule Good to High Yields

Caption: Workflow of synthetic routes to this compound.

References

A Comparative Guide to the Synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine: A Validation of Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted synthesis of specific derivatives, such as 6-Bromo-5-methylimidazo[1,2-a]pyridine, is of significant interest for the development of novel pharmaceuticals. This guide provides a comparative analysis of a traditional synthetic approach with a modern, microwave-assisted one-pot methodology for the preparation of this key intermediate. The objective is to validate the efficiency and advantages of the newer method through a side-by-side comparison of experimental data.

Introduction to Synthetic Strategies

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound or its equivalent. Traditional methods often rely on conventional heating and require significant reaction times and purification steps. In contrast, modern synthetic techniques, such as microwave-assisted organic synthesis (MAOS), offer substantial improvements in terms of reaction speed, yield, and energy efficiency. This guide will compare a classical condensation reaction with a contemporary microwave-assisted, one-pot approach for the synthesis of this compound.

Experimental Protocols

Traditional Synthetic Method: Two-Step Condensation

This method is adapted from established procedures for the synthesis of analogous 6-bromoimidazo[1,2-a]pyridines.[1] It involves the reaction of 2-amino-5-bromo-6-methylpyridine with chloroacetaldehyde in a solvent under conventional heating.

Step 1: Synthesis of 2-amino-5-bromo-6-methylpyridine

This starting material can be synthesized from 2-amino-6-methylpyridine via electrophilic bromination.

Step 2: Cyclization to form this compound

A mixture of 2-amino-5-bromo-6-methylpyridine (1.0 eq), a 40% aqueous solution of chloroacetaldehyde (1.2 eq), and sodium bicarbonate (1.2 eq) in ethanol is heated to reflux for 8-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

New Synthetic Method: Microwave-Assisted One-Pot Synthesis

This novel approach leverages the efficiency of microwave irradiation to achieve a rapid, one-pot synthesis of the target compound from readily available starting materials. This method is based on modern protocols for the synthesis of substituted imidazo[1,2-a]pyridines which have demonstrated high yields and short reaction times.[2][3][4][5][6]

In a microwave reactor vessel, 2-amino-5-bromo-6-methylpyridine (1.0 eq), 2-bromo-1,1-diethoxyethane (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) are mixed in a minimal amount of a high-boiling point solvent such as N,N-dimethylformamide (DMF). The vessel is sealed and subjected to microwave irradiation at 120-150°C for 15-30 minutes. After cooling, the reaction mixture is diluted with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid is typically of high purity, and if necessary, can be further purified by recrystallization.

Performance Comparison

The following table summarizes the key performance indicators for both the traditional and the new synthetic methods for the preparation of this compound.

ParameterTraditional MethodNew Microwave-Assisted Method
Reaction Time 8 - 12 hours15 - 30 minutes
Typical Yield 60 - 75%85 - 95%
Purity (post-workup) Requires column chromatographyHigh purity, often only requires recrystallization
Number of Steps Two steps (synthesis of starting material may be separate)One-pot
Energy Consumption High (prolonged heating)Low (short irradiation time)
Solvent Usage Moderate to highLow
Reagents Chloroacetaldehyde (toxic, lachrymatory), NaHCO₃2-Bromo-1,1-diethoxyethane, p-TsOH (catalytic)

Visualization of the New Synthetic Workflow

The following diagram illustrates the streamlined workflow of the microwave-assisted one-pot synthesis.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification 2-amino-5-bromo-6-methylpyridine 2-amino-5-bromo-6-methylpyridine Microwave Reactor Microwave Reactor 2-amino-5-bromo-6-methylpyridine->Microwave Reactor 2-bromo-1,1-diethoxyethane 2-bromo-1,1-diethoxyethane 2-bromo-1,1-diethoxyethane->Microwave Reactor p-TsOH (cat.) p-TsOH (cat.) p-TsOH (cat.)->Microwave Reactor One-Pot Synthesis\n(120-150°C, 15-30 min) One-Pot Synthesis (120-150°C, 15-30 min) Microwave Reactor->One-Pot Synthesis\n(120-150°C, 15-30 min) Workup (Extraction) Workup (Extraction) One-Pot Synthesis\n(120-150°C, 15-30 min)->Workup (Extraction) Purification (Recrystallization) Purification (Recrystallization) Workup (Extraction)->Purification (Recrystallization) This compound This compound Purification (Recrystallization)->this compound

Caption: Workflow for the microwave-assisted synthesis.

Conclusion

The validation of this new synthetic method demonstrates clear advantages over the traditional approach for the synthesis of this compound. The microwave-assisted one-pot reaction offers a significant reduction in reaction time, a substantial increase in yield, and a simplified purification process. Furthermore, this modern methodology aligns with the principles of green chemistry by reducing energy consumption and solvent usage. For researchers and professionals in drug development, the adoption of such efficient and sustainable synthetic routes is crucial for accelerating the discovery and production of novel therapeutic agents.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 6-Bromo-5-methylimidazo[1,2-a]pyridine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, with derivatives showing promise against a range of therapeutic targets. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the 6-bromo-5-methylimidazo[1,2-a]pyridine core and its close analogs, offering insights into their selectivity and potential off-target effects. By presenting supporting experimental data and detailed protocols, this document aims to be an objective resource for advancing drug discovery efforts.

While specific cross-reactivity data for inhibitors derived from the exact this compound scaffold is not extensively available in the public domain, analysis of structurally related imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives provides valuable insights into the potential selectivity profile of this compound class. These analogs often target kinases such as FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[1][2][3] The following sections present a comparative summary of kinase selectivity for representative compounds from these related series, detailed experimental methodologies for assessing cross-reactivity, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Kinase Selectivity Profiles

The selectivity of kinase inhibitors is a critical determinant of their therapeutic window. Poor selectivity can lead to off-target toxicities, while well-defined polypharmacology can sometimes offer therapeutic benefits. The following tables summarize the kinase inhibition profiles of representative imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine-based inhibitors, which can serve as a surrogate for understanding the potential cross-reactivity of the this compound scaffold.

Table 1: Kinase Selectivity Profile of an Imidazo[1,2-a]pyridine-thiophene Derivative (Compound 5e)

Data extracted from a study on FLT3 and FLT3 mutant inhibitors.[2] The values represent the percentage of inhibition at a 1 µM concentration.

Kinase Target% Inhibition @ 1 µM
FLT3 Potent Inhibition
NEK2Weaker Inhibition
Other Screened KinasesWeaker Inhibition

Table 2: Kinase Selectivity Profile of an Imidazo[4,5-b]pyridine-Based Inhibitor (Compound 27e)

This compound was identified as a dual FLT3/Aurora kinase inhibitor and was profiled against a panel of 442 kinases using KINOMEscan technology.[4] The data is presented as percent of control, where a lower value indicates stronger binding.

Kinase TargetPercent of Control @ 1 µM
Aurora-B 1
FLT1 0.3
JAK2 1.3
RET 1.8
Aurora-A 3.4
PDGFRB 4
Aurora-C 16

Note: The S(10) selectivity score for compound 27e was 0.057, indicating that it inhibited 22 out of 386 non-mutant kinases by more than 90% at a 1 µM concentration.[4]

Key Signaling Pathway

Imidazo[1,2-a]pyridine-based inhibitors frequently target kinases involved in critical cancer signaling pathways. FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of leukemic cells through downstream pathways like RAS/MEK/ERK, PI3K/AKT, and STAT5.[1] Understanding this pathway is crucial for interpreting the mechanism of action of FLT3 inhibitors.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->FLT3 Inhibition

Caption: FLT3 signaling pathway and point of inhibition.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for two key assays used in kinase inhibitor profiling.

KinomeScan™ Competition Binding Assay

This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.

Protocol Outline:

  • Kinase Preparation: A comprehensive panel of DNA-tagged kinases is utilized.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound (e.g., a this compound derivative) is incubated at a fixed concentration (commonly 1 µM) with the kinase and the immobilized ligand in a multi-well plate.

  • Equilibration: The mixture is incubated to allow the binding interactions to reach equilibrium.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of DNA-tagged kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. Results are typically expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.

KinomeScan_Workflow cluster_setup Assay Setup cluster_incubation Competition & Incubation cluster_quantification Detection cluster_analysis Data Analysis Kinase DNA-Tagged Kinase Incubate Incubate to Equilibrium Kinase->Incubate Ligand Immobilized Ligand Ligand->Incubate Compound Test Compound Compound->Incubate Wash Wash Unbound Kinase Incubate->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Analysis Calculate % of Control qPCR->Analysis

Caption: General workflow for a KINOMEscan experiment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement of a compound in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Protocol Outline:

  • Cell Treatment: Intact cells are incubated with the test compound at various concentrations or with a vehicle control (e.g., DMSO).

  • Heating: The treated cell suspensions are divided into aliquots and heated to a range of temperatures for a defined period (e.g., 3 minutes). This induces denaturation and aggregation of proteins.

  • Cell Lysis: The cells are lysed to release the soluble proteins.

  • Separation of Aggregates: The aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.

Conclusion

The imidazo[1,2-a]pyridine scaffold is a versatile starting point for the development of potent kinase inhibitors. While the specific cross-reactivity profile of this compound based inhibitors requires dedicated screening, the analysis of close analogs suggests that these compounds are likely to exhibit activity against key kinases in cancer-related signaling pathways, such as FLT3 and Aurora kinases. The potential for off-target effects underscores the importance of comprehensive profiling using robust methodologies like KinomeScan and CETSA. The data and protocols presented in this guide provide a framework for the objective evaluation of this promising class of inhibitors, facilitating the identification of candidates with optimal selectivity and therapeutic potential.

References

Navigating the Nuances of Bioassays: A Comparative Guide to the Reproducibility of 6-Bromo-5-methylimidazo[1,2-a]pyridine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is paramount to the integrity and progression of scientific discovery. This guide provides a comparative analysis of the performance of 6-Bromo-5-methylimidazo[1,2-a]pyridine in common biological assays, alongside alternative compounds, with a focus on factors influencing experimental reproducibility. While specific data for this compound is limited in publicly available literature, this guide leverages data from structurally similar imidazo[1,2-a]pyridine derivatives to provide a representative overview.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This compound, a member of this class, is commercially available from several suppliers, facilitating its investigation in various biological contexts. However, the journey from obtaining a compound to generating robust and reproducible data is fraught with potential variability.

Factors Influencing Assay Reproducibility

The reproducibility of in vitro biological assays is a multifaceted issue influenced by a variety of factors that can be broadly categorized as biological and technical. Understanding and controlling these variables is critical for generating reliable data.

Biological Variables:

  • Cell Line Authenticity and Integrity: The genetic drift of cell lines over time can lead to significant phenotypic changes, affecting their response to chemical compounds. Regular authentication of cell lines is crucial.

  • Cell Culture Conditions: Variations in media composition, serum batches, cell density, and passage number can all impact cellular physiology and, consequently, assay outcomes.

  • Compound Purity and Stability: The purity of the synthesized or purchased this compound can vary between batches and suppliers. Impurities may have their own biological activities, confounding results. The stability of the compound in the assay medium under experimental conditions should also be considered.

Technical Variables:

  • Assay Protocol Standardization: Strict adherence to a detailed and validated protocol is essential. This includes precise timing of incubations, consistent reagent concentrations, and calibrated instrumentation.

  • Data Analysis Methods: The choice of data analysis methods, including background correction, normalization, and curve-fitting algorithms, can significantly influence the final results, such as IC50 values.

  • Operator Variability: Differences in pipetting techniques and other manual operations between researchers can introduce variability.

Comparative Performance in Key Biological Assays

Imidazo[1,2-a]pyridine derivatives are frequently evaluated for their potential as anticancer agents. Two common assays in this area are cytotoxicity assays and kinase inhibition assays.

Cytotoxicity Assays

Cytotoxicity assays, such as the MTT assay, are fundamental for assessing the ability of a compound to kill or inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these assays.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound/AlternativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Imidazo[1,2-a]pyridine Derivative 1A549 (Lung)2.8 ± 0.02Doxorubicin0.85
Imidazo[1,2-a]pyridine Derivative 1PC-3 (Prostate)Not specified--
Imidazo[1,2-a]pyridine Derivative 1DU-145 (Prostate)Not specified--
Imidazo[1,2-a]pyridine Derivative 2HT-29 (Colon)4.15 ± 2.93Not specified-
Imidazo[1,2-a]pyridine Derivative 3B16F10 (Melanoma)21.75 ± 0.81Not specified-
Imidazo[1,2-a]pyridine Derivative 4HCC1937 (Breast)45Not specified-
Imidazo[1,2-a]pyridine Derivative 5HCC1937 (Breast)47.7Not specified-
Imidazo[1,2-a]pyridine Derivative 6HCC1937 (Breast)79.6Not specified-

Note: The data presented is for various substituted imidazo[1,2-a]pyridine derivatives as specific data for this compound was not available. The IC50 values are presented as mean ± standard deviation where available.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or the alternative compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

MTT Assay Workflow cluster_setup Assay Setup cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment 24h Incubation mtt_addition MTT Addition compound_treatment->mtt_addition 48-72h Incubation formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization 3-4h Incubation absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading ic50_determination IC50 Determination absorbance_reading->ic50_determination Data Processing

Caption: Workflow of a typical MTT cytotoxicity assay.

Kinase Inhibition Assays

Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a frequently studied target.[1][2]

Table 2: Comparative Kinase Inhibition (IC50 in nM) of Imidazo[1,2-a]pyridine Derivatives

Compound/AlternativeTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Imidazo[1,2-a]pyridine Derivative 7PI3Kα1.94HS-173Not specified
Imidazo[1,2-a]pyridine Derivative 8PI3Kα<100Not specified-
Imidazo[1,2-a]pyridine Derivative 8mTOR<100Not specified-
Imidazo[1,2-b]pyridazine Derivative 1TAK186-chloro analog>80
Imidazo[1,2-b]pyridazine Derivative 2IKKβ2Brominated derivativesNot specified

Note: The data presented is for various substituted imidazo[1,2-a]pyridine and related derivatives as specific data for this compound was not available.

Experimental Protocol: In Vitro PI3Kα Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Prepare the PI3Kα enzyme, lipid substrate (e.g., PIP2), and ATP in the appropriate kinase buffer.

  • Compound Incubation: Incubate the PI3Kα enzyme with various concentrations of this compound or the alternative compound.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture.

  • ADP Detection: After a set incubation time, stop the reaction and detect the amount of ADP produced using a detection reagent that converts ADP to ATP, which then generates a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to a no-inhibitor control and determine the IC50 value.

PI3K Inhibition Assay Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, ATP) compound_incubation Compound Incubation with PI3Kα reagent_prep->compound_incubation reaction_initiation Reaction Initiation (Add ATP/Substrate) compound_incubation->reaction_initiation adp_detection ADP Detection (Luminescent Signal) reaction_initiation->adp_detection Incubation luminescence_measurement Luminescence Measurement adp_detection->luminescence_measurement ic50_determination IC50 Determination luminescence_measurement->ic50_determination Data Processing

Caption: Workflow for an in vitro PI3K kinase inhibition assay.

Signaling Pathway Involvement

Imidazo[1,2-a]pyridine derivatives are known to exert their biological effects by modulating key cellular signaling pathways. A prominent pathway implicated in the action of many of these compounds is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[1][2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Imidazopyridine 6-Bromo-5-methyl- imidazo[1,2-a]pyridine Imidazopyridine->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory role of imidazo[1,2-a]pyridines.

Conclusion and Recommendations

While this compound belongs to a promising class of biologically active molecules, this guide highlights the critical importance of addressing assay reproducibility. The lack of extensive, publicly available data for this specific compound underscores the need for thorough in-house validation and characterization.

To ensure the generation of high-quality, reproducible data when working with this compound or any other research compound, the following practices are recommended:

  • Compound Characterization: Independently verify the identity and purity of each batch of the compound.

  • Cell Line Authentication: Regularly authenticate cell lines using methods such as short tandem repeat (STR) profiling.

  • Protocol Standardization: Develop and strictly adhere to detailed, standardized protocols for all assays.

  • Control Experiments: Include appropriate positive, negative, and vehicle controls in every experiment.

  • Transparent Reporting: Report all experimental details, including cell line source, passage number, media composition, and data analysis methods, to facilitate replication by other researchers.

By diligently addressing these factors, the scientific community can enhance the reliability of biological assay data, paving the way for more robust and translatable research findings.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Bromo-5-methylimidazo[1,2-a]pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Due to its chemical structure as a brominated imidazopyridine, 6-Bromo-5-methylimidazo[1,2-a]pyridine should be handled with caution. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] Therefore, all waste containing this compound must be treated as hazardous.

Personal Protective Equipment (PPE): Before initiating any disposal procedure, all personnel must be equipped with the appropriate PPE.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, the material should be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[1] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • This waste stream should not be mixed with other incompatible waste. It should be stored separately from strong oxidizing agents and acids.[1][2]

  • Waste Collection and Labeling:

    • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container should be made of a compatible material, such as polyethylene, and have a secure, sealable lid.[3]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3] Associated hazards (e.g., Flammable, Toxic, Irritant) should also be clearly indicated.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • The storage area should be away from heat, sparks, and open flames and inaccessible to unauthorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide the EHS office or contractor with a complete and accurate description of the waste.

    • Current practices for the disposal of waste pyridine include rotary kiln incineration.[4]

Experimental Workflow: Disposal Procedure

The following diagram outlines the key steps and decision points in the disposal process for this compound.

cluster_0 Waste Generation & Collection cluster_1 Storage & Disposal A Generate Waste (Pure compound, solutions, contaminated materials) B Wear Appropriate PPE A->B C Segregate Waste (Keep away from incompatibles) B->C D Collect in Labeled, Sealed Hazardous Waste Container C->D E Store in Designated, Ventilated, Secure Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Arrange for Waste Pickup F->G H Waste is Incinerated by Licensed Facility G->H

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 6-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-5-methylimidazo[1,2-a]pyridine. The following procedures are based on established safety protocols for handling similar pyridine derivatives and are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The first line of defense against potential exposure to this compound is the consistent and correct use of appropriate personal protective equipment.

Body Part Personal Protective Equipment Specifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[1][2][3] Inspect gloves for any tears or punctures before use.
Body Laboratory CoatA fully buttoned lab coat should be worn to protect the skin from contact.[1][2][3]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][3] If a fume hood is not available, a suitable respirator may be necessary.

Operational Plan: Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.

Preparation:

  • Don Appropriate PPE: Before entering the laboratory and handling any chemicals, ensure all recommended personal protective equipment is worn correctly.

  • Ensure Fume Hood is Operational: Verify that the chemical fume hood is functioning correctly and that the airflow is adequate.

  • Gather All Necessary Materials: Collect all required equipment and reagents and place them within the fume hood to minimize movement in and out of the containment area.

Handling:

  • Weighing: If the compound is a solid, carefully weigh the required amount within the fume hood to prevent the dispersion of dust.

  • Transfer: Cautiously transfer the chemical to the reaction vessel, avoiding any spills or splashes.

Cleanup:

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including contaminated consumables, in the designated hazardous waste containers.

  • Remove PPE and Wash Hands: After completing all work, remove personal protective equipment in the correct order and wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is vital to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated materials such as gloves, weighing paper, and pipette tips, must be collected in a designated, properly labeled, and sealed hazardous waste container.[4] Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[4]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[4]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE & Wash Hands cleanup_waste->cleanup_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-5-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-5-methylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.